Navacaprant
説明
NAVACAPRANT is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
selective kappa opioid receptor (KOR) antagonist
特性
IUPAC Name |
1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN5O2/c1-4-17-13-20-15(2)22(25-27-16(3)30-33-25)24(29-23(20)21(26)14-17)31-9-5-18(6-10-31)28-19-7-11-32-12-8-19/h13-14,18-19,28H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOJHAJWCDJEAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C(N=C2C(=C1)F)N3CCC(CC3)NC4CCOCC4)C5=NC(=NO5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401104655 | |
| Record name | 1-(6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401104655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2244614-14-8 | |
| Record name | 1-[6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2244614-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BTRX-335140 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244614148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BTRX-335140 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16068 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401104655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Navacaprant | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK5ILZ28KI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Navacaprant (formerly known as BTRX-335140, NMRA-140), a selective kappa opioid receptor (KOR) antagonist, in the context of Major Depressive Disorder (MDD). This document details the underlying pharmacology, key preclinical and clinical findings, and the experimental methodologies used to elucidate its function.
Introduction: The Rationale for Targeting the Kappa Opioid Receptor in MDD
Major Depressive Disorder is a debilitating condition with a significant unmet medical need, as many patients do not respond adequately to existing therapies. The dynorphin/kappa opioid receptor (KOR) system has emerged as a promising therapeutic target.[1] Activation of KORs by its endogenous ligand, dynorphin, particularly in response to stress, is associated with dysphoria, anhedonia, and depressive-like states.[1][2] this compound is a novel, potent, and selective KOR antagonist designed to block the activity of this system, thereby offering a new mechanistic approach for the treatment of MDD.[3]
Molecular Mechanism of Action: Selective KOR Antagonism
This compound functions as a competitive antagonist at the kappa opioid receptor.[3] KORs are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi/o). The binding of an agonist, such as dynorphin, to the KOR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. This signaling ultimately results in a reduction of neurotransmitter release.
This compound's antagonism of the KOR is intended to prevent these downstream effects. By blocking the binding of dynorphin, this compound is hypothesized to disinhibit downstream signaling pathways, including those that regulate dopamine release in key brain regions associated with reward and motivation, such as the nucleus accumbens.
Signaling Pathway
The proposed signaling pathway for this compound's action is depicted below. In a state of stress or depression, increased dynorphin release activates KORs, leading to the inhibition of dopamine release and downstream signaling pathways like the cAMP response element-binding protein (CREB) pathway, contributing to depressive symptoms. This compound blocks this activation, thereby restoring dopamine signaling and potentially alleviating symptoms of depression.
References
The Vicious Cycle of Anhedonia: Unraveling the Role of the Kappa Opioid Receptor in Depression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Anhedonia, the diminished ability to experience pleasure, is a core symptom of major depressive disorder (MDD) and a significant predictor of poor treatment outcomes. Emerging evidence has implicated the endogenous dynorphin/kappa opioid receptor (KOR) system as a critical mediator in the pathophysiology of anhedonia and depression.[1][2] Stress, a major precipitating factor for depressive episodes, triggers the release of dynorphin, which in turn activates KORs in key brain regions associated with reward and motivation.[3][4] This activation leads to a cascade of neurobiological events that ultimately suppress dopamine signaling, a neurotransmitter crucial for pleasure and reward, thereby driving anhedonic and depressive-like states.[5] Consequently, KOR antagonists have emerged as a promising novel therapeutic strategy for the treatment of depression, with several candidates currently under clinical investigation. This technical guide provides a comprehensive overview of the role of KORs in anhedonia and depression, detailing the underlying signaling pathways, summarizing key preclinical and clinical findings, and providing detailed methodologies for relevant experimental protocols.
The Dynorphin/KOR System: A Key Player in Stress-Induced Anhedonia
The dynorphin/KOR system is a crucial component of the brain's response to stress. Under stressful conditions, there is an increased release of the endogenous opioid peptide dynorphin, which binds to and activates KORs. This activation is not localized but occurs in several limbic brain regions integral to mood regulation, including the nucleus accumbens (NAc), ventral tegmental area (VTA), amygdala, and hippocampus.
Activation of KORs has been consistently shown to produce aversive and pro-depressive-like effects in both human and animal studies. In humans, KOR agonists induce feelings of dysphoria and malaise. In rodents, administration of KOR agonists mimics many of the behavioral consequences of stress, including anhedonia, increased immobility in the forced swim test (a measure of behavioral despair), and social withdrawal. Conversely, blockade of KORs with selective antagonists has been demonstrated to have antidepressant-like effects, preventing or reversing stress-induced behavioral deficits.
KOR Signaling Pathways in Anhedonia and Depression
KORs are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory Gαi/o subunit. Upon activation by dynorphin or exogenous agonists, KORs initiate a complex network of intracellular signaling cascades that ultimately lead to the suppression of neuronal activity and the promotion of depressive-like states.
G-Protein-Dependent Signaling
Activation of the Gαi/o subunit by KORs leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This reduction in cAMP can influence the activity of various downstream effectors, including protein kinase A (PKA).
A critical consequence of KOR-mediated G-protein activation is the modulation of ion channel activity. Specifically, the Gβγ subunits released upon Gαi/o activation directly interact with and open G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, hyperpolarizing the neuron and making it less likely to fire an action potential, thus exerting an inhibitory effect on neuronal excitability.
β-Arrestin-Dependent Signaling and Kinase Cascades
In addition to G-protein signaling, KOR activation also recruits β-arrestin proteins, which mediate receptor desensitization and internalization, and also act as scaffolds for various kinase signaling pathways. This β-arrestin-dependent signaling is increasingly recognized as a key contributor to the aversive and pro-depressive effects of KOR activation.
A major downstream effector of KOR-mediated β-arrestin signaling is the p38 mitogen-activated protein kinase (MAPK) pathway. Activation of p38 MAPK has been shown to be necessary for KOR-dependent aversive behaviors and stress-induced immobility. Pharmacological inhibition of p38 MAPK blocks these KOR-mediated effects.
KORs can also activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, another member of the MAPK family. However, the role of ERK1/2 in KOR-mediated depression-like behaviors is more complex and appears to be distinct from that of p38 MAPK.
Regulation of Gene Expression via CREB
The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in neuronal plasticity and has been implicated in the pathophysiology of depression. Activation of CREB in the nucleus accumbens has been linked to anhedonia-like effects and aversive responses. This effect is thought to be mediated, at least in part, by the CREB-dependent upregulation of dynorphin expression, creating a feed-forward loop that enhances KOR signaling and promotes a depressive-like state.
KOR-Mediated Modulation of the Dopamine System
The mesolimbic dopamine system, originating in the VTA and projecting to the NAc, is a central circuit for processing reward and motivation. Dysfunction in this pathway is a key neurobiological feature of anhedonia. The dynorphin/KOR system exerts a powerful inhibitory influence on the dopamine system at multiple levels.
KORs are expressed on the cell bodies of dopamine neurons in the VTA and on their terminals in the NAc. Activation of KORs on VTA dopamine neurons leads to hyperpolarization and a decrease in their firing rate, mediated by the activation of GIRK channels. At the presynaptic terminals in the NAc, KOR activation inhibits the release of dopamine. This dual action of KORs effectively dampens dopamine signaling in the NAc, leading to a reduction in the ability to experience pleasure and motivation.
Preclinical and Clinical Evidence
A substantial body of preclinical evidence from rodent models of depression and anhedonia supports the critical role of the KOR system. Furthermore, these findings have translated to promising results in clinical trials of KOR antagonists.
Preclinical Data
The effects of KOR agonists and antagonists have been extensively studied in various animal models. The data consistently demonstrate that KOR activation promotes depressive-like behaviors, while KOR antagonism has antidepressant and anti-anhedonic effects.
| Behavioral Assay | KOR Agonist (e.g., U50,488H, U69,593) | KOR Antagonist (e.g., nor-BNI, JDTic) | Key Findings | References |
| Forced Swim Test | Increases immobility time | Decreases immobility time | KOR activation promotes behavioral despair, which is reversed by KOR blockade. | |
| Sucrose Preference Test | Decreases sucrose preference | Prevents or reverses stress-induced decreases in sucrose preference | KOR activation induces anhedonia, while KOR antagonism restores hedonic responses. | |
| Social Defeat Stress | Exacerbates social avoidance | Prevents the development of social avoidance | The KOR system is crucial for the development of social withdrawal following chronic stress. | |
| Intracranial Self-Stimulation (ICSS) | Increases reward thresholds | Blocks stress-induced increases in reward thresholds | KOR activation reduces the rewarding value of brain stimulation, indicative of anhedonia. | |
| Conditioned Place Aversion (CPA) | Induces CPA | Blocks KOR agonist-induced CPA | KOR activation is aversive. |
Clinical Data
The promising preclinical data have spurred the clinical development of KOR antagonists for the treatment of MDD. Several compounds have been investigated in clinical trials, with some showing encouraging results, particularly in patients with anhedonia.
| Compound | Mechanism | Clinical Trial Phase | Key Findings | References |
| Aticaprant (CERC-501, JNJ-67953964) | Selective KOR Antagonist | Phase 2 | Showed a significant reduction in depressive symptoms and improvement in measures of anhedonia as an adjunctive therapy. | |
| Navacaprant | Selective KOR Antagonist | Phase 2/3 | In development as a monotherapy for MDD. | |
| JDTic | Selective KOR Antagonist | Phase 1 (discontinued) | Halted due to clinical toxicity concerns. | |
| ALKS 5461 (Buprenorphine/Samidorphan) | Partial µ-opioid agonist/KOR antagonist | Phase 3 (FDA not approved for MDD) | Showed mixed results in clinical trials for treatment-resistant depression. |
Experimental Protocols
This section provides detailed methodologies for key behavioral assays used to study the role of the KOR system in anhedonia and depression.
Forced Swim Test (FST) in Rodents
The FST is a widely used behavioral assay to screen for antidepressant-like activity. It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments typically reduce the duration of this immobility.
Materials:
-
Cylindrical glass or plastic container (for mice: 20 cm diameter, 30 cm height; for rats: 20 cm diameter, 40 cm height)
-
Water (23-25°C)
-
Video recording and analysis software (optional, but recommended for unbiased scoring)
-
Towels for drying the animals
Procedure:
-
Habituation (for rats): On day 1, place each rat individually into the cylinder filled with water (to a depth of 30 cm) for a 15-minute pre-swim session. This is to induce a stable baseline of immobility.
-
Test Session (for rats): 24 hours after the pre-swim, place the rats back into the cylinder for a 5-minute test session.
-
Test Session (for mice): Mice are typically tested in a single 6-minute session without a pre-swim. The first 2 minutes are considered a habituation period and are not scored.
-
Behavioral Scoring: During the test session (last 4 minutes for mice, entire 5 minutes for rats), record the duration of immobility. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
Data Analysis: Calculate the total time spent immobile for each animal. Compare the immobility times between different treatment groups (e.g., vehicle, KOR agonist, KOR antagonist) using appropriate statistical tests (e.g., t-test or ANOVA).
Sucrose Preference Test (SPT)
The SPT is the most widely used assay to measure anhedonia in rodents. It is based on the innate preference of rodents for sweet solutions over plain water. A reduction in sucrose preference is interpreted as a sign of anhedonia.
Materials:
-
Two identical drinking bottles per cage
-
1% sucrose solution
-
Tap water
-
Scale for weighing the bottles
Procedure:
-
Habituation: For 48 hours, habituate the animals to the two-bottle setup by providing them with two bottles of water.
-
Sucrose Habituation: For the next 48 hours, provide the animals with one bottle of 1% sucrose solution and one bottle of water. Switch the position of the bottles every 24 hours to avoid place preference.
-
Baseline Measurement: Following habituation, deprive the animals of food and water for 12-24 hours. Then, present them with one bottle of 1% sucrose solution and one bottle of water for a 1-2 hour test period. Weigh the bottles before and after the test to determine the consumption of each liquid.
-
Stress Induction (if applicable): To model stress-induced anhedonia, subject the animals to a chronic stress paradigm (e.g., chronic unpredictable stress, social defeat) for several weeks.
-
Post-Stress Test: After the stress period, repeat the sucrose preference test as described in step 3.
-
Data Analysis: Calculate the sucrose preference percentage for each animal using the formula: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100. Compare the sucrose preference between different groups and time points.
References
- 1. Sex Differences in the Effects of a Kappa Opioid Receptor Antagonist in the Forced Swim Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Events Initiated by Kappa Opioid Receptor Activation: Quantification and Immunocolocalization Using Phospho-Selective KOR, p38 MAPK, and KIR 3.1 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Sex Differences in the Effects of a Kappa Opioid Receptor Antagonist in the Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kappa Opioid Receptor-Induced Aversion Requires p38 MAPK Activation in VTA Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
Navacaprant (formerly known as BTRX-335140 and NMRA-140) is a potent and highly selective kappa-opioid receptor (KOR) antagonist under investigation for the treatment of major depressive disorder (MDD). The dynorphin/KOR system is implicated in the pathophysiology of stress-related disorders, including depression, with evidence suggesting that its overactivation contributes to anhedonia and depressive-like states. By blocking the KOR, this compound is hypothesized to modulate the dopamine and reward processing pathways, thereby exerting antidepressant effects. This technical guide provides an in-depth overview of the preclinical evidence supporting the antidepressant potential of this compound, focusing on its pharmacological profile and effects in animal models.
Pharmacological Profile
This compound has demonstrated high affinity and selectivity for the human kappa-opioid receptor in vitro.
Receptor Binding and Functional Activity
Preclinical studies have characterized the binding affinity and functional antagonist activity of this compound at opioid receptors. These studies typically utilize competitive binding assays with radiolabeled ligands and functional assays measuring the inhibition of agonist-induced signaling.
Table 1: In Vitro Opioid Receptor Antagonist Activity of this compound
| Receptor | Assay Type | Parameter | Value (µM) | Selectivity vs. KOR |
| Human KOR | Functional Antagonist Assay | IC50 | 0.029 | - |
| Human MOR | Functional Antagonist Assay | IC50 | 3.3 | ~114-fold |
| Human DOR | Functional Antagonist Assay | IC50 | >10 | >345-fold |
Data from functional assays in CHO-K1 cells expressing human opioid receptors.[1]
This compound exhibits over 300-fold selectivity for the KOR compared to the mu-opioid receptor.[2] In functional assays, this compound demonstrated potent antagonist properties at the KOR with an IC50 of 0.029 µM.[1] In contrast, its antagonist activity at the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) was significantly weaker, with IC50 values of 3.3 µM and >10 µM, respectively.[1] Importantly, this compound showed no agonist activity at any of the opioid receptor subtypes (EC50 > 10 µM).[1]
Experimental Protocols: In Vitro Pharmacology
Receptor Functional Assays:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing human KOR, MOR, or DOR were used.
-
Assay Principle: The ability of this compound to antagonize agonist-stimulated signaling was measured. This is often done by quantifying the inhibition of a downstream signaling event, such as the modulation of cyclic AMP (cAMP) levels or receptor internalization.
-
Procedure:
-
Cells are incubated with varying concentrations of this compound.
-
A known opioid receptor agonist is added to stimulate the receptor.
-
The cellular response (e.g., change in cAMP levels) is measured.
-
IC50 values are calculated by determining the concentration of this compound required to inhibit 50% of the maximal agonist response.
-
In Vivo Target Engagement and Pharmacodynamics
The in vivo antagonist activity of this compound has been confirmed in rodent models through the blockade of KOR agonist-induced physiological responses.
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Animal Model | Assay | Agonist | This compound Dose (p.o.) | Effect |
| Mice & Rats | Prolactin Release | KOR Agonist | 10, 30 mg/kg | Significantly reduced KOR agonist-stimulated prolactin release. |
| Mice | Tail-Flick Assay | KOR Agonist | 10-30 mg/kg (i.p.) | Dose-dependently abolished KOR-agonist induced analgesia. |
These studies confirm that orally administered this compound can access the central nervous system and effectively antagonize KOR function in living animals.
Experimental Protocols: In Vivo Pharmacodynamics
KOR Agonist-Induced Prolactin Release:
-
Animal Model: Male mice and rats.
-
Procedure:
-
Animals are pre-treated with this compound or vehicle via oral gavage (p.o.).
-
A KOR agonist is administered to stimulate prolactin release.
-
Blood samples are collected at specified time points.
-
Plasma prolactin levels are measured using an appropriate immunoassay.
-
The ability of this compound to reduce the agonist-induced increase in prolactin is quantified.
-
Tail-Flick Assay:
-
Animal Model: Male mice.
-
Procedure:
-
A baseline tail-flick latency to a thermal stimulus (e.g., a focused beam of light) is determined.
-
Animals are administered a KOR agonist to induce analgesia (increase in tail-flick latency).
-
This compound or vehicle is administered intraperitoneally (i.p.) prior to the KOR agonist.
-
Tail-flick latencies are measured again at various time points after agonist administration.
-
The reversal of agonist-induced analgesia by this compound is assessed.
-
Preclinical Models of Antidepressant-Like Effects
While direct quantitative data for this compound in classical depression models like the forced swim test and sucrose preference test are not extensively published in peer-reviewed literature, the well-established role of KOR antagonism in these paradigms provides strong indirect evidence for its potential antidepressant effects. KOR antagonists are known to produce antidepressant-like effects in these models.
Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for potential antidepressant drugs. The test is based on the observation that animals, when placed in an inescapable cylinder of water, will eventually cease active escape behaviors and adopt an immobile posture. Antidepressant treatments typically reduce the duration of this immobility.
Expected Outcome for a KOR Antagonist like this compound: Based on the literature for other KOR antagonists, it is anticipated that this compound would decrease the immobility time in the FST, an effect indicative of an antidepressant-like profile.
Sucrose Preference Test (SPT)
The SPT is a measure of anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure. Rodents naturally prefer sweet solutions over water. A decrease in sucrose preference is interpreted as an anhedonic-like state.
Expected Outcome for a KOR Antagonist like this compound: In animal models of depression where sucrose preference is reduced (e.g., chronic stress models), treatment with a KOR antagonist like this compound would be expected to restore the preference for the sucrose solution.
Signaling Pathways and Experimental Workflows
Caption: KOR Signaling Pathway in Stress and Depression.
Caption: Forced Swim Test Experimental Workflow.
Caption: Sucrose Preference Test Experimental Workflow.
Conclusion
The preclinical data for this compound strongly support its development as a novel antidepressant. Its high potency and selectivity for the KOR, combined with demonstrated in vivo target engagement, provide a solid pharmacological basis for its mechanism of action. While specific data from classical antidepressant screening models are not yet widely published, the well-established role of KOR antagonism in mediating antidepressant-like effects in these paradigms suggests a high probability of efficacy for this compound. Further publication of preclinical behavioral studies will be valuable in fully elucidating its antidepressant profile. The information regarding its activity at the vasopressin V1b receptor remains to be disclosed. Overall, this compound represents a promising, mechanistically distinct approach for the treatment of major depressive disorder.
References
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Navacaprant (also known as NMRA-140, BTRX-335140, and CYM-53093) is a potent, orally bioavailable, and highly selective antagonist of the kappa opioid receptor (KOR).[1] While its primary clinical development has focused on Major Depressive Disorder (MDD), its unique mechanism of action holds significant promise for a range of other neuropsychiatric conditions.[2] This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the exploration of this compound's therapeutic potential beyond MDD, with a focus on anxiety disorders, substance use disorders, and bipolar depression.
The dynorphin/KOR system is a critical mediator of stress, anhedonia, and dysphoria.[2][3] Chronic stress leads to the upregulation of this system, contributing to the negative affective states characteristic of several mood and anxiety disorders. By blocking the interaction of dynorphin with KOR, this compound is hypothesized to mitigate the downstream effects of stress on the brain's reward and emotional circuits.[4]
Pharmacological Profile of this compound
This compound's therapeutic potential is underpinned by its high affinity and selectivity for the KOR. In vitro studies have demonstrated its potent antagonism at the human KOR, with significantly lower affinity for the mu (MOR) and delta (DOR) opioid receptors. This selectivity is crucial for minimizing off-target effects, such as the abuse potential associated with MOR agonists or other undesirable side effects.
Quantitative Data: Receptor Binding Affinity
| Compound | Receptor | IC50 (μM) | Selectivity (vs. KOR) | Reference |
| This compound | KOR | 0.029 | - | |
| MOR | 3.3 | ~114-fold | ||
| DOR | >10 | >345-fold |
Table 1: In vitro binding affinities of this compound for human opioid receptors.
Potential Therapeutic Application: Bipolar Depression
Recognizing the shared pathophysiology of anhedonia and mood dysregulation between MDD and bipolar depression, a Phase 2 clinical trial was initiated to evaluate this compound in patients with bipolar II disorder.
Clinical Investigation: Bipolar Depression
A randomized, double-blind, placebo-controlled Phase 2 study (NCT06429722) was designed to assess the efficacy and safety of 80 mg once-daily this compound monotherapy in approximately 60 patients with a moderate-to-severe major depressive episode associated with bipolar II disorder. The primary endpoint was the change in the Montgomery–Åsberg Depression Rating Scale (MADRS) score at Week 6. Key secondary endpoints included measures of anhedonia. Topline data from this study were anticipated in the second half of 2025. However, in March 2025, it was announced that this trial was being discontinued to prioritize resources for the ongoing MDD program.
Potential Therapeutic Application: Anxiety Disorders
The dynorphin/KOR system is intricately involved in the neurocircuitry of fear and anxiety. Preclinical studies with other selective KOR antagonists have consistently demonstrated anxiolytic-like effects in various animal models.
Preclinical Rationale and Evidence
While specific preclinical data for this compound in animal models of anxiety, such as the elevated plus maze (EPM), have not been publicly released, the anxiolytic potential of selective KOR antagonism is well-established. Studies with the selective KOR antagonists JDTic and nor-binaltorphimine (nor-BNI) have shown a dose-dependent increase in the time spent in the open arms of the EPM, an indicator of reduced anxiety-like behavior in rodents. These findings provide a strong rationale for investigating this compound's efficacy in anxiety disorders.
Potential Therapeutic Application: Substance Use Disorders
The KOR system plays a crucial role in the negative affective states associated with drug withdrawal and stress-induced relapse. KOR activation is known to produce dysphoria and aversive states, which are key drivers of continued drug use and relapse. Consequently, KOR antagonists are being investigated as a potential therapeutic strategy to mitigate these effects and prevent relapse.
Preclinical Rationale and Evidence
Preclinical studies using the conditioned place preference (CPP) paradigm have demonstrated that KOR antagonists can block the rewarding effects of drugs of abuse and attenuate drug-seeking behavior. For instance, the KOR antagonist nor-BNI has been shown to block stress-induced reinstatement of nicotine preference in mice. While direct evidence for this compound in CPP models is not yet available, its potent and selective KOR antagonism suggests it could be a valuable candidate for further investigation in substance use disorders. A study did show that this compound did not alter extracellular dopamine concentrations in the nucleus accumbens, a key brain region in reward and addiction, suggesting it does not have intrinsic rewarding properties that could lead to abuse.
Experimental Protocols
In Vitro Opioid Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of a test compound for the kappa, mu, and delta opioid receptors.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human KOR, MOR, or DOR are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand Binding Assay: Cell membranes are incubated with a specific radioligand for each receptor (e.g., [3H]-U69,593 for KOR, [3H]-DAMGO for MOR, [3H]-DPDPE for DOR) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess the anxiolytic-like effects of a test compound in rodents.
Methodology:
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.
-
Acclimation: Animals are habituated to the testing room for at least 60 minutes prior to testing.
-
Drug Administration: The test compound or vehicle is administered at a predetermined time before the test.
-
Test Procedure: Each animal is placed in the center of the maze facing an open arm and allowed to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: The session is recorded by an overhead video camera, and software is used to score the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic-like effect.
Conditioned Place Preference (CPP) for Reward and Aversion
Objective: To evaluate the rewarding or aversive properties of a drug and the ability of a test compound to block these effects.
Methodology:
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Pre-Conditioning (Baseline): On the first day, animals are allowed to freely explore all compartments to determine any initial preference.
-
Conditioning: Over several days, animals receive injections of the drug of abuse (e.g., cocaine, morphine) and are confined to one compartment, and on alternate days, they receive vehicle injections and are confined to the other compartment.
-
Test Day: Animals are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.
-
Testing of Antagonist Effects: To test the effect of an antagonist like this compound, it would be administered prior to the conditioning sessions with the drug of abuse to see if it can prevent the formation of the place preference.
Visualizations
Signaling Pathways
Caption: KOR signaling pathway and the antagonistic action of this compound.
Experimental Workflows
Caption: Experimental workflow for the Elevated Plus Maze (EPM) test.
Caption: Experimental workflow for the Conditioned Place Preference (CPP) test.
Conclusion
This compound's potent and selective antagonism of the KOR presents a compelling therapeutic rationale for its investigation in a range of neuropsychiatric disorders beyond MDD. The well-established role of the dynorphin/KOR system in stress, anxiety, and addiction provides a strong foundation for exploring this compound's potential in anxiety disorders and substance use disorders. While the clinical development in bipolar depression has been halted, the scientific premise remains. Further preclinical studies to confirm its efficacy in relevant animal models, followed by well-designed clinical trials, are warranted to fully elucidate the therapeutic breadth of this promising compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound, a Novel and Highly Selective Kappa Opioid Receptor Antagonist, in Adults With Major Depressive Disorder: A Randomized, Double-Blind Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neumoratx.com [neumoratx.com]
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Navacaprant (formerly NMRA-140) is a potent and highly selective kappa opioid receptor (KOR) antagonist that has been investigated as a monotherapy for Major Depressive Disorder (MDD). The rationale for its development is rooted in the well-documented role of the endogenous KOR system, and its ligand dynorphin, in mediating stress, anhedonia, and depressive-like states. The KOR system acts as a critical modulator of the brain's reward pathways, primarily by inhibiting dopamine release in key regions like the nucleus accumbens (NAc). By blocking this inhibitory tone, this compound is hypothesized to restore dopaminergic function and alleviate core symptoms of depression, particularly anhedonia.
This technical guide provides an in-depth examination of the neurobiological underpinnings of this compound's effects on reward pathways. It consolidates preclinical data on its pharmacological profile, details the mechanism of action at a synaptic level, and presents quantitative data from recent clinical trials. Methodologies for key experiments are described to provide context for the presented data. While initial Phase 2 results were promising, subsequent Phase 3 data have introduced complexities regarding its efficacy, underscoring the intricate challenge of targeting this system for therapeutic gain.
The Kappa Opioid System and Reward Pathway Dysregulation
The brain's reward system, primarily the mesolimbic dopamine pathway, is central to motivation, pleasure, and reinforcement learning. This pathway includes dopaminergic neurons originating in the Ventral Tegmental Area (VTA) that project to the Nucleus Accumbens (NAc).[1][2] Phasic dopamine release in the NAc is a key event in processing rewarding stimuli.[3][4][5]
The endogenous opioid system, consisting of mu, delta, and kappa receptors, powerfully modulates this circuit. While mu-opioid receptor activation is generally associated with reward and analgesia, activation of the kappa opioid receptor (KOR) by its endogenous ligand, dynorphin, often produces opposing effects, including dysphoria, aversion, and a reduction in dopamine release.
Under conditions of chronic stress, a key contributor to MDD, the dynorphin/KOR system can become hyperactive. This hyperactivity leads to a tonic inhibition of dopamine release in the NAc, blunting the response to rewarding stimuli and contributing to anhedonia, a core symptom of depression.
This compound: Mechanism of Action
This compound is a highly selective KOR antagonist. Its therapeutic hypothesis is centered on disinhibiting the dopamine system. By binding to and blocking KORs on VTA dopamine neuron terminals in the NAc (and potentially on GABAergic interneurons in the VTA), this compound prevents dynorphin from exerting its inhibitory effect. This "release of the brake" is intended to normalize dopamine transmission, thereby restoring the capacity to experience pleasure and respond to rewarding stimuli.
Preclinical studies have confirmed that this compound is a potent KOR antagonist with high selectivity over other opioid receptors and demonstrates no agonist (activating) properties. Interestingly, one preclinical study noted that this compound did not alter basal extracellular dopamine concentrations in the NAc shell of freely-moving rats, suggesting its effect may be more pronounced in states of KOR system hyperactivity, such as those induced by stress.
References
- 1. labs.neuroscience.mssm.edu [labs.neuroscience.mssm.edu]
- 2. pA2 Online - Volume 3 - Issue 3 - Neuronal pathways involved in reward and addiction [pa2online.org]
- 3. Dopamine release in the nucleus accumbens core signals perceived saliency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine Release in the Nucleus Accumbens Core Encodes the General Excitatory Components of Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Does Dopamine Release in the Nucleus Accumbens Core Relate to Encoding of a Pavlovian Incentive Stimulus? - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhedonia, the diminished ability to experience pleasure, is a core symptom of major depressive disorder (MDD) and is often induced by chronic stress. The kappa opioid receptor (KOR) system has emerged as a key player in the pathophysiology of stress-induced anhedonia. Navacaprant (formerly BTRX-335140, NMRA-140), a potent and highly selective KOR antagonist, is being investigated as a novel therapeutic for MDD. This technical guide provides an in-depth overview of the mechanism of action of this compound and its impact on stress-induced anhedonia models, integrating both preclinical concepts and clinical trial data. This document details the experimental protocols for key preclinical stress models, presents available quantitative data in structured tables, and visualizes complex pathways and workflows using Graphviz diagrams.
The Kappa Opioid Receptor System and Stress-Induced Anhedonia
Chronic stress leads to the upregulation of the endogenous KOR ligand, dynorphin, in brain regions critical for reward and motivation, such as the nucleus accumbens (NAc) and the ventral tegmental area (VTA). The activation of KORs by dynorphin has an inhibitory effect on dopamine release, a key neurotransmitter in the brain's reward pathway. This reduction in dopaminergic signaling is believed to be a primary driver of anhedonia.[1]
This compound is a highly selective KOR antagonist with a 300-fold selectivity for the KOR over the mu-opioid receptor.[2] By blocking the binding of dynorphin to KORs, this compound is hypothesized to disinhibit dopamine neurons, thereby restoring normal reward processing and alleviating anhedonia.[3]
Signaling Pathway of KOR-Mediated Anhedonia and this compound's Intervention
Preclinical Assessment in Stress-Induced Anhedonia Models
Preclinical animal models are crucial for evaluating the efficacy of novel antidepressants in treating anhedonia. The following sections detail the protocols for two widely used models: Chronic Unpredictable Stress (CUS) and Social Defeat Stress.
Chronic Unpredictable Stress (CUS) Model
The CUS model exposes rodents to a series of mild, unpredictable stressors over several weeks to induce a state of helplessness and anhedonia, mimicking aspects of human depression.
-
Animals: Male C57BL/6J mice are commonly used.
-
Housing: Animals are single-housed to prevent social buffering.
-
Stress Regimen: For 4-6 weeks, mice are subjected to a daily, unpredictable stressor. The stressors are varied to prevent habituation and can include:
-
Cage tilt (45°)
-
Wet bedding
-
Overnight illumination
-
Stroboscopic lighting
-
White noise
-
Forced swim in cold water (4°C)
-
Restraint stress
-
Social stress (e.g., housing with an aggressive mouse)
-
-
Behavioral Assessment: Anhedonia is primarily assessed using the Sucrose Preference Test.
-
Habituation: Mice are habituated to a two-bottle choice of 1% sucrose solution for 48 hours.
-
Baseline Measurement: Following habituation, mice are given a choice between a bottle of 1% sucrose solution and a bottle of water for 24 hours. The position of the bottles is swapped after 12 hours to avoid place preference.
-
Post-Stress Measurement: The SPT is repeated after the CUS protocol.
-
Calculation: Sucrose preference is calculated as: (Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))) * 100%. A significant decrease in sucrose preference in the stressed group compared to the control group indicates anhedonia.
Social Defeat Stress Model
This model utilizes the resident-intruder paradigm to induce a depressive-like phenotype, including social avoidance and anhedonia, in rodents.
-
Animals: Male C57BL/6J mice (intruders) and larger, aggressive CD-1 mice (residents) are used.
-
Stress Procedure: For 10 consecutive days, the intruder mouse is placed in the home cage of a resident mouse for 5-10 minutes, during which it is physically defeated.
-
Sensory Contact: After the physical interaction, the intruder is housed in the same cage but separated from the resident by a perforated divider, allowing for continuous sensory (visual, olfactory, auditory) stress for the remainder of the 24-hour period.
-
Behavioral Assessment: Social avoidance is assessed by measuring the time the intruder spends in an interaction zone with a novel mouse. Anhedonia is measured using the Sucrose Preference Test.
Preclinical Efficacy of Selective KOR Antagonists
While specific quantitative preclinical data for this compound in stress-induced anhedonia models are not extensively published, studies on other selective KOR antagonists provide evidence for the therapeutic potential of this class of compounds. The following table summarizes representative data from a study using the short-acting KOR antagonist AZ-MTAB in a social defeat stress model.[4]
Table 1: Effect of a Selective KOR Antagonist (AZ-MTAB) on Sucrose Preference in Mice Subjected to Social Defeat Stress
| Treatment Group | Sucrose Preference (%) - Males | Sucrose Preference (%) - Females |
| Control + Vehicle | ~90% | ~90% |
| Control + AZ-MTAB | ~90% | ~90% |
| Social Defeat + Vehicle | ~70% | ~75% |
| Social Defeat + AZ-MTAB | ~90% | ~90% |
*p < 0.0001 compared to Control + Vehicle. Data are approximations based on graphical representations in the cited source.[4]
These data demonstrate that social defeat stress significantly reduces sucrose preference, indicative of anhedonia, and that pretreatment with a selective KOR antagonist can prevent this deficit. A conference abstract has indicated that this compound (as BTRX-335140) also blocks sucrose-anhedonia in a social defeat model, though the quantitative data were not presented.
Clinical Evidence of this compound in Major Depressive Disorder
This compound has been evaluated in Phase 2 and Phase 3 clinical trials for the treatment of MDD. A key secondary endpoint in these studies was the change in anhedonia, as measured by the Snaith-Hamilton Pleasure Scale (SHAPS).
Phase 2 Clinical Trial (NCT04221230)
This randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of this compound 80 mg once daily in adults with MDD.
Table 2: Change from Baseline in SHAPS Score in the Phase 2 Trial of this compound
| Population | Timepoint | This compound (80 mg) | Placebo | Least Squares Mean Difference (LSMD) | p-value |
| Efficacy Population | Week 4 | - | - | -2.8 | 0.004 |
| Week 8 | - | - | -3.4 | 0.002 | |
| Moderate-to-Severe MDD | Week 8 | - | - | -4.8 | 0.001 |
Data from the prespecified last-observation-carried-forward (LOCF) analysis.
In the Phase 2 study, this compound demonstrated a statistically significant improvement in symptoms of anhedonia compared to placebo.
Phase 3 Clinical Trial (KOASTAL-1)
The KOASTAL-1 study was the first of three Phase 3 trials evaluating this compound as a monotherapy for MDD. The study did not meet its primary endpoint for the overall reduction in depressive symptoms.
Table 3: Change from Baseline in SHAPS Score in the KOASTAL-1 Phase 3 Trial
| Population | Timepoint | This compound (80 mg) Change from Baseline | Placebo Change from Baseline |
| Overall Population | Week 6 | - | - |
| Female Participants | Week 6 | -7.2 | -4.9 |
While the overall study did not meet its secondary endpoint for anhedonia, a greater numerical improvement was observed in female participants receiving this compound compared to placebo.
Conclusion and Future Directions
The kappa opioid receptor system is a compelling target for the treatment of stress-induced anhedonia. This compound, a selective KOR antagonist, has shown promise in alleviating anhedonic symptoms in a Phase 2 clinical trial for MDD. While detailed preclinical data for this compound in stress-induced anhedonia models are not yet widely published, the available information and data from other selective KOR antagonists support its mechanism of action. The mixed results from the Phase 3 KOASTAL-1 study highlight the complexities of treating MDD and anhedonia.
Future research should focus on the publication of detailed preclinical studies with this compound to further elucidate its effects in animal models of stress-induced anhedonia. Additionally, further analysis of the clinical trial data, particularly the observed sex differences, may provide valuable insights for future clinical development and patient stratification. The ongoing and planned clinical trials in the KOASTAL program will be critical in determining the ultimate therapeutic potential of this compound for individuals suffering from MDD and anhedonia.
References
- 1. Frontiers | The Kappa Opioid Receptor: From Addiction to Depression, and Back [frontiersin.org]
- 2. Preclinical and clinical efficacy of kappa opioid receptor antagonists for depression: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Acute inhibition of kappa opioid receptors before stress blocks depression-like behaviors in California mice - PMC [pmc.ncbi.nlm.nih.gov]
Navacaprant, also known as BTRX-335140, is a novel, potent, and selective kappa opioid receptor (KOR) antagonist that has been investigated for the treatment of major depressive disorder (MDD).[1][2][3] This technical guide provides an in-depth overview of its chemical properties, synthesis, and the signaling pathways it modulates.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine.[2][4] Its chemical and physical properties are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine |
| Molecular Formula | C25H32FN5O2 |
| Molecular Weight | 453.55 g/mol |
| SMILES | CCC1=CC2=C(C(=C(N=C2C(=C1)F)N3CCC(CC3)NC4CCOCC4)C5=NC(=NO5)C)C |
| InChIKey | CQOJHAJWCDJEAT-UHFFFAOYSA-N |
| Developmental Codes | BTRX-335140, BTRX-140, CYM-53093, NMRA-335140, NMRA-140 |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of the kappa opioid receptor (KOR). The KOR system, along with its endogenous ligand dynorphin, plays a crucial role in regulating mood, stress, and reward pathways. In response to stress, dynorphin is released and activates KORs, which can lead to dysphoria and depressive-like states. By blocking this interaction, this compound is designed to alleviate these symptoms.
The drug modulates multiple neurotransmitter systems, including the dopamine reward processing pathways. Preclinical and clinical studies have suggested that by antagonizing KORs, this compound may have antidepressant and anxiolytic effects.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Receptor Binding Affinity
This compound exhibits high selectivity for the kappa opioid receptor over the mu (μ) and delta (δ) opioid receptors. This selectivity is crucial for minimizing off-target effects. The antagonist activities at these receptors are summarized below.
| Receptor | IC50 (nM) |
| Kappa Opioid Receptor (κOR) | 0.8 |
| Mu Opioid Receptor (μOR) | 110 |
| Delta Opioid Receptor (δOR) | 6500 |
Synthesis of this compound
The synthesis of this compound has been described in the scientific literature, notably in the Journal of Medicinal Chemistry. A key synthetic approach involves a multi-step process culminating in a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction. The general workflow for the synthesis is outlined below.
Experimental Protocol for a Key Synthetic Step
The final step in a reported synthesis of this compound involves the coupling of an amine intermediate with an oxadiazole intermediate via a microwave-assisted SNAr reaction.
Materials:
-
Amine intermediate (e.g., a substituted piperidinamine)
-
Oxadiazole intermediate (e.g., a 2-chloroquinoline derivative with an oxadiazole moiety)
-
Solvent (e.g., N,N-Dimethylformamide)
-
Base (e.g., N,N-Diisopropylethylamine)
Procedure:
-
The amine intermediate and the oxadiazole intermediate are combined in a microwave-safe reaction vessel.
-
A suitable solvent, such as N,N-Dimethylformamide, is added to dissolve the reactants.
-
A non-nucleophilic base, such as N,N-Diisopropylethylamine, is added to the mixture to facilitate the reaction.
-
The reaction vessel is sealed and subjected to microwave irradiation at an elevated temperature (e.g., 150-200 °C) for a specified period (e.g., 30-60 minutes).
-
After cooling, the reaction mixture is diluted with a suitable organic solvent and washed with water and brine to remove impurities.
-
The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the final compound, this compound.
Clinical Development
This compound has undergone clinical trials for major depressive disorder. While it demonstrated a favorable safety profile, the Phase 3 KOASTAL-1 study did not meet its primary endpoint of statistically significant improvement in depression symptoms compared to placebo. Further analysis of the clinical data is ongoing.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navacaprant (formerly known as BTRX-335140 and NMRA-140) is a potent and selective antagonist of the kappa opioid receptor (KOR) that has been under investigation for the treatment of major depressive disorder (MDD). Its mechanism of action, centered on the modulation of the brain's stress and reward pathways through KOR antagonism, distinguishes it from traditional antidepressants. This technical guide provides an in-depth overview of this compound's selectivity profile for the different opioid receptor subtypes, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Selectivity Profile
This compound demonstrates a high degree of selectivity for the kappa opioid receptor over the mu (μ) and delta (δ) opioid receptors. This selectivity is crucial for its therapeutic action while minimizing off-target effects commonly associated with less selective opioid receptor modulators. The antagonist activity of this compound at the three opioid receptor subtypes has been quantified in vitro, with the following half-maximal inhibitory concentration (IC50) values reported[1]:
| Receptor Subtype | This compound IC50 (μM) | Fold Selectivity (vs. KOR) |
| Kappa (κ) | 0.029 | - |
| Mu (μ) | 3.3 | ~114-fold |
| Delta (δ) | >10 | >345-fold |
Furthermore, functional assays have demonstrated that this compound lacks agonist activity at any of the opioid receptor subtypes, with a half-maximal effective concentration (EC50) greater than 10 μM for all three receptors[1]. This confirms its role as a pure antagonist. Another study has highlighted this compound's approximately 300-fold selectivity for the KOR compared to the MOR[2].
Experimental Protocols
The in vitro selectivity and functional activity of this compound were determined using a cyclic adenosine monophosphate (cAMP) functional assay in Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human kappa, mu, or delta opioid receptors[1].
Antagonist Activity Assay
-
Cell Line: CHO-K1 cells stably expressing either human KOR, MOR, or DOR.
-
Assay Principle: Opioid receptors, being G-protein coupled receptors (GPCRs) of the Gi/o type, inhibit the production of cAMP upon agonist stimulation. An antagonist will block this effect, restoring cAMP levels.
-
Methodology:
-
Cells were incubated with varying concentrations of this compound.
-
Following the incubation with the antagonist, a specific agonist for each receptor subtype was added to stimulate the receptors.
-
The intracellular levels of cAMP were then measured.
-
The IC50 value was calculated as the concentration of this compound that inhibited 50% of the maximal response induced by the agonist.
-
Agonist Activity Assay
-
Cell Line: CHO-K1 cells stably expressing either human KOR, MOR, or DOR.
-
Assay Principle: This assay measures the ability of the test compound to directly stimulate the receptor and cause a decrease in intracellular cAMP levels.
-
Methodology:
-
Cells were incubated with increasing concentrations of this compound alone.
-
Intracellular cAMP levels were measured.
-
The EC50 value was determined as the concentration of this compound that produced 50% of its maximal effect. The reported EC50 of >10 μM indicates no significant agonist activity at the tested concentrations[1].
-
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action in the Brain's Reward Circuitry
This compound's therapeutic potential in depression is linked to its ability to modulate the brain's reward circuitry, particularly the mesolimbic dopamine pathway. The endogenous ligand for the KOR is dynorphin, which is released in response to stress. Activation of KORs on dopamine neurons in the ventral tegmental area (VTA) and their terminals in the nucleus accumbens (NAc) has an inhibitory effect on dopamine release. This reduction in dopamine is thought to contribute to the negative affective states and anhedonia associated with stress and depression.
By acting as a KOR antagonist, this compound blocks the effects of dynorphin, thereby disinhibiting dopamine release and potentially restoring normal function to the reward pathway.
Caption: this compound blocks dynorphin-induced inhibition of dopamine release.
Experimental Workflow for In Vitro Selectivity Assay
The following diagram illustrates the general workflow for determining the antagonist activity of this compound at the different opioid receptor subtypes.
Caption: Workflow for determining this compound's antagonist activity.
Conclusion
This compound is a highly selective kappa opioid receptor antagonist with a clear lack of agonist activity at any opioid receptor subtype. Its pharmacological profile, characterized by a significant preference for the KOR over MOR and DOR, supports its development as a targeted therapy for MDD. The mechanism of action, involving the disinhibition of dopamine release in the brain's reward pathways, provides a novel approach to treating the symptoms of depression, particularly anhedonia. The detailed experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of neuropsychopharmacology.
References
- 1. This compound, a novel and selective kappa opioid receptor antagonist, has no agonist properties implicated in opioid-related abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel and Highly Selective Kappa Opioid Receptor Antagonist, in Adults With Major Depressive Disorder: A Randomized, Double-Blind Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Navacaprant (also known as BTRX-335140, CYM-53093, and NMRA-140) is a potent and selective antagonist of the kappa opioid receptor (KOR) that has been under investigation for the treatment of major depressive disorder (MDD). The KOR system is implicated in the regulation of mood, stress, and reward, making it a compelling target for novel antidepressant therapies. These application notes provide a detailed overview of the preclinical in vivo experimental protocols for this compound in rodent models, summarizing key quantitative data and outlining methodologies for assessing its pharmacological properties.
Mechanism of Action
This compound acts as a selective antagonist at the KOR. In a state of stress or depression, the endogenous KOR ligand, dynorphin, is released and binds to KORs. This binding initiates a G-protein-mediated signaling cascade that inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This signaling is thought to contribute to the symptoms of anhedonia and depression. By blocking the binding of dynorphin to the KOR, this compound prevents this downstream signaling, thereby mitigating the effects of stress and potentially alleviating depressive symptoms. This compound has demonstrated high selectivity for the KOR over mu (μ) and delta (δ) opioid receptors.[1][2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound from preclinical rodent studies.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. KOR |
| Kappa (KOR) | 0.8 | - |
| Mu (MOR) | 110 | 138-fold |
| Delta (DOR) | >8000 | >8000-fold |
Data from Guerrero et al., 2019.
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC0–t (h·ng/mL) | Oral Bioavailability (%) | Brain:Plasma Ratio (1h post-dose) |
| Rat | 5 | p.o. | 39.1 | 232 | 30 | 2:1 |
| Mouse | 10 | p.o. | - | - | - | - |
Data from Guerrero et al., 2019.
Table 3: In Vivo Pharmacodynamic Studies in Rodents
| Assay | Species | This compound Dose (mg/kg) | Route | Agonist (Dose, Route) | Outcome |
| Tail-Flick (KOR Antagonism) | Mouse | 10-30 | i.p. | U-50,488 (KOR agonist) | Dose-dependently abolished KOR-agonist induced analgesia.[3] |
| Prolactin Release | Mouse & Rat | 10, 30 | p.o. | Spiradoline (KOR agonist) | Significantly reduced KOR agonist-stimulated prolactin release.[3] |
| Dopamine Microdialysis | Rat | ≤100 | p.o. | - | No alteration of extracellular dopamine in the nucleus accumbens.[3] |
| Tail-Flick (Agonist Activity) | Mouse | ≤100 | p.o. | - | No analgesic effect, confirming lack of agonist activity. |
Experimental Protocols
The following are detailed protocols for key in vivo rodent studies to characterize the pharmacological properties of this compound.
Protocol 1: Tail-Flick Assay for KOR Antagonist Activity in Mice
Objective: To determine the in vivo KOR antagonist activity of this compound by assessing its ability to block the analgesic effects of a KOR agonist.
Materials:
-
Male CD-1 mice (20-25 g)
-
This compound
-
U-50,488 (or other selective KOR agonist)
-
Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)
-
Vehicle for KOR agonist (e.g., sterile saline)
-
Tail-flick apparatus
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) and/or oral (p.o.) administration
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Determine the baseline tail-flick latency for each mouse by placing the distal portion of its tail on the radiant heat source of the tail-flick apparatus. The latency is the time taken for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Drug Administration:
-
Administer this compound (e.g., 10, 30 mg/kg, i.p. or p.o.) or vehicle to different groups of mice.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer the KOR agonist U-50,488 (e.g., 5 mg/kg, i.p.) or its vehicle.
-
-
Tail-Flick Latency Measurement: At the time of peak effect of the KOR agonist (e.g., 30 minutes post-administration), measure the tail-flick latency again.
-
Data Analysis: The data are typically expressed as the percentage of maximal possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of this compound versus vehicle in blocking the agonist-induced analgesia.
Protocol 2: KOR Agonist-Induced Prolactin Release Assay in Rats
Objective: To confirm in vivo KOR antagonism by measuring this compound's ability to block KOR agonist-induced prolactin secretion.
Materials:
-
Male Sprague-Dawley rats (250-300 g) with indwelling jugular vein catheters
-
This compound
-
Spiradoline (or other selective KOR agonist)
-
Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)
-
Vehicle for KOR agonist (e.g., sterile saline)
-
Blood collection tubes (containing EDTA)
-
Centrifuge
-
Rat prolactin ELISA kit
Procedure:
-
Acclimation: Acclimate catheterized rats to the testing environment and handling for several days before the experiment.
-
Baseline Blood Sample: Collect a baseline blood sample (e.g., 0.2 mL) from the jugular vein catheter.
-
Drug Administration:
-
Administer this compound (e.g., 10, 30 mg/kg, p.o.) or vehicle.
-
After a specified pretreatment time (e.g., 60 minutes), administer the KOR agonist spiradoline (e.g., 0.32 mg/kg, s.c.) or its vehicle.
-
-
Post-Agonist Blood Sampling: Collect blood samples at various time points after agonist administration (e.g., 15, 30, 60, and 120 minutes).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Prolactin Measurement: Determine the plasma prolactin concentrations using a commercially available rat prolactin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Analyze the change in plasma prolactin levels from baseline over time. Use statistical methods (e.g., two-way ANOVA with repeated measures) to compare the effects of this compound versus vehicle on the agonist-induced prolactin release.
Protocol 3: In Vivo Microdialysis for Dopamine in the Nucleus Accumbens of Rats
Objective: To assess the effect of this compound on extracellular dopamine levels in the nucleus accumbens, a key brain region in the reward pathway.
Materials:
-
Male Sprague-Dawley rats (275-325 g)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Surgery: Anesthetize the rats and place them in a stereotaxic apparatus. Implant a guide cannula targeting the nucleus accumbens shell. Allow the animals to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 μL/min). After a stabilization period, collect baseline dialysate samples (e.g., every 20 minutes) for at least one hour.
-
Drug Administration: Administer this compound (e.g., 10, 30, 100 mg/kg, p.o.) or vehicle.
-
Post-Drug Sample Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Dopamine Analysis: Analyze the dialysate samples for dopamine content using an HPLC-ED system.
-
Data Analysis: Express dopamine concentrations as a percentage of the average baseline levels. Use statistical analysis (e.g., repeated measures ANOVA) to compare the effects of this compound with the vehicle group over time.
Protocol 4: Forced Swim Test (FST) in Mice
Objective: To evaluate the potential antidepressant-like effects of this compound by assessing its impact on immobility time in a stressful situation.
Materials:
-
Male CD-1 or C57BL/6 mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Positive control antidepressant (e.g., fluoxetine)
-
Cylindrical swim tank (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm
-
Video recording equipment
-
Animal scale
-
Dosing syringes and needles
Procedure:
-
Drug Administration: Administer this compound, vehicle, or a positive control antidepressant to different groups of mice. The administration can be acute (e.g., 30-60 minutes before the test) or chronic (e.g., once daily for 14-21 days).
-
Swim Session:
-
Gently place each mouse individually into the swim tank.
-
The session typically lasts for 6 minutes.
-
Record the entire session using a video camera.
-
-
Behavioral Scoring:
-
Score the last 4 minutes of the 6-minute session.
-
Measure the duration of immobility, which is defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
-
-
Data Analysis: Compare the mean immobility time between the different treatment groups using statistical methods such as one-way ANOVA followed by post-hoc tests. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Protocol 5: Unpredictable Chronic Mild Stress (UCMS) in Rats
Objective: To assess the efficacy of this compound in a rodent model of depression characterized by anhedonia.
Materials:
-
Male Wistar or Sprague-Dawley rats (175-200 g at the start)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Positive control antidepressant (e.g., imipramine)
-
Sucrose solution (1%)
-
Water bottles
-
Various stressors (e.g., damp bedding, cage tilt, light/dark cycle reversal, social isolation, crowded housing)
Procedure:
-
Sucrose Preference Baseline: For one week prior to the stress period, train the rats to consume a 1% sucrose solution by presenting them with two bottles, one with sucrose solution and one with water, for 24 hours. Measure the intake from each bottle.
-
UCMS Procedure:
-
Expose the rats to a variable sequence of mild, unpredictable stressors for a period of 4-8 weeks.
-
Examples of stressors include: 12 hours of damp bedding, 45° cage tilt for 12 hours, 24 hours of continuous light, reversal of the light/dark cycle, 4 hours of social isolation, and 4 hours of crowded housing.
-
The stressors should be applied randomly and continuously.
-
-
Drug Treatment: After an initial stress period to induce anhedonia (e.g., 2-3 weeks), begin chronic daily administration of this compound, vehicle, or a positive control.
-
Sucrose Preference Test: Once a week, measure the sucrose preference of the rats. This is calculated as: Sucrose Preference (%) = (Sucrose Intake / (Sucrose Intake + Water Intake)) x 100.
-
Data Analysis: A significant reduction in sucrose preference in the vehicle-treated stress group compared to non-stressed controls indicates the induction of anhedonia. A reversal of this deficit by this compound treatment would suggest antidepressant-like efficacy. Analyze the data using repeated measures ANOVA.
Experimental Workflow Visualization
References
- 1. neumoratx.com [neumoratx.com]
- 2. This compound, a Novel and Highly Selective Kappa Opioid Receptor Antagonist, in Adults With Major Depressive Disorder: A Randomized, Double-Blind Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel and selective kappa opioid receptor antagonist, has no agonist properties implicated in opioid-related abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navacaprant (formerly NMRA-140) is an investigational drug identified as a potent and selective kappa-opioid receptor (KOR) antagonist.[1][2] The KOR system is implicated in the pathophysiology of various psychiatric and neurological disorders, making it a compelling target for therapeutic intervention.[2] this compound, in particular, is being evaluated for the treatment of major depressive disorder (MDD).[2][3] Unlike traditional antidepressants that often target serotonin or norepinephrine pathways, this compound's mechanism of action focuses on antagonizing KORs, which are involved in regulating stress, mood, and reward pathways.
These application notes provide detailed protocols for essential in vitro assays to characterize the binding affinity and functional activity of this compound at the kappa-opioid receptor. The described methods are fundamental for researchers seeking to understand its pharmacological profile and for professionals in drug development aiming to evaluate similar compounds.
Data Presentation: Quantitative Analysis of this compound's In Vitro Profile
The following tables summarize the key in vitro pharmacological data for this compound, facilitating a clear comparison of its binding affinity and functional activity at the human kappa, mu, and delta opioid receptors. These assays were conducted using Chinese Hamster Ovary (CHO-K1) cells stably expressing the respective human opioid receptors.
Table 1: this compound Binding Affinity (IC50)
| Receptor Target | This compound IC50 (µM) |
| Kappa-Opioid Receptor (KOR) | 0.029 |
| Mu-Opioid Receptor (MOR) | 3.3 |
| Delta-Opioid Receptor (DOR) | >10 |
IC50 (half maximal inhibitory concentration) values were determined through competitive radioligand binding assays.
Table 2: this compound Functional Activity (EC50)
| Receptor Target | This compound EC50 (µM) |
| Kappa-Opioid Receptor (KOR) | >10 |
| Mu-Opioid Receptor (MOR) | >10 |
| Delta-Opioid Receptor (DOR) | >10 |
EC50 (half maximal effective concentration) values from functional assays demonstrate a lack of agonist activity for this compound at all three opioid receptor subtypes.
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (IC50)
This protocol outlines a competitive binding assay to determine the concentration of this compound that inhibits 50% of the specific binding of a known radioligand to the kappa-opioid receptor.
Materials:
-
CHO-K1 cell membranes stably expressing human KOR, MOR, or DOR.
-
Radioligand (e.g., [3H]-U69,593 for KOR).
-
This compound (or other test compounds).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation: Thaw the frozen aliquots of CHO-K1 cell membranes expressing the target opioid receptor on ice. Resuspend the membranes in ice-cold Assay Buffer to a predetermined optimal concentration.
-
Assay Setup: In a 96-well microplate, add the following components in triplicate for each concentration of the test compound:
-
Assay Buffer.
-
A fixed concentration of the radioligand (typically at its Kd value).
-
Varying concentrations of this compound (or other test compounds).
-
For determining non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., unlabeled U69,593).
-
For determining total binding, add Assay Buffer instead of a competing ligand.
-
-
Initiate Reaction: Add the prepared cell membrane suspension to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.
-
Termination and Filtration: Rapidly terminate the assay by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
[35S]GTPγS Binding Assay for Functional Antagonist Activity
This functional assay measures the ability of this compound to inhibit G-protein activation stimulated by a KOR agonist, thereby determining its antagonist properties.
Materials:
-
CHO-K1 cell membranes stably expressing human KOR.
-
[35S]GTPγS.
-
KOR agonist (e.g., U50,488).
-
This compound (or other test compounds).
-
GDP (Guanosine diphosphate).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
Cell harvester.
Procedure:
-
Membrane and Reagent Preparation: Prepare the cell membranes as described in the radioligand binding assay protocol. Prepare solutions of [35S]GTPγS, GDP, KOR agonist, and varying concentrations of this compound in Assay Buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Cell membrane suspension.
-
GDP solution.
-
Varying concentrations of this compound.
-
A fixed concentration of the KOR agonist (to stimulate G-protein activation).
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow this compound to bind to the receptors.
-
Initiate Reaction: Add [35S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the assay and filter the contents as described in the radioligand binding assay protocol.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [35S]GTPγS binding against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-stimulated [35S]GTPγS binding.
-
cAMP Inhibition Assay for Functional Antagonist Activity
This whole-cell functional assay measures the ability of this compound to block the inhibition of cAMP production induced by a KOR agonist.
Materials:
-
CHO-K1 cells stably expressing human KOR.
-
Cell culture medium.
-
Forskolin (or another adenylyl cyclase activator).
-
KOR agonist (e.g., Dynorphin A).
-
This compound (or other test compounds).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well or 96-well cell culture plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture and Plating: Culture the CHO-K1 cells expressing KOR under standard conditions. Seed the cells into the appropriate microplate and allow them to adhere and grow to a suitable confluency.
-
Compound Treatment:
-
Wash the cells with serum-free medium or assay buffer.
-
Add varying concentrations of this compound to the wells and pre-incubate for a defined period.
-
Add a fixed concentration of the KOR agonist to all wells (except for the negative control).
-
Add forskolin to all wells to stimulate cAMP production.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for the modulation of cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Calculate the percentage of inhibition of the agonist-induced decrease in cAMP for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Mandatory Visualizations
Caption: KOR Signaling Pathway and the Antagonistic Action of this compound.
Caption: Workflow for Radioligand Binding Assay to Determine IC50.
Caption: Logical Flow of a Functional Antagonist Assay.
References
- 1. This compound, a novel and selective kappa opioid receptor antagonist, has no agonist properties implicated in opioid-related abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel and Highly Selective Kappa Opioid Receptor Antagonist, in Adults With Major Depressive Disorder: A Randomized, Double-Blind Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navacaprant (also known as BTRX-335140, CYM-53093, and NMRA-140) is a potent and selective antagonist of the kappa opioid receptor (KOR) currently under investigation for the treatment of major depressive disorder (MDD)[1][2][3]. The dynorphin/KOR system is a critical mediator of the brain's response to stress, and its overactivation is implicated in the pathophysiology of depression, contributing to symptoms such as anhedonia, dysphoria, and anxiety[4][5]. By blocking the interaction of the endogenous ligand dynorphin with KOR, this compound is hypothesized to restore normal function in brain circuits related to mood and reward, thereby exerting an antidepressant effect. Preclinical evaluation of this compound's efficacy is essential, and various animal models of depression can be utilized to assess its therapeutic potential.
These application notes provide an overview of relevant animal models and detailed protocols for testing the efficacy of this compound.
Mechanism of Action: Kappa Opioid Receptor Antagonism
This compound is a highly selective KOR antagonist with over 300-fold selectivity for KOR compared to the mu-opioid receptor. The therapeutic rationale for KOR antagonism in depression stems from the understanding that stress induces the release of dynorphins, which act on KORs to produce aversive and depressive-like states. Activation of KORs, which are G protein-coupled receptors (GPCRs), leads to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels. It also modulates ion channels and activates mitogen-activated protein kinase (MAPK) signaling pathways, such as p38 MAPK, which are associated with the negative affective consequences of KOR activation. Furthermore, the dynorphin/KOR system exerts inhibitory control over dopamine release in key reward-related brain regions like the nucleus accumbens. By blocking these KOR-mediated effects, this compound is expected to disinhibit dopamine pathways and alleviate stress-induced depressive-like behaviors.
Signaling Pathway of the Kappa Opioid Receptor (KOR)
Caption: KOR signaling pathway and the inhibitory action of this compound.
Recommended Animal Models of Depression
The selection of an appropriate animal model is crucial for evaluating the antidepressant potential of this compound. Models that incorporate stress as a precipitating factor are particularly relevant given the role of the KOR system in the stress response.
-
Chronic Mild Stress (CMS): This is a highly validated model with good face and predictive validity for depression. It involves exposing rodents to a series of unpredictable, mild stressors over several weeks, leading to a state of anhedonia and other depressive-like behaviors.
-
Forced Swim Test (FST): A widely used behavioral despair model for screening potential antidepressant drugs. It is based on the observation that animals will eventually adopt an immobile posture after initial escape attempts when placed in an inescapable cylinder of water. Antidepressants typically reduce the duration of immobility.
-
Sucrose Preference Test (SPT): This test is used to measure anhedonia, a core symptom of depression. It is based on the principle that rodents have a natural preference for sweet solutions, and this preference is reduced by chronic stress. An increase in sucrose preference following drug treatment is indicative of an antidepressant effect.
Experimental Protocols
Chronic Mild Stress (CMS) Model
This protocol is designed to induce a depressive-like state, particularly anhedonia, which can be assessed using the Sucrose Preference Test.
Materials:
-
Male C57BL/6J mice or Sprague-Dawley rats
-
Animal housing with the capability for various stressors
-
Stressor materials (e.g., wet bedding, tilted cages, altered light/dark cycle, social isolation, restraint tubes)
-
Sucrose solution (1%) and water bottles
-
This compound
-
Vehicle for this compound
Procedure:
-
Acclimation and Baseline:
-
House animals individually for at least one week before the start of the experiment.
-
Measure baseline sucrose preference over 48 hours using a two-bottle choice paradigm (1% sucrose solution vs. water).
-
-
CMS Procedure (4-6 weeks):
-
Expose animals to a variable sequence of mild, unpredictable stressors daily. Examples of stressors include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Soiled cage (200 ml of water in sawdust bedding)
-
Paired housing with a different partner
-
Food or water deprivation (24 hours)
-
Reversal of light/dark cycle
-
White noise (80-90 dB)
-
-
A control group should be handled similarly but not exposed to the stressors.
-
-
This compound Administration:
-
Begin daily administration of this compound (e.g., via oral gavage or in drinking water) or vehicle to both stressed and control groups during the final 2-3 weeks of the CMS protocol. The exact dose and route should be determined from pharmacokinetic studies.
-
-
Behavioral Testing:
-
Conduct the Sucrose Preference Test weekly during the treatment period to monitor the reversal of anhedonia.
-
At the end of the treatment period, other behavioral tests such as the Open Field Test (to assess locomotor activity) and the Forced Swim Test can be performed.
-
Data Analysis:
-
Calculate sucrose preference as: (Sucrose intake / Total fluid intake) x 100%.
-
Analyze data using two-way ANOVA (factors: stress and treatment) followed by post-hoc tests.
Experimental Workflow for the Chronic Mild Stress Model
Caption: Workflow for the Chronic Mild Stress (CMS) experiment.
Forced Swim Test (FST)
This protocol is for screening the acute antidepressant-like effects of this compound.
Materials:
-
Male C57BL/6J mice
-
Transparent cylindrical containers (25 cm high, 10 cm in diameter)
-
Water at 23-25°C
-
Video recording equipment
-
This compound
-
Vehicle for this compound
-
Positive control (e.g., Desipramine)
Procedure:
-
Pre-test Session (Day 1):
-
Place each mouse individually into a cylinder filled with water (15 cm deep) for 15 minutes.
-
Remove the mouse, dry it, and return it to its home cage. This session is for habituation.
-
-
Test Session (Day 2):
-
Administer this compound, vehicle, or a positive control (e.g., Desipramine) 60 minutes before the test.
-
Place the mouse back into the cylinder with fresh water for a 6-minute session.
-
Record the entire session with a video camera.
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Analyze data using one-way ANOVA followed by Dunnett's or Tukey's post-hoc test to compare treatment groups to the vehicle control.
Sucrose Preference Test (SPT)
This protocol is to assess the effect of this compound on anhedonia-like behavior.
Materials:
-
Male C57BL/6J mice
-
Two identical drinking bottles per cage
-
1% sucrose solution
-
Tap water
-
This compound
-
Vehicle for this compound
Procedure:
-
Habituation (2 days):
-
House mice individually.
-
Provide two bottles of tap water for 24 hours.
-
Then, provide two bottles of 1% sucrose solution for 24 hours.
-
-
Baseline Measurement (48 hours):
-
Provide one bottle of tap water and one bottle of 1% sucrose solution.
-
Weigh the bottles at the beginning and after 24 hours.
-
Switch the position of the bottles and measure consumption for another 24 hours to control for side preference.
-
-
Induction of Anhedonia (Optional - if not using CMS model):
-
Anhedonia can be induced by chronic stress or other models before starting the treatment.
-
-
Treatment and Testing (e.g., 2 weeks):
-
Administer this compound or vehicle daily.
-
Continue the two-bottle choice test, measuring water and sucrose consumption daily or every other day. Remember to switch bottle positions.
-
Data Analysis:
-
Calculate sucrose preference as: (Sucrose consumed (g) / (Water consumed (g) + Sucrose consumed (g))) x 100%.
-
Analyze data using a repeated-measures two-way ANOVA (factors: treatment and time) followed by post-hoc tests.
Data Presentation
Quantitative data from these experiments should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST) in Mice
| Treatment Group | Dose (mg/kg) | n | Immobility Time (seconds) (Mean ± SEM) | % Change from Vehicle |
| Vehicle | - | 10 | 150.5 ± 10.2 | - |
| This compound | 1 | 10 | 135.2 ± 9.8 | -10.2% |
| This compound | 3 | 10 | 110.8 ± 8.5 | -26.4% |
| This compound | 10 | 10 | 85.3 ± 7.1 | -43.3% |
| Desipramine | 20 | 10 | 90.1 ± 8.9 | -40.1% |
| p < 0.05, **p < 0.01 compared to Vehicle. Data are illustrative based on expected outcomes for a KOR antagonist. |
Table 2: Effect of this compound on Sucrose Preference in the Chronic Mild Stress (CMS) Model in Rats
| Group | Treatment | n | Baseline Sucrose Preference (%) (Mean ± SEM) | Sucrose Preference after 4 weeks of CMS (%) (Mean ± SEM) | Sucrose Preference after 2 weeks of Treatment (%) (Mean ± SEM) |
| Control | Vehicle | 12 | 85.2 ± 3.1 | 83.9 ± 3.5 | 84.5 ± 3.3 |
| Control | This compound (10 mg/kg) | 12 | 84.8 ± 2.9 | 84.1 ± 3.2 | 85.1 ± 2.8 |
| CMS | Vehicle | 12 | 85.5 ± 3.0 | 60.1 ± 4.2# | 62.5 ± 4.5# |
| CMS | This compound (10 mg/kg) | 12 | 85.1 ± 3.3 | 61.5 ± 3.9# | 78.9 ± 3.8* |
| #p < 0.01 compared to Control-Vehicle group. *p < 0.05 compared to CMS-Vehicle group. Data are illustrative. |
Conclusion
The animal models and protocols described provide a robust framework for evaluating the preclinical efficacy of this compound as a novel antidepressant. The Chronic Mild Stress model, in conjunction with the Sucrose Preference Test, is particularly valuable for assessing the ability of this compound to reverse anhedonia, a core symptom of depression. The Forced Swim Test serves as an efficient screening tool for antidepressant-like activity. Given the strong rationale for KOR antagonism in the treatment of depression, it is anticipated that this compound will demonstrate significant efficacy in these models. Careful experimental design and data analysis are crucial for obtaining reliable and interpretable results to support the further clinical development of this compound.
References
- 1. Design and Synthesis of a Novel and Selective Kappa Opioid Receptor (KOR) Antagonist (BTRX-335140) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BlackThorn Therapeutics Advances Phase 2 Clinical Development for Selective KOR Antagonist, BTRX-140, in Neuropsychiatric Disorders - BioSpace [biospace.com]
- 3. BlackThorn begins Phase II dosing of BTRX-140 for depression [clinicaltrialsarena.com]
- 4. Dynorphin, stress, and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navacaprant (also known as BTRX-335140 and NMRA-140) is a selective, orally bioavailable kappa opioid receptor (KOR) antagonist in development for the treatment of Major Depressive Disorder (MDD).[1][2] The therapeutic rationale for this compound is based on the role of the KOR system in mood and anhedonia.[2][3] Dysregulation of the KOR system, which is activated by the endogenous ligand dynorphin in response to stress, can lead to symptoms of depression and anxiety.[3] By blocking KOR, this compound aims to modulate downstream signaling pathways, including the dopamine system, to alleviate these symptoms.
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of drug-target engagement in the living human brain. For Central Nervous System (CNS) drug development, PET studies are crucial for confirming that a drug candidate reaches its intended target, determining the relationship between drug dose and receptor occupancy (RO), and informing dose selection for later-phase clinical trials. This document provides a detailed overview of the application of PET imaging to measure the receptor occupancy of this compound at the KOR in the human brain.
Principle of the Method
The measurement of receptor occupancy by a therapeutic drug using PET involves a competitive binding paradigm. A radiolabeled ligand (a "tracer") with high affinity and selectivity for the target receptor is administered to a subject, and its binding to the receptor is measured by the PET scanner. To determine the receptor occupancy of a drug like this compound, two PET scans are typically performed: a baseline scan without the drug to measure the total available receptors, and a second scan after the administration of this compound. The reduction in the binding of the radiotracer in the presence of this compound is used to calculate the percentage of receptors occupied by the drug.
The primary outcome measure in these studies is the volume of distribution (VT) of the radiotracer, which is proportional to the density of available receptors. Receptor occupancy (RO) is then calculated using the following formula:
RO (%) = [ (VT_baseline - VT_post-drug) / VT_baseline ] * 100
Where:
-
VT_baseline is the volume of distribution of the radiotracer at baseline.
-
VT_post-drug is the volume of distribution of the radiotracer after administration of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from a Phase 1 PET study investigating the relationship between this compound dose, plasma concentration, and KOR occupancy. The study utilized the selective KOR antagonist radiotracer [11C]-LY2795050.
Table 1: this compound Single-Dose Kappa Opioid Receptor Occupancy
| This compound Dose (single oral) | Number of Subjects | Mean Steady-State Receptor Occupancy (RO) Range |
| 40 mg | 3 | Not directly reported, but contributed to the model |
| 160 mg | 4 | Not directly reported, but contributed to the model |
Table 2: this compound Receptor Occupancy Modeling and Parameters
| Parameter | Value | Description |
| IC50 | 9.85 ng/mL | The plasma concentration of this compound at which 50% of the kappa opioid receptors are occupied. |
| RO Equation | RO = Cp / (Cp + 9.85 ng/mL) | Equation to determine receptor occupancy (RO) from the plasma concentration (Cp) of this compound. |
| Estimated RO for 80 mg QD | 87% - 90% | The calculated mean steady-state receptor occupancy range for a once-daily 80 mg dose of this compound, based on its long half-life of 31-42 hours. |
| Estimated RO for 20-160 mg QD | ~58% - 95% | The calculated mean steady-state receptor occupancy range for once-daily doses of this compound from 20 mg to 160 mg. |
Signaling Pathway and Experimental Workflow
Kappa Opioid Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the Kappa Opioid Receptor (KOR) and the mechanism of action of this compound.
Experimental Workflow for PET Receptor Occupancy Study
The diagram below outlines the typical workflow for a PET study to determine this compound's receptor occupancy.
Experimental Protocols
The following are detailed methodologies for conducting a PET imaging study to measure this compound receptor occupancy, based on established protocols for KOR PET imaging.
Subject Selection and Preparation
-
Inclusion/Exclusion Criteria: Recruit healthy human subjects. Key exclusion criteria should include a history of psychiatric or neurological disorders, substance abuse, contraindications for MRI or PET scans (e.g., pregnancy, claustrophobia), and current use of medications that may interact with the KOR system.
-
Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study procedures and potential risks.
-
Structural MRI: Acquire a high-resolution T1-weighted structural MRI scan for each subject. This will be used for anatomical co-registration with the PET data to define regions of interest (ROIs).
-
Pre-scan Instructions: Instruct subjects to fast for at least 8 hours prior to each PET scan to minimize variability in drug absorption and tracer kinetics.
Radioligand
-
Radiotracer: [11C]-LY2795050, a selective KOR antagonist radiotracer.
-
Synthesis: Synthesize [11C]-LY2795050 with high radiochemical purity (>99%) and specific activity.
PET Scan Acquisition
-
Baseline PET Scan:
-
Position the subject in the PET scanner.
-
Place an arterial line for blood sampling to measure the arterial input function.
-
Administer a bolus injection of [11C]-LY2795050 intravenously.
-
Acquire a dynamic PET scan for a duration of 90-120 minutes.
-
Collect arterial blood samples throughout the scan to measure the concentration of the parent radiotracer in plasma over time.
-
-
This compound Administration:
-
After a suitable washout period following the baseline scan, administer a single oral dose of this compound.
-
-
Post-dose PET Scan:
-
At a predetermined time after this compound administration (e.g., corresponding to the time of maximum plasma concentration), perform a second PET scan identical to the baseline scan, including the administration of [11C]-LY2795050 and arterial blood sampling.
-
Data Analysis
-
Image Reconstruction and Co-registration:
-
Reconstruct the dynamic PET data.
-
Co-register the PET images to the individual's structural MRI scan.
-
-
Region of Interest (ROI) Definition:
-
Use the co-registered MRI to delineate ROIs in the brain known to have high KOR density, such as the cingulate cortex, striatum, and amygdala.
-
-
Kinetic Modeling:
-
Generate time-activity curves (TACs) for each ROI.
-
Using the arterial input function, apply a suitable kinetic model, such as the multilinear analysis-1 (MA1) or a two-tissue compartment model, to the TACs to estimate the total volume of distribution (VT) of [11C]-LY2795050 for both the baseline and post-dose scans.
-
-
Receptor Occupancy Calculation:
-
For each ROI, calculate the receptor occupancy (RO) for each subject at a given dose of this compound using the formula: RO (%) = [ (VT_baseline - VT_post-Navacaprant) / VT_baseline ] * 100
-
Correlate the calculated RO with the corresponding plasma concentrations of this compound to determine the dose-occupancy relationship and estimate the IC50.
-
Conclusion
PET imaging with a selective KOR radioligand such as [11C]-LY2795050 is a powerful tool for quantifying the in-vivo receptor occupancy of this compound in the human brain. The data from such studies are instrumental in understanding the pharmacokinetic-pharmacodynamic relationship of this compound, confirming target engagement, and guiding the selection of clinically effective doses for the treatment of Major Depressive Disorder. The protocols and data presented here provide a framework for researchers and drug development professionals to design and interpret PET receptor occupancy studies for this compound and other KOR-targeting therapeutics.
References
- 1. This compound, a novel and selective kappa opioid receptor antagonist, has no agonist properties implicated in opioid-related abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel and Highly Selective Kappa Opioid Receptor Antagonist, in Adults With Major Depressive Disorder: A Randomized, Double-Blind Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neumoratx.com [neumoratx.com]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Navacaprant (also known as BTRX-335140 and CYM-53093) is a potent and selective kappa opioid receptor (KOR) antagonist under investigation for the treatment of major depressive disorder (MDD) and other mood disorders.[1][2] Its mechanism of action involves modulating the KOR system, which plays a crucial role in regulating stress, mood, and reward pathways.[2] Proper formulation and solubilization of this compound are critical for obtaining accurate and reproducible results in both in vitro and in vivo research settings. This document provides detailed protocols and guidelines for the effective preparation of this compound solutions.
Chemical Properties
This compound is a small molecule with the following chemical properties:
| Property | Value |
| Molecular Formula | C₂₅H₃₂FN₅O₂ |
| Molecular Weight | 453.56 g/mol |
| CAS Number | 2244614-14-8 |
Solubilization Protocols
This compound is sparingly soluble in aqueous solutions. The following tables provide recommended solvents and protocols for preparing stock and working solutions for various research applications. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot solutions and store at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
In Vitro Formulations
| Protocol | Solvent System | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL (2.20 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL (2.20 mM) |
In Vivo Formulations
| Protocol | Solvent System | Achievable Concentration |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 1.67 mg/mL (3.68 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cellular Assays
This protocol describes the preparation of a 1 mg/mL this compound solution in a vehicle suitable for cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
PEG300
-
Tween-80
-
Sterile saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total desired volume. For a 1 mL final solution, add 100 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Add PEG300 to a final concentration of 40% (400 µL for a 1 mL solution). Vortex to mix.
-
Add Tween-80 to a final concentration of 5% (50 µL for a 1 mL solution). Vortex to mix.
-
Add sterile saline to reach the final desired volume (450 µL for a 1 mL solution).
-
Vortex the final solution until it is clear and homogenous.
-
Visually inspect the solution for any precipitation. If necessary, gently warm the solution or sonicate briefly to ensure complete dissolution.
Protocol 3: Preparation of this compound for In Vivo Oral Administration
This protocol details the preparation of a this compound suspension for oral gavage in animal studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile tubes
-
Homogenizer or sonicator
Procedure:
-
Weigh the required amount of this compound powder.
-
Add DMSO to constitute 10% of the final volume.
-
Mix thoroughly to dissolve the this compound in DMSO.
-
Add corn oil to bring the solution to the final desired volume.
-
Homogenize or sonicate the mixture to create a uniform and stable suspension.
-
Ensure the suspension is well-mixed before each administration.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound acts as a selective antagonist of the kappa opioid receptor (KOR). The endogenous ligand for KOR is dynorphin, which is released under conditions of stress. Activation of KOR by dynorphin leads to the inhibition of dopamine release in reward-related brain regions, contributing to symptoms of anhedonia and depression. By blocking the binding of dynorphin to KOR, this compound disinhibits dopamine release, thereby potentially alleviating depressive symptoms.
Caption: this compound blocks dynorphin binding to KOR, leading to increased dopamine release.
In Vitro Receptor Binding Assay Workflow
A common in vitro experiment to characterize a compound like this compound is a competitive radioligand binding assay. This workflow outlines the key steps to determine the binding affinity of this compound for the kappa opioid receptor.
Caption: Workflow for a competitive radioligand binding assay.
References
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on designing and conducting clinical trials to evaluate the efficacy of Navacaprant, a selective kappa-opioid receptor (KOR) antagonist, in treating anhedonia.
Introduction to this compound and Anhedonia
Anhedonia, the reduced ability to experience pleasure, is a core symptom of several psychiatric disorders, including Major Depressive Disorder (MDD), and is often associated with poorer treatment outcomes.[1] this compound is a highly selective KOR antagonist.[2] The proposed mechanism of action for its anti-anhedonic effects involves the blockade of KORs, which are believed to inhibit the release of dopamine in the brain's reward pathways.[3][4] By antagonizing these receptors, this compound may restore dopaminergic function and thereby alleviate anhedonic symptoms.[3] Clinical trial data has suggested that KOR antagonism can lead to improvements in reward-related brain activation and a reduction in anhedonia symptoms.
Proposed Signaling Pathway of this compound
The therapeutic effect of this compound in anhedonia is hypothesized to be mediated through the modulation of the brain's reward circuitry. Stress can lead to the release of dynorphin, an endogenous ligand for the KOR. Activation of KORs on dopamine neuron terminals in the nucleus accumbens inhibits dopamine release, contributing to a state of anhedonia. This compound, by blocking the KOR, is thought to prevent this inhibition, leading to a normalization of dopamine signaling and an amelioration of anhedonic symptoms.
Clinical Trial Protocol
This protocol outlines a randomized, double-blind, placebo-controlled clinical trial to assess the efficacy and safety of this compound as a monotherapy for anhedonia in individuals with MDD.
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study is proposed. Participants will be randomized in a 1:1 ratio to receive either this compound or a matching placebo for an 8-week treatment period.
The target population will be adults aged 18-65 years with a primary diagnosis of MDD according to DSM-5 criteria, and who exhibit significant anhedonia.
| Inclusion Criteria | Exclusion Criteria |
| Primary diagnosis of MDD (DSM-5) | Current or past primary diagnosis of any psychotic disorder |
| Montgomery-Åsberg Depression Rating Scale (MADRS) total score ≥ 25 at screening and baseline | Substance use disorder (excluding nicotine) within the last 6 months |
| Snaith-Hamilton Pleasure Scale (SHAPS) total score ≥ 3 at screening and baseline | Significant risk of suicide |
| Inadequate response to at least one but no more than three adequate courses of antidepressant treatment in the current major depressive episode | Unstable medical illness |
| Body Mass Index (BMI) between 18 and 35 kg/m ² | Concomitant use of other psychotropic medications |
-
Investigational Product: this compound 80 mg, administered orally once daily.
-
Control: Matching placebo, administered orally once daily.
Primary Efficacy Endpoint:
-
Change from baseline in the Snaith-Hamilton Pleasure Scale (SHAPS) total score at Week 8. The SHAPS is a validated 14-item self-report scale designed to measure hedonic capacity.
Secondary Efficacy Endpoints:
-
Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Week 8.
-
Change from baseline in the Dimensional Anhedonia Rating Scale (DARS) total score at Week 8. The DARS is a 17-item self-report questionnaire that assesses different dimensions of anhedonia.
-
Change from baseline in the Anticipatory and Consummatory Interpersonal Pleasure Scale (ACIPS) total score at Week 8, to specifically measure social anhedonia.
-
Clinical Global Impression - Severity (CGI-S) and - Improvement (CGI-I) scores at Week 8.
-
Proportion of participants achieving a response (≥50% reduction in MADRS total score from baseline) at Week 8.
-
Proportion of participants achieving remission (MADRS total score ≤10) at Week 8.
Safety Endpoints:
-
Incidence and severity of treatment-emergent adverse events (TEAEs).
-
Changes in vital signs, electrocardiograms (ECGs), and clinical laboratory assessments.
-
Assessment of suicidal ideation and behavior using the Columbia-Suicide Severity Rating Scale (C-SSRS).
| Assessment | Screening (Week -4 to -1) | Baseline (Week 0) | Week 1 | Week 2 | Week 4 | Week 6 | Week 8 (End of Treatment) | Follow-up (Week 12) |
| Informed Consent | ✓ | |||||||
| Demographics & Medical History | ✓ | |||||||
| Inclusion/Exclusion Criteria | ✓ | ✓ | ||||||
| MADRS | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ||
| SHAPS | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ||
| DARS | ✓ | ✓ | ✓ | |||||
| ACIPS | ✓ | ✓ | ✓ | |||||
| CGI-S/I | ✓ | ✓ | ✓ | ✓ | ✓ | |||
| C-SSRS | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Vital Signs, ECG, Labs | ✓ | ✓ | ✓ | ✓ | ✓ | |||
| Adverse Event Monitoring | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ | |
| Dispense Study Drug | ✓ | ✓ | ✓ | ✓ |
Experimental Workflow
The following diagram illustrates the key stages of the proposed clinical trial.
Data Analysis
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population, including all randomized participants who have received at least one dose of the study drug. The change from baseline in the SHAPS total score at Week 8 will be analyzed using a mixed-effects model for repeated measures (MMRM). Secondary continuous endpoints will be analyzed similarly. Categorical endpoints will be analyzed using the Chi-squared test or Fisher's exact test. Safety data will be summarized descriptively.
Conclusion
This protocol provides a robust framework for evaluating the efficacy of this compound in treating anhedonia. The use of validated and multi-dimensional scales to assess anhedonia, coupled with a rigorous study design, will help to elucidate the therapeutic potential of this novel KOR antagonist for this challenging symptom. The findings from such a trial could have significant implications for the treatment of MDD and other disorders characterized by anhedonia.
References
- 1. Scholars@Duke publication: Selective kappa-opioid antagonism ameliorates anhedonic behavior: evidence from the Fast-fail Trial in Mood and Anxiety Spectrum Disorders (FAST-MAS). [scholars.duke.edu]
- 2. This compound, a Novel and Highly Selective Kappa Opioid Receptor Antagonist, in Adults With Major Depressive Disorder: A Randomized, Double-Blind Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective kappa-opioid antagonism ameliorates anhedonic behavior: evidence from the Fast-fail Trial in Mood and Anxiety Spectrum Disorders (FAST-MAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting opioid receptor signaling in depression: do we need selective κ opioid receptor antagonists? - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navacaprant (also known as NMRA-140 or BTRX-335140) is a potent and highly selective kappa opioid receptor (KOR) antagonist that has been investigated for the treatment of major depressive disorder (MDD).[1] As a novel therapeutic agent, the accurate quantification of this compound in biological matrices such as plasma and brain tissue is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies throughout the drug development process. This document provides detailed application notes and representative protocols for the determination of this compound levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
This compound's mechanism of action involves antagonizing the KOR, which is implicated in the regulation of mood, stress, and reward pathways.[2] Dysregulation of the KOR system is believed to contribute to the pathophysiology of depression and other neuropsychiatric disorders. By blocking the KOR, this compound aims to modulate downstream signaling, including dopamine pathways, to alleviate depressive symptoms.
The following sections provide detailed methodologies for sample preparation and LC-MS/MS analysis of this compound in both plasma and brain tissue, along with representative validation data.
Signaling Pathway of this compound
This compound acts as an antagonist at the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR). In disease states such as depression, the endogenous KOR agonist, dynorphin, is often upregulated in response to stress. The binding of dynorphin to KOR activates inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channels. This signaling cascade ultimately results in a decrease in the release of several key neurotransmitters, including dopamine, in brain regions associated with reward and motivation, such as the nucleus accumbens. This reduction in dopamine is thought to contribute to anhedonia, a core symptom of depression.
This compound competitively binds to the KOR, preventing dynorphin from activating the receptor. By blocking this signaling pathway, this compound disinhibits dopamine release, thereby restoring normal function in the brain's reward circuitry and producing an antidepressant effect.
Experimental Workflow for this compound Quantification
The general workflow for quantifying this compound in biological samples involves several key steps, from sample collection to data analysis. This process ensures the accurate and reproducible measurement of the drug concentration.
Application Note 1: Quantification of this compound in Human Plasma
Objective: To provide a representative protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. This method is suitable for pharmacokinetic studies.
Methodology:
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting small molecules like this compound from plasma.[3]
-
Protocol:
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge before injection into the LC-MS/MS system.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: Hold at 20% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions (Representative):
-
Note: The exact m/z values would need to be determined by direct infusion of this compound and the internal standard. The following are hypothetical based on the structure of similar compounds.
-
This compound: Precursor ion (Q1) m/z [M+H]+ → Product ion (Q3) m/z
-
Internal Standard: Precursor ion (Q1) m/z [M+H]+ → Product ion (Q3) m/z
-
-
Key Parameters:
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Collision Gas: Nitrogen
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP): These will be optimized for this compound and the internal standard to achieve maximum signal intensity.
-
-
3. Representative Method Validation Data
The following table summarizes the expected performance characteristics of a validated bioanalytical method for this compound in human plasma.
| Parameter | Representative Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Recovery | > 85% |
Application Note 2: Quantification of this compound in Rat Brain Tissue
Objective: To provide a representative protocol for the quantitative analysis of this compound in rat brain tissue using LC-MS/MS. This method is suitable for preclinical studies investigating brain distribution and target engagement.
Methodology:
1. Brain Tissue Homogenization and Sample Preparation
-
Protocol:
-
Accurately weigh the frozen brain tissue sample.
-
Add ice-cold homogenization buffer (e.g., phosphate-buffered saline, PBS) at a ratio of 1:3 (w/v) (e.g., 100 mg of tissue in 300 µL of buffer).
-
Homogenize the tissue on ice using a bead beater or ultrasonic homogenizer until a uniform consistency is achieved.
-
To 50 µL of the brain homogenate, add 150 µL of acetonitrile containing the internal standard.
-
Follow steps 2-7 from the plasma sample preparation protocol above (vortex, centrifuge, transfer supernatant, evaporate, reconstitute).
-
2. LC-MS/MS Conditions
The LC-MS/MS conditions for brain tissue analysis would be similar to those used for plasma, with potential minor adjustments to the chromatographic gradient to ensure separation from any brain-specific matrix components.
-
Liquid Chromatography (LC):
-
System: UHPLC system.
-
Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A similar gradient to the plasma method can be used as a starting point, with optimization as needed.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The MS/MS parameters, including MRM transitions and source settings, would be identical to those used for the plasma analysis.
-
3. Representative Method Validation Data
The following table summarizes the expected performance characteristics of a validated bioanalytical method for this compound in rat brain tissue.
| Parameter | Representative Value |
| Linearity Range | 0.5 - 500 ng/g of tissue |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/g of tissue |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±20% |
| Matrix Effect | Assessed and minimized; compensated by internal standard |
| Recovery | > 80% |
Conclusion
The representative LC-MS/MS methods described in these application notes provide a robust framework for the quantification of this compound in plasma and brain tissue. While specific parameters such as MRM transitions and collision energies must be empirically determined for this compound and the chosen internal standard, the outlined protocols for sample preparation and chromatographic separation serve as a strong foundation for method development and validation. The successful implementation of such assays is essential for advancing the understanding of this compound's pharmacokinetic and pharmacodynamic properties in both preclinical and clinical settings.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navacaprant is an investigational, highly selective kappa opioid receptor (KOR) antagonist.[1] The dynorphin/KOR system is implicated in the pathophysiology of stress, mood, and anxiety disorders.[1] Activation of KORs can lead to dysphoria and anxiety-like behaviors, suggesting that antagonism of these receptors may produce anxiolytic and antidepressant effects.[2] Preclinical and clinical studies have shown that selective KOR antagonists can reverse symptoms of depression, dysphoria, and anxiety. This compound's mechanism of action, which involves modulating stress responses, makes it a promising candidate for the treatment of anxiety disorders.[1]
These application notes provide detailed protocols for three common behavioral assays used to assess the anxiolytic potential of this compound in rodent models: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box (LDB) test.
Mechanism of Action: Kappa Opioid Receptor Antagonism
This compound exerts its effects by blocking the binding of the endogenous ligand, dynorphin, to the kappa opioid receptor (KOR), a Gi/o-coupled receptor. Under conditions of stress, dynorphin is released and activates KORs, leading to a signaling cascade that ultimately results in the inhibition of neurotransmitter release and neuronal hyperpolarization. This process is thought to contribute to the negative affective states associated with stress and anxiety.
By antagonizing the KOR, this compound prevents this signaling cascade, thereby disinhibiting downstream neuronal activity. This can lead to an increase in the release of neurotransmitters such as dopamine in brain regions associated with reward and motivation. The net effect is a reduction in anxiety-like behaviors and an improvement in mood.
Figure 1: Simplified signaling pathway of this compound's anxiolytic action.
Behavioral Assays for Anxiolytic Effects
The following protocols describe standardized methods for evaluating the anxiolytic properties of this compound in rodents.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
Experimental Workflow
Figure 2: Experimental workflow for the Elevated Plus Maze test.
Protocol
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two closed arms of equal dimensions.
-
Animals: Adult male or female mice or rats.
-
Procedure: a. Habituate the animals to the testing room for at least 30 minutes before the experiment. b. Administer this compound or vehicle at the desired dose and route of administration (e.g., intraperitoneally, orally) at a predetermined time before testing (e.g., 30-60 minutes). c. Place the animal in the center of the maze, facing one of the open arms. d. Allow the animal to freely explore the maze for a 5-minute session. e. Record the session using a video camera mounted above the maze. f. After each trial, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.
-
Data Analysis:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
Representative Data for KOR Antagonists in the Elevated Plus Maze
The following table summarizes representative data for the effects of kappa opioid receptor antagonists in the EPM test. Please note that these data are from studies with other KOR antagonists and are intended to be illustrative of the expected effects of this compound.
| Treatment Group | Dose (mg/kg) | Time in Open Arms (% of total) | Open Arm Entries (% of total) |
| Vehicle | - | 25 ± 5 | 30 ± 6 |
| JDTic | 10 | 45 ± 7 | 50 ± 8 |
| nor-BNI | 10 | 42 ± 6 | 48 ± 7 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. Rodents naturally tend to stay close to the walls of a novel environment (thigmotaxis). Anxiolytic compounds are expected to increase the time spent in the center of the open field.
Experimental Workflow
Figure 3: Experimental workflow for the Open Field Test.
Protocol
-
Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
Animals: Adult male or female mice or rats.
-
Procedure: a. Habituate the animals to the testing room for at least 30 minutes before the experiment. b. Administer this compound or vehicle. c. Gently place the animal in the center of the open field. d. Allow the animal to explore the arena for a 10-20 minute session. e. Record the session using a video camera mounted above the arena. f. Clean the apparatus thoroughly between trials.
-
Data Analysis:
-
Time spent in the center zone.
-
Time spent in the peripheral zone.
-
Total distance traveled.
-
Number of entries into the center zone.
-
Rearing frequency (a measure of exploratory behavior).
-
Representative Data for KOR Antagonists in the Open Field Test
The following table summarizes representative data for the effects of kappa opioid receptor antagonists in the OFT. Please note that these data are from studies with other KOR antagonists and are intended to be illustrative of the expected effects of this compound.
| Treatment Group | Dose (mg/kg) | Time in Center (% of total) | Total Distance Traveled (m) |
| Vehicle | - | 15 ± 3 | 25 ± 4 |
| nor-BNI | 10 | 28 ± 5* | 28 ± 5 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Light-Dark Box (LDB) Test
The LDB test is another widely used assay for assessing anxiety-like behavior. It is based on the conflict between the rodent's innate aversion to brightly lit areas and its tendency to explore a novel environment. Anxiolytic drugs typically increase the time spent in the light compartment and the number of transitions between the two compartments.
Experimental Workflow
Figure 4: Experimental workflow for the Light-Dark Box test.
Protocol
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Animals: Adult male or female mice or rats.
-
Procedure: a. Habituate the animals to the testing room. b. Administer this compound or vehicle. c. Place the animal in the center of the light compartment, facing away from the opening to the dark compartment. d. Allow the animal to explore the apparatus for a 10-minute session. e. Record the session using a video camera. f. Clean the apparatus thoroughly between animals.
-
Data Analysis:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between compartments.
-
Latency to first enter the dark compartment.
-
Representative Data for Anxiolytics in the Light-Dark Box Test
The following table provides a general representation of expected anxiolytic effects in the LDB test, as specific quantitative data for KOR antagonists in this assay are limited.
| Treatment Group | Dose | Time in Light Compartment (s) | Number of Transitions |
| Vehicle | - | 120 ± 20 | 15 ± 3 |
| Anxiolytic | - | 180 ± 25 | 25 ± 4 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Conclusion
The behavioral assays described provide robust and reliable methods for assessing the anxiolytic potential of this compound. Based on its mechanism of action as a KOR antagonist, it is hypothesized that this compound will increase open arm exploration in the EPM, increase time spent in the center of the OFT, and increase time spent in the light compartment of the LDB test. These preclinical assessments are crucial for guiding the clinical development of this compound as a novel treatment for anxiety and other stress-related disorders.
References
Troubleshooting & Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Navacaprant in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous experimental buffer. What can I do to prevent this?
This is a common issue when working with hydrophobic compounds. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous buffer, especially as the percentage of the organic cosolvent (DMSO) decreases. Here are several strategies to prevent this:
-
Decrease the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.
-
Optimize Cosolvent Percentage: While it's desirable to keep the final DMSO concentration low (typically <0.5% to avoid off-target effects), a slightly higher percentage might be necessary to maintain solubility. It is crucial to test the tolerance of your experimental system (e.g., cells, enzymes) to the final DMSO concentration and always include a vehicle control in your experiments.
-
Use a Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, dilute the DMSO stock into a smaller volume of buffer first, ensuring it is well-mixed, before adding it to the final volume.
-
Vigorous Mixing: When performing the final dilution, add the this compound stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion and prevents localized high concentrations that can initiate precipitation.
-
Incorporate Surfactants or Cyclodextrins: For in vivo formulations or challenging in vitro assays, the use of excipients can significantly improve solubility. Low concentrations of non-ionic surfactants like Tween-80 or complexation agents like sulfobutylether-β-cyclodextrin (SBE-β-CD) can help maintain this compound in solution.[1][2]
Q3: Can I use heating or sonication to dissolve this compound?
Yes, these physical methods can aid in the dissolution of this compound, particularly when preparing concentrated stock solutions in DMSO.
-
Sonication: A bath or probe sonicator can help break down compound aggregates and accelerate dissolution.
-
Warming: Gently warming the solution can increase the solubility and dissolution rate. For instance, warming to 60°C has been used to aid in dissolving this compound in DMSO.[2]
It is critical to ensure that this compound is stable under these conditions. A short-term stability test using a method like HPLC or LC-MS is recommended to confirm that the compound does not degrade with heating.
Troubleshooting Guide
Issue 1: Solid this compound powder does not dissolve in the chosen solvent.
Possible Cause:
-
Insufficient solvent volume.
-
Inappropriate solvent choice.
-
Compound has formed aggregates.
Solutions:
-
Verify Solvent and Concentration: Double-check that you are using the correct solvent and that the target concentration is within the known solubility limits (see Table 1).
-
Increase Solvent Volume: If the concentration is too high, add more solvent to decrease it.
-
Apply Physical Dissolution Aids: Use ultrasonication and/or gentle warming (up to 60°C) to facilitate dissolution, especially for DMSO stock solutions.[2]
-
pH Adjustment for DMSO Stock: For preparing a high concentration stock in DMSO, adjusting the pH to 4 with HCl has been shown to be effective.[2]
Issue 2: The prepared this compound solution is cloudy or contains visible precipitate.
Possible Cause:
-
The solubility limit has been exceeded.
-
The compound has precipitated out of solution over time.
-
Hygroscopic DMSO has absorbed water, reducing its solvating power.
Solutions:
-
Filter the Solution: Use a 0.22 µm syringe filter to remove any undissolved particles or micro-precipitates. This is particularly important for sterile applications.
-
Prepare a Fresh Stock Solution: If precipitation is persistent, prepare a new stock solution at a lower concentration.
-
Use High-Quality, Anhydrous DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO, as it is hygroscopic and absorbed water can significantly impact the solubility of hydrophobic compounds.
Data Presentation
Table 1: this compound Solubility in Various Solvent Systems
| Solvent System | Solubility | Notes |
| DMSO | 3.85 mg/mL (8.49 mM) | Requires ultrasonication, warming, and pH adjustment to 4 with HCl and heating to 60°C. |
| 10% DMSO in 90% corn oil | ≥ 1.67 mg/mL (3.68 mM) | A clear solution is achievable. |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% saline | ≥ 1 mg/mL (2.20 mM) | A clear solution is achievable. |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 1 mg/mL (2.20 mM) | A clear solution is achievable. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired concentration (e.g., up to 3.85 mg/mL).
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, place the vial in an ultrasonic bath for 10-15 minutes.
-
If necessary, warm the solution to 60°C in a water bath or on a heat block with intermittent vortexing until the solid is completely dissolved.
-
For maximal concentration, the pH of the DMSO can be adjusted to 4 with a small amount of HCl.
-
Once dissolved, allow the solution to cool to room temperature. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Thaw a vial of the this compound DMSO stock solution and bring it to room temperature.
-
Vortex the stock solution gently to ensure it is homogeneous.
-
While vigorously vortexing your aqueous buffer, slowly add the required volume of the DMSO stock solution drop by drop to the buffer.
-
Continue to vortex for another 30 seconds to ensure complete mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Always prepare the final working solution fresh before each experiment.
Visualizations
Caption: Experimental Workflow for Preparing this compound Solutions.
Caption: Troubleshooting Logic for this compound Aqueous Dilution.
Caption: this compound's Antagonistic Action on the KOR Signaling Pathway.
References
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of Navacaprant in cellular assays.
Introduction to this compound
This compound (also known as NMRA-140) is a highly selective kappa-opioid receptor (KOR) antagonist that has been investigated for the treatment of major depressive disorder (MDD).[1][2] Its mechanism of action involves blocking the KOR, which is thought to modulate dopamine and reward processing pathways in the brain.[2][3][4] Preclinical data has demonstrated its high selectivity for the KOR over other opioid receptors, such as the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).
While this compound has shown a favorable safety profile in clinical trials, a thorough investigation of potential off-target effects is a critical component of preclinical and clinical development to ensure its safety and efficacy. This guide provides detailed methodologies and troubleshooting advice for cellular assays designed to assess the selectivity and potential off-target interactions of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
A1: The primary molecular target of this compound is the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). It acts as a potent and selective antagonist at this receptor.
Q2: How is the selectivity of this compound for the kappa-opioid receptor determined?
A2: The selectivity of this compound is typically determined using in vitro radioligand binding assays. These assays measure the affinity of the compound for the KOR compared to other opioid receptors, such as the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). The selectivity is often expressed as a ratio of the binding affinities (Ki) or inhibitory concentrations (IC50). This compound has been reported to have a 300-fold selectivity for the KOR over the MOR.
Q3: What are potential off-target effects, and why are they a concern?
A3: Off-target effects occur when a drug interacts with unintended molecular targets. These interactions can lead to unexpected side effects, toxicity, or reduced efficacy. Identifying and characterizing potential off-target effects early in drug development is crucial for mitigating these risks.
Q4: What types of cellular assays are recommended for investigating off-target effects of this compound?
A4: A tiered approach is recommended. Initial screening should involve a broad panel of receptor binding and enzyme inhibition assays (e.g., a CEREP panel) to identify potential interactions across a wide range of molecular target classes, including other GPCRs, kinases, ion channels, and transporters. Follow-up functional assays should then be used to determine if any identified binding interactions translate into a functional effect (agonist, antagonist, or modulator activity).
Q5: Where can I find quantitative data on this compound's selectivity?
A5: Publicly available data from preclinical studies provides selectivity data for this compound against the main opioid receptors. A summary of this data is provided in the "Quantitative Data Summary" section of this guide. Comprehensive off-target screening data against a broader panel of targets is often proprietary to the developing company.
Quantitative Data Summary
The following tables summarize the known selectivity profile of this compound against opioid receptors and provide a template for presenting data from a broader off-target screening panel.
Table 1: this compound Selectivity for Opioid Receptors
| Receptor | Assay Type | Cell Line | IC50 (µM) | Reference |
| Kappa Opioid Receptor (KOR) | Radioligand Binding | CHO-K1 | 0.029 | |
| Mu Opioid Receptor (MOR) | Radioligand Binding | CHO-K1 | 3.3 | |
| Delta Opioid Receptor (DOR) | Radioligand Binding | CHO-K1 | >10 |
Table 2: Example Broad Panel Off-Target Screening Profile for a KOR Antagonist (Hypothetical Data)
| Target | Target Class | Assay Type | % Inhibition at 10 µM |
| Adrenergic α1A | GPCR | Radioligand Binding | < 20% |
| Dopamine D2 | GPCR | Radioligand Binding | < 20% |
| Serotonin 5-HT2A | GPCR | Radioligand Binding | < 20% |
| hERG | Ion Channel | Radioligand Binding | < 25% |
| L-type Calcium Channel | Ion Channel | Radioligand Binding | < 20% |
| Cyclooxygenase-2 (COX-2) | Enzyme | Enzyme Inhibition | < 15% |
| Phosphodiesterase-4 (PDE4) | Enzyme | Enzyme Inhibition | < 10% |
Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data for this compound against a comprehensive panel.
Experimental Workflows and Signaling Pathways
This compound On-Target Signaling Pathway
Caption: this compound antagonizes the KOR, preventing downstream signaling.
Off-Target Screening Experimental Workflow
Caption: A tiered workflow for identifying and characterizing off-target effects.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for a competitive radioligand binding assay to screen this compound against a panel of GPCRs, ion channels, and transporters.
Materials:
-
Cell membranes or whole cells expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., ³H- or ¹²⁵I-labeled).
-
This compound stock solution (in DMSO).
-
Assay buffer (specific to the target receptor).
-
Wash buffer (ice-cold).
-
Unlabeled competing ligand (for determining non-specific binding).
-
96-well microplates.
-
Glass fiber filter mats (pre-treated with polyethyleneimine, if necessary).
-
Scintillation fluid.
-
Microplate scintillation counter.
Methodology:
-
Preparation:
-
Thaw cell membranes on ice and dilute to the desired concentration in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Prepare the radioligand solution in assay buffer at a concentration typically at or below its Kd.
-
Prepare the unlabeled competing ligand at a high concentration (e.g., 1000x the Kd of the radioligand) for determining non-specific binding.
-
-
Assay Plate Setup (in triplicate):
-
Total Binding wells: Add cell membrane suspension, radioligand, and assay buffer.
-
Non-specific Binding wells: Add cell membrane suspension, radioligand, and a saturating concentration of the unlabeled competing ligand.
-
Test Compound wells: Add cell membrane suspension, radioligand, and the desired concentration of this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mats.
-
Add scintillation fluid to each filter spot.
-
Count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (Specific Binding with this compound / Specific Binding without this compound)) * 100.
-
For hits, perform a dose-response curve to determine the IC50 value.
-
Protocol 2: Enzyme Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against a panel of enzymes (e.g., kinases, proteases).
Materials:
-
Purified enzyme.
-
Enzyme-specific substrate.
-
This compound stock solution (in DMSO).
-
Assay buffer (optimal for enzyme activity).
-
Positive control inhibitor.
-
96- or 384-well microplates (e.g., clear plates for colorimetric assays, black plates for fluorescent assays).
-
Microplate reader.
Methodology:
-
Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare the enzyme solution in assay buffer to a concentration that gives a linear reaction rate over the desired time course.
-
Prepare the substrate solution in assay buffer.
-
-
Assay Plate Setup (in triplicate):
-
Control wells (100% activity): Add enzyme and assay buffer (with DMSO vehicle).
-
Positive Control wells: Add enzyme and a known inhibitor.
-
Test Compound wells: Add enzyme and the desired concentration of this compound.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow this compound to interact with the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Detection:
-
Immediately place the plate in a microplate reader.
-
Measure the change in absorbance or fluorescence over time (kinetic read) or at a single endpoint after a fixed incubation period.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well from the linear portion of the progress curve.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (V₀ with this compound / V₀ without this compound)) * 100.
-
For hits, perform a dose-response curve to determine the IC50 value.
-
Troubleshooting Guides
Troubleshooting Radioligand Binding Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) | 1. Radioligand is too "sticky" (hydrophobic).2. Insufficient washing.3. Filter mats not properly blocked. | 1. Consider a different radioligand if available. Add a low concentration of a non-ionic detergent (e.g., 0.1% BSA) to the assay buffer.2. Increase the number and/or volume of washes with ice-cold wash buffer.3. Ensure filter mats are pre-soaked in a blocking agent like polyethyleneimine (PEI). |
| Low or No Specific Binding | 1. Inactive receptor preparation.2. Incorrect radioligand concentration.3. Suboptimal assay conditions (pH, temperature, incubation time). | 1. Verify receptor expression and integrity (e.g., via Western blot). Ensure proper storage of membranes.2. Confirm radioligand concentration and specific activity. Perform a saturation binding experiment to determine the Kd.3. Optimize buffer pH, ionic strength, and incubation time to ensure equilibrium is reached. |
| High Well-to-Well Variability | 1. Inconsistent pipetting.2. Incomplete mixing of reagents.3. Issues with the cell harvester or filtration process. | 1. Use calibrated pipettes and ensure proper technique. Prepare master mixes for reagents.2. Gently vortex or mix all solutions before adding to the plate.3. Ensure the cell harvester is functioning correctly and that all wells are washed and filtered uniformly. |
Troubleshooting Enzyme Inhibition Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Substrate instability (auto-hydrolysis).2. Compound interference (autofluorescence of this compound).3. Contaminated reagents. | 1. Run a "no enzyme" control to measure the rate of non-enzymatic substrate degradation.2. Run a control with this compound and all assay components except the enzyme to measure its intrinsic signal.3. Use fresh, high-purity reagents. |
| Low Signal or No Enzyme Activity | 1. Inactive enzyme.2. Incorrect substrate or cofactor concentration.3. Inhibitory contaminants in the sample buffer. | 1. Use a fresh aliquot of enzyme and verify its activity with a known activator or substrate.2. Ensure substrate and any necessary cofactors are at their optimal concentrations.3. Perform a "spike and recovery" experiment to test for inhibition by buffer components. |
| Irreproducible IC50 Values | 1. Compound precipitation at high concentrations.2. Time-dependent inhibition.3. Incorrect data fitting model. | 1. Visually inspect wells for precipitation. If observed, test a lower concentration range or use a different solvent.2. Vary the pre-incubation time of this compound with the enzyme to check for time-dependent effects.3. Ensure the dose-response curve has a clear upper and lower plateau and use a four-parameter logistic fit. |
References
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Navacaprant dosage in vivo to achieve maximal efficacy while minimizing side effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective kappa opioid receptor (KOR) antagonist.[1][2] It functions by blocking the binding of the endogenous ligand dynorphin to KORs.[3] This modulation of the KOR system, a key pathway in mediating depressive-like states, is thought to influence dopamine and reward processing pathways, which are crucial in regulating mood, cognition, and behavior.
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits a high selectivity for the kappa opioid receptor. In vitro studies have shown it to be approximately 300-fold more selective for KOR over the mu-opioid receptor (MOR) and has no detectable agonist activity at KOR, MOR, or delta opioid receptors (DOR).
Q3: What are the potential therapeutic applications of this compound currently under investigation?
A3: this compound is primarily being investigated as a monotherapy for Major Depressive Disorder (MDD). Clinical trials have also been initiated to evaluate its efficacy in treating bipolar depression. The rationale for its use in these conditions stems from the role of the KOR system in stress, anhedonia (the inability to feel pleasure), and mood regulation.
Q4: What dosages of this compound have been used in clinical and preclinical studies?
A4: In human clinical trials for MDD, a once-daily oral dose of 80 mg has been consistently used. Preclinical in vivo studies in mice and rats have utilized doses ranging from 10 mg/kg to 30 mg/kg to demonstrate KOR antagonism.
Q5: What are the most commonly reported side effects of this compound in clinical trials?
A5: In human clinical trials, this compound has been generally well-tolerated. The most frequently reported treatment-emergent adverse events (TEAEs) include headache, nausea, diarrhea, and pruritus (itching). No serious adverse events were reported in the this compound group in a Phase 2 trial.
Troubleshooting In Vivo Experiments
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Lack of Efficacy in Behavioral Models (e.g., Forced Swim Test, Tail Suspension Test) | 1. Inappropriate dosage.2. Insufficient duration of treatment.3. Suboptimal route of administration or formulation.4. High inter-individual variability in animal response.5. Stress-induced confounds in the behavioral assay. | 1. Conduct a dose-response study to determine the optimal effective dose in your specific animal model and strain. Preclinical studies with this compound have used 10-30 mg/kg.2. Consider chronic dosing regimens, as antidepressant effects can have a delayed onset.3. Ensure proper vehicle selection and administration technique. For oral administration, consider the formulation used in published studies. This compound has been administered orally (p.o.) in preclinical studies.4. Increase sample size to improve statistical power. Ensure proper randomization and blinding of experimenters.5. Acclimatize animals to the testing environment and handle them consistently to minimize stress. |
| Unexpected or Off-Target Behavioral Effects | 1. Dose is too high, leading to engagement with other receptors despite high selectivity.2. Interaction with other concurrently administered substances. | 1. Reduce the dose to a range more consistent with selective KOR antagonism. Review literature for doses of other KOR antagonists that show target engagement without off-target effects.2. If possible, avoid co-administration of other drugs. If necessary, conduct control experiments to assess potential interactions. |
| High Variability in Pharmacokinetic (PK) Data | 1. Inconsistent drug administration.2. Differences in animal metabolism (age, sex, strain).3. Issues with blood sampling or processing. | 1. Ensure accurate and consistent dosing for each animal. For oral gavage, verify proper placement.2. Standardize the age, sex, and strain of the animals used. Be aware that sex differences in response to this compound have been observed in clinical trials.3. Use a consistent and validated protocol for blood collection, handling, and storage. |
| Difficulty Confirming KOR Antagonism In Vivo | 1. The chosen pharmacodynamic (PD) marker is not sensitive enough.2. Timing of PD assessment is not aligned with peak drug exposure. | 1. Use established in vivo assays for KOR antagonism, such as the KOR agonist-induced analgesia model (e.g., using U-50,488 in a tail-flick assay) or measurement of KOR agonist-stimulated prolactin release. This compound has been shown to be effective in these models.2. Conduct a time-course study to determine the optimal time point for PD assessment post-dose, correlating with PK data if available. |
Quantitative Data Summary
Table 1: this compound In Vitro Selectivity and Potency
| Parameter | Value | Species | Notes |
| KOR Antagonist IC50 | 0.029 µM | Human | |
| MOR Antagonist IC50 | 3.3 µM | Human | |
| DOR Antagonist IC50 | > 10 µM | Human | |
| KOR Agonist EC50 | > 10 µM | Human | No agonist activity detected |
| MOR Agonist EC50 | > 10 µM | Human | No agonist activity detected |
| DOR Agonist EC50 | > 10 µM | Human | No agonist activity detected |
Table 2: this compound Clinical Trial Efficacy Data (Phase 2, Moderate-to-Severe MDD Subgroup)
| Endpoint | Week 4 | Week 8 |
| HAMD-17 Change from Baseline (LSMD vs. Placebo) | -3.0 (p = 0.015) | -2.8 (p = 0.037) |
| SHAPS Change from Baseline (LSMD vs. Placebo) | -2.4 (p = 0.071) | -4.8 (p = 0.001) |
| LSMD: Least Squares Mean Difference; HAMD-17: 17-item Hamilton Depression Rating Scale; SHAPS: Snaith-Hamilton Pleasure Scale. |
Table 3: this compound Clinical Trial Adverse Events (Phase 2, Incidence ≥ 4%)
| Adverse Event | This compound (80 mg) | Placebo |
| Headache | 4.9% | 4.9% |
| Nausea | 4.9% | 1.0% |
| ** |
Experimental Protocols
Protocol 1: Assessment of Antidepressant-Like Efficacy in the Forced Swim Test (FST) in Mice
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
Drug Administration: Administer this compound (e.g., 10, 30 mg/kg) or vehicle orally (p.o.) 60 minutes before the test.
-
Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Day 1 (Pre-test): Place each mouse individually into the cylinder for 15 minutes. This is for habituation.
-
Day 2 (Test): 24 hours after the pre-test, place the mice back into the cylinder for a 6-minute test session.
-
-
Data Analysis: Record the duration of immobility during the last 4 minutes of the 6-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.
Protocol 2: Confirmation of In Vivo KOR Antagonism using the Tail-Flick Assay
-
Animals: Male ICR mice (8-10 weeks old).
-
Drug Administration:
-
Administer this compound (e.g., 10, 30 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the KOR agonist.
-
Administer the KOR agonist U-50,488 (e.g., 5 mg/kg, i.p.).
-
-
Apparatus: A tail-flick analgesia meter that applies a focused beam of radiant heat to the ventral surface of the tail.
-
Procedure:
-
Measure the baseline tail-flick latency (the time it takes for the mouse to flick its tail away from the heat source) before any drug administration. A cut-off time (e.g., 10 seconds) should be set to prevent tissue damage.
-
30 minutes after this compound/vehicle administration and immediately after U-50,488 administration, re-measure the tail-flick latency.
-
-
Data Analysis: U-50,488 will increase the tail-flick latency (analgesic effect). Effective KOR antagonism by this compound will abolish this U-50,488-induced increase in latency.
Visualizations
Caption: this compound blocks Dynorphin binding to the Kappa Opioid Receptor.
Caption: Workflow for in vivo optimization of this compound dosage.
Caption: Logic diagram for troubleshooting this compound dosage in vivo.
References
- 1. This compound, a Novel and Highly Selective Kappa Opioid Receptor Antagonist, in Adults With Major Depressive Disorder: A Randomized, Double-Blind Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address potential variability in the preclinical assessment of Navacaprant. The following troubleshooting guides and frequently asked questions (FAQs) are designed to mitigate common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common sources of variability in preclinical assays used to evaluate this compound and other kappa-opioid receptor (KOR) antagonists.
In Vitro Assays
Question 1: We are observing inconsistent IC50 values for this compound in our KOR functional assays. What are the potential causes?
Answer: Variability in IC50 values for this compound in functional assays can arise from several factors. Here is a troubleshooting guide to help you identify the source of the inconsistency:
-
Cell Line Integrity:
-
Passage Number: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered receptor expression or signaling.
-
Cell Health: Confirm cell viability and health before each experiment. Stressed or unhealthy cells will exhibit altered signaling responses.
-
Receptor Expression Levels: Inconsistent receptor expression levels between cell batches can significantly impact functional assay results. Consider using a stable cell line with characterized KOR expression.
-
-
Assay Conditions:
-
Agonist Concentration: The concentration of the KOR agonist used to stimulate the receptor is critical. Ensure you are using a consistent concentration, typically the EC80 or EC50, and that the agonist stock solution is properly prepared and stored.
-
Incubation Times: Adhere to consistent incubation times for both this compound and the stimulating agonist.
-
Assay Buffer Composition: Variations in buffer components, such as ion concentrations, can modulate GPCR activity. Use a consistent and well-defined assay buffer for all experiments.
-
Choice of Functional Assay: Different functional assays (e.g., cAMP, β-arrestin, calcium mobilization) measure different aspects of receptor signaling. Results can vary between these assays. Ensure you are using the appropriate assay for your research question and be consistent in your choice.
-
-
Compound Handling:
-
Solubility: Ensure this compound is fully solubilized in the assay buffer. Poor solubility can lead to inaccurate concentrations.
-
Storage: Store this compound according to the manufacturer's instructions to prevent degradation.
-
Question 2: Our radioligand binding assay results for this compound show high non-specific binding. How can we reduce this?
Answer: High non-specific binding can obscure the true binding affinity of this compound for the KOR. Consider the following troubleshooting steps:
-
Radioligand Concentration: Use a radioligand concentration at or below its Kd for the KOR. Higher concentrations can lead to increased binding to non-target sites.
-
Blocking Agents: Incorporate a high concentration of a non-labeled, structurally distinct KOR ligand (e.g., U-50,488) to define non-specific binding.
-
Washing Steps: Optimize the number and duration of washing steps to remove unbound radioligand without causing significant dissociation from the receptor.
-
Filter Plates/Membranes: Ensure the filter material is appropriate for your assay and that it is properly pre-treated to reduce non-specific binding.
-
Protein Concentration: Use an optimal concentration of membrane preparation. Too high a concentration can increase non-specific binding.
In Vivo Assays
Question 3: We are seeing significant variability in the results of our sucrose preference test (SPT) with this compound. What factors should we consider?
Answer: The SPT is a sensitive behavioral assay prone to variability. Here are key factors to control for:
-
Acclimation: Ensure all animals are properly acclimated to the housing conditions, handling procedures, and the two-bottle choice paradigm before the start of the experiment.[1][2]
-
Stress: Minimize environmental stressors such as noise, light changes, and excessive handling, as these can impact anhedonic-like behavior.
-
Protocol Standardization:
-
Sucrose Concentration: Use a consistent concentration of sucrose (typically 1-2%).
-
Deprivation: The duration of food and water deprivation prior to the test can significantly impact results. Standardize this across all animals.[3]
-
Bottle Position: Alternate the position of the sucrose and water bottles daily to control for side preference.[1][2]
-
Testing Duration: The length of the preference test should be consistent.
-
-
Animal Characteristics:
-
Strain: Different rodent strains can exhibit varying baseline sucrose preferences.
-
Sex: Be aware of potential sex differences in response to both stress and this compound.
-
Age: Use animals of a consistent age range.
-
Question 4: The immobility times in our forced swim test (FST) are inconsistent, even within the same treatment group. How can we improve the reliability of this assay?
Answer: The FST is another behavioral test that requires strict protocol adherence to minimize variability. Consider the following:
-
Environmental Conditions:
-
Water Temperature: Maintain a consistent water temperature (typically 23-25°C).
-
Water Depth: The water should be deep enough that the animal cannot touch the bottom with its tail or feet.
-
Testing Environment: Conduct the test in a quiet, dimly lit room to reduce anxiety.
-
-
Procedural Consistency:
-
Pre-test Session: Some protocols include a pre-test session 24 hours before the actual test. Be consistent with this.
-
Handling: Handle all animals in the same manner to minimize stress.
-
Scoring: Use well-defined criteria for scoring immobility, and ensure scorers are blinded to the treatment groups. Automated scoring software can also improve consistency.
-
-
Animal Factors:
-
Strain and Sex: As with the SPT, these factors can influence baseline behavior and drug response.
-
Circadian Rhythm: Test animals at the same time of day to avoid variations due to circadian rhythms.
-
Data Presentation
The following tables summarize key preclinical data for this compound and other relevant KOR antagonists. This information is intended to provide a comparative reference for researchers.
Table 1: In Vitro Pharmacology of KOR Antagonists
| Compound | Receptor | Assay Type | Species | IC50 (µM) | Ki (nM) | Selectivity vs. µ/δ | Reference |
| This compound | KOR | Functional | Human | 0.029 | Not Reported | ~114x / >345x | |
| MOR | Functional | Human | 3.3 | Not Reported | |||
| DOR | Functional | Human | >10 | Not Reported | |||
| Aticaprant | KOR | Not Specified | Not Specified | Not Reported | Not Reported | 30-fold vs. MOR | |
| JDTic | KOR | [35S]GTPγS | Human | Not Reported | 0.01 | 341x / 7930x |
Note: Ki values for this compound have not been publicly reported in the reviewed literature.
Table 2: In Vivo Behavioral Effects of KOR Antagonists
| Compound | Animal Model | Behavioral Assay | Species | Key Findings | Reference |
| This compound | KOR Agonist-Induced Analgesia | Tail-Flick Assay | Mouse | Dose-dependently abolished KOR-agonist induced analgesia. | |
| This compound | KOR Agonist-Stimulated Prolactin Release | Prolactin Measurement | Mouse, Rat | Significantly reduced KOR agonist-stimulated prolactin release. | |
| Aticaprant | Unpredictable Chronic Mild Stress (UCMS) | Sucrose Preference Test | Mouse | Significantly reversed stress-induced deficits. | |
| Aticaprant | Unpredictable Chronic Mild Stress (UCMS) | Forced Swim Test | Mouse | Significantly reversed stress-induced deficits. | |
| JDTic | Fear Potentiated Startle | Anxiety Model | Rat | Decreased conditioned fear. | |
| JDTic | Elevated Plus Maze | Anxiety Model | Rat | Increased open arm exploration. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in standardizing procedures and reducing inter-laboratory variability.
Radioligand Binding Assay for KOR Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human KOR (e.g., CHO-K1 cells).
-
Radioligand with high affinity for KOR (e.g., [3H]diprenorphine or [3H]U-69,593).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., naloxone at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either vehicle, test compound, or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a set duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for KOR Antagonism
Objective: To measure the ability of a test compound to antagonize KOR agonist-induced inhibition of adenylyl cyclase.
Materials:
-
A cell line co-expressing the human KOR and a cAMP biosensor (e.g., GloSensor).
-
KOR agonist (e.g., U-50,488).
-
Test compound (e.g., this compound).
-
Forskolin (to stimulate adenylyl cyclase).
-
Assay buffer and cell culture medium.
-
Luminometer.
Procedure:
-
Seed the cells in a white, clear-bottom 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Pre-treat the cells with the test compound or vehicle for a specified duration.
-
Add a fixed concentration of the KOR agonist (typically EC80) in the presence of forskolin to all wells.
-
Incubate for a set period to allow for changes in cAMP levels.
-
Add the cAMP detection reagent (e.g., luciferin for GloSensor assays).
-
Measure the luminescence signal using a luminometer.
-
Plot the luminescence signal against the concentration of the test compound to determine the IC50 value.
Sucrose Preference Test (SPT) for Anhedonia
Objective: To assess anhedonic-like behavior in rodents and the effect of a test compound.
Materials:
-
Experimental animals (mice or rats).
-
Two identical drinking bottles per cage.
-
1-2% sucrose solution.
-
Plain water.
-
Test compound (e.g., this compound).
Procedure:
-
Acclimation (2-3 days): House animals individually and provide them with two bottles of water to acclimate them to the two-bottle setup.
-
Habituation to Sucrose (1-2 days): Replace one of the water bottles with the sucrose solution to introduce them to the sweet taste.
-
Baseline Measurement (24-48 hours): Provide one bottle of water and one of sucrose solution. Weigh the bottles at the beginning and end of the period to determine consumption. Switch the position of the bottles halfway through to prevent place preference.
-
Treatment and Testing (duration as per study design): Administer the test compound or vehicle. Continue to measure water and sucrose consumption daily.
-
Calculation: Calculate sucrose preference as: (Sucrose intake / Total fluid intake) x 100%. A decrease in sucrose preference in the vehicle-treated, stress-exposed group compared to control is indicative of anhedonia. An increase in sucrose preference in the this compound-treated group compared to the vehicle group suggests an anti-anhedonic effect.
Forced Swim Test (FST) for Depressive-Like Behavior
Objective: To evaluate the antidepressant-like effects of a test compound by measuring immobility time in an inescapable water tank.
Materials:
-
Experimental animals (mice or rats).
-
A cylindrical container filled with water (23-25°C).
-
Test compound (e.g., this compound).
-
A video camera for recording and a stopwatch or automated tracking software.
Procedure:
-
Treatment: Administer the test compound or vehicle at a specified time before the test.
-
Test Session (typically 6 minutes for mice): Gently place the animal in the water-filled cylinder.
-
Recording: Record the session for later analysis.
-
Scoring: Score the duration of immobility, typically during the last 4 minutes of the test. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.
-
Analysis: Compare the immobility times between treatment groups. A significant decrease in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound preclinical studies.
References
This technical support center provides researchers, scientists, and drug development professionals with essential information for navigating the complexities of Navacaprant clinical trials. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, with a focus on strategies to mitigate the significant placebo effect observed in trials for major depressive disorder (MDD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational, highly selective, orally administered kappa opioid receptor (KOR) antagonist. Its mechanism of action is centered on modulating the dopamine and reward processing pathways in the brain, which are crucial in regulating mood, cognition, and the experience of pleasure. In disease states like MDD, the KOR system is believed to be dysregulated. By antagonizing the KOR, this compound is designed to restore normal function in these pathways and alleviate symptoms of depression, particularly anhedonia (the inability to feel pleasure).
Q2: What were the key takeaways from the this compound Phase 2 and Phase 3 (KOASTAL-1) trials?
The Phase 2 trial of this compound showed promising results, with statistically significant reductions in symptoms of depression and anhedonia in patients with moderate-to-severe MDD.[1][2] However, the subsequent Phase 3 KOASTAL-1 trial did not meet its primary endpoint, showing no statistically significant difference between this compound and placebo in reducing depressive symptoms after six weeks.[3][4] A notable finding from the KOASTAL-1 trial was the unusually high placebo response, which was identical to the drug response in the overall population. Interestingly, a pre-specified subgroup analysis of the KOASTAL-1 data revealed a potential gender-specific effect, with female participants showing a greater improvement with this compound compared to placebo.
Q3: Why is the placebo effect such a significant challenge in MDD trials, and specifically for this compound?
The placebo effect is a well-documented phenomenon in clinical trials for MDD, often leading to a substantial improvement in symptoms in the placebo group. This can make it difficult to demonstrate the true efficacy of an investigational drug. In the KOASTAL-1 trial for this compound, the placebo response was particularly high, matching the response in the active treatment group. Factors contributing to a high placebo response in MDD trials include patient expectations, the therapeutic environment of a clinical trial, and the natural course of the illness. For a novel mechanism like KOR antagonism, managing patient expectations and other psychological factors is crucial for accurately assessing the drug's effects.
Troubleshooting Guide: Mitigating the Placebo Effect
This guide offers strategies to address the high placebo response observed in this compound and other MDD clinical trials.
| Issue | Potential Cause | Recommended Strategy |
| High Placebo Response Obscuring Drug Efficacy | Patient expectations of therapeutic benefit. | Implement a placebo run-in period to identify and exclude high placebo responders before randomization. Provide neutral and standardized information to patients about the trial to manage expectations. |
| Variability in patient-reported outcomes. | Train patients on how to accurately and consistently report their symptoms. Utilize centralized raters for clinical assessments to ensure consistency across sites. | |
| Therapeutic effect of the clinical trial environment. | Minimize non-essential interactions between site staff and patients that could create a therapeutic alliance and influence outcomes. | |
| Inconsistent Results Across Trials | Heterogeneity of the patient population. | Implement stricter inclusion/exclusion criteria to enroll a more homogenous patient population. For this compound, this could involve focusing on patients with moderate-to-severe MDD and confirmed anhedonia. |
| Rater variability and bias. | Utilize a structured interview guide for all clinical assessments (e.g., SIGH-D for HAMD-17) to standardize administration and scoring. | |
| Unexpected Subgroup Effects (e.g., gender) | Biological or psychosocial differences in drug response. | Pre-specify subgroup analyses in the trial protocol to investigate potential differences in treatment effect. Further research into the biological basis of these differences is warranted. |
Data Presentation
Table 1: Summary of this compound Phase 3 (KOASTAL-1) Trial Results
| Endpoint | This compound Group (n=191) | Placebo Group (n=192) | p-value |
| Primary Endpoint: Change from Baseline in MADRS Total Score at Week 6 | -12.5 | -12.5 | 0.993 |
| Key Secondary Endpoint: Change from Baseline in SHAPS Score at Week 6 | -5.8 | -5.5 | 0.648 |
Data sourced from publicly available information on the KOASTAL-1 trial.
Table 2: Gender Subgroup Analysis of KOASTAL-1 MADRS Results
| Gender | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) |
| Female | -14.0 | -11.4 |
| Male | (Less improvement than placebo) | (Greater improvement than this compound) |
Data sourced from publicly available information on the KOASTAL-1 trial.
Experimental Protocols
1. Hamilton Depression Rating Scale (HAMD-17) Administration
The HAMD-17 is a clinician-administered scale to assess the severity of depressive symptoms. To ensure consistency and mitigate rater variability, the use of a structured interview guide, such as the Structured Interview Guide for the HAMD (SIGH-D), is strongly recommended.
-
Objective: To provide a standardized method for gathering information to rate the 17 items of the HAMD.
-
Procedure:
-
The interview should be conducted in a quiet, private setting.
-
The clinician should use the SIGH-D to ask a series of specific questions related to each of the 17 items.
-
Probes are provided in the guide to elicit more detailed information when necessary.
-
Ratings for each item are made on a 3 or 5-point scale, based on the severity and frequency of symptoms over the past week.
-
The total score is the sum of the individual item scores.
-
-
Key Considerations: Raters should be thoroughly trained on the SIGH-D and calibrated to ensure inter-rater reliability.
2. Snaith-Hamilton Pleasure Scale (SHAPS) Administration
The SHAPS is a self-report scale designed to measure anhedonia.
-
Objective: To assess a patient's capacity to experience pleasure in the past few days.
-
Procedure:
-
The patient is provided with the 14-item questionnaire.
-
For each item, the patient chooses one of four responses: "Strongly Agree," "Agree," "Disagree," or "Strongly Disagree."
-
Scoring is binary: "Agree" or "Strongly Agree" = 0 points; "Disagree" or "Strongly Disagree" = 1 point.
-
The total score is the sum of the points for all 14 items, with a higher score indicating greater anhedonia.
-
-
Key Considerations: Clear instructions should be provided to the patient to ensure they understand the timeframe and the meaning of each item.
Mandatory Visualizations
References
Navacaprant Research Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and managing potential adverse events associated with this compound in research subjects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective kappa opioid receptor (KOR) antagonist.[1][2][3] It is designed to modulate the dopamine and reward processing pathways, which are crucial in regulating mood, cognition, and behavior.[1][4] The KOR system is a well-characterized pathway known to mediate depressive-like states. Unlike traditional antidepressants that often target serotonin or norepinephrine, this compound's antagonism of KORs offers a novel approach to treating mood disorders like Major Depressive Disorder (MDD). Preclinical and clinical studies have shown that selective KOR antagonists can have antidepressant and anxiolytic effects. This compound exhibits a 300-fold selectivity for the kappa opioid receptor over the mu-opioid receptor and has no detectable agonist activity at kappa, mu, or delta opioid receptors in vitro.
Q2: What are the most common adverse events observed in clinical trials with this compound?
A2: Across Phase 2 and Phase 3 clinical trials, this compound has been generally well-tolerated. The most frequently reported treatment-emergent adverse events (TEAEs) have been mild to moderate. In a Phase 2 study, the most common TEAEs occurring more frequently with this compound than placebo were nausea (4.9% vs 1.0%), COVID-19 (3.9% vs 2.9%), and upper respiratory infection (2.9% vs 1.0%). In the later KOASTAL-1 Phase 3 trial, TEAEs occurring in ≥5% of subjects in either treatment group included headache (6.8% for this compound vs. 7.3% for placebo) and diarrhea (5.2% for this compound vs. 2.1% for placebo). Pruritus was also noted at a low frequency (3.7% vs 2.1% for placebo).
Q3: Is this compound associated with serious adverse events (SAEs) or other significant safety concerns?
A3: No serious adverse events (SAEs) were reported in the this compound group in either the Phase 2 or the KOASTAL-1 Phase 3 study. Additionally, there has been no signal for increased suicidal ideation or behavior as measured by the Columbia Suicide Severity Rating Scale (C-SSRS). Safety assessments have shown that this compound is not associated with weight gain or sexual dysfunction. Preclinical studies also demonstrate that this compound has no pharmacological properties implicated in opioid-related abuse.
Q4: What is the discontinuation rate due to adverse events for this compound?
A4: The rate of discontinuation due to TEAEs has been consistently low in clinical trials. In the Phase 2 trial, only 1% of participants receiving this compound discontinued due to a TEAE, compared to 11.8% in the placebo group. Similarly, in the KOASTAL-1 Phase 3 study, the discontinuation rate due to TEAEs was 2.1% for the this compound group, compared to 3.1% for the placebo group.
Troubleshooting Guides
Scenario 1: A research subject reports a headache after starting this compound.
-
Question: What steps should be taken if a research subject develops a headache?
-
Answer:
-
Assess Severity: Document the severity, frequency, and characteristics of the headache using a standardized scale (e.g., a 1-10 pain scale).
-
Review Baseline: Check the subject's baseline medical history for any pre-existing headache disorders.
-
Concomitant Medications: Review all concomitant medications to rule out other potential causes or interactions.
-
Manage Symptomatically: For mild to moderate headaches, standard over-the-counter analgesics may be considered, consistent with the study protocol.
-
Document: Record the event thoroughly as a potential adverse event, noting the date of onset, duration, severity, and any actions taken. Headache has been reported in clinical trials for both this compound and placebo groups at similar frequencies (6.8% vs 7.3%, respectively, in one study).
-
Monitor: Continue to monitor the subject. If the headache is severe, persistent, or worsens, a full clinical evaluation is required, and unblinding or discontinuation may need to be considered per protocol guidelines.
-
Scenario 2: A research subject experiences gastrointestinal issues like nausea or diarrhea.
-
Question: How should gastrointestinal adverse events be managed?
-
Answer:
-
Assess and Document: Characterize the symptoms (e.g., frequency and consistency of diarrhea, triggers for nausea). Record the onset and severity.
-
Dietary Review: Inquire about recent dietary intake to rule out other causes.
-
Hydration Status: For diarrhea, assess and monitor the subject's hydration status.
-
Symptomatic Treatment: Consider appropriate symptomatic treatment as allowed by the study protocol.
-
Causality Assessment: Nausea (4.9% vs 1.0% placebo) and diarrhea (5.2% vs 2.1% placebo) have been reported more frequently in the this compound group in some studies. Therefore, a potential link to the investigational drug should be considered.
-
Follow-up: If symptoms are severe or persistent, further medical evaluation is necessary. Report the event according to the study's safety monitoring plan.
-
Scenario 3: A subject exhibits unexpected behavioral changes or mood fluctuations.
-
Question: What is the protocol for observing unexpected behavioral changes?
-
Answer:
-
Immediate Assessment: Any significant behavioral change, such as increased anxiety, agitation, or signs of depression, requires immediate assessment.
-
Use Standardized Scales: Administer standardized safety assessments as outlined in the protocol, such as the Columbia Suicide Severity Rating Scale (C-SSRS), to systematically evaluate any potential suicidal ideation or behavior. Clinical trials have not found an increased risk of suicidal behavior with this compound.
-
Ensure Subject Safety: The primary concern is the subject's safety. This may require consultation with a qualified mental health professional.
-
Report Immediately: Such events, particularly if severe, may qualify as Serious Adverse Events (SAEs) and must be reported to the study sponsor and Institutional Review Board (IRB) immediately (typically within 24 hours).
-
Investigate Causality: While this compound's mechanism targets pathways involved in mood regulation, a thorough investigation is needed to assess the relationship between the drug and the observed event, considering the subject's underlying condition and other factors.
-
Quantitative Data Summary
The following tables summarize treatment-emergent adverse events (TEAEs) from key clinical studies of this compound.
Table 1: Treatment-Emergent Adverse Events from Phase 2 MDD Study
| Adverse Event | This compound (n=102) | Placebo (n=102) |
| Any TEAE | 35.3% | 44.1% |
| Nausea | 4.9% | 1.0% |
| Headache | 4.9% | 4.9% |
| COVID-19 | 3.9% | 2.9% |
| Upper Respiratory Infection | 2.9% | 1.0% |
| Discontinuation due to TEAE | 1.0% | 11.8% |
| Severe TEAEs | 0% | Not Specified |
| Serious Adverse Events (SAEs) | 0% | Not Specified |
Table 2: Treatment-Emergent Adverse Events from KOASTAL-1 Phase 3 MDD Study
| Adverse Event (≥2% in any group) | This compound 80 mg (n=191) | Placebo (n=192) |
| Any TEAE | Not Specified | Not Specified |
| Headache | 6.8% | 7.3% |
| Diarrhea | 5.2% | 2.1% |
| Pruritus | 3.7% | 2.1% |
| Discontinuation due to TEAE | 2.1% | 3.1% |
| Serious Adverse Events (SAEs) | 0% | Not Specified |
Experimental Protocols
Protocol 1: Systematic Adverse Event Monitoring
Objective: To systematically collect, document, and assess all adverse events (AEs) in research subjects receiving this compound to ensure subject safety and characterize the drug's safety profile.
Methodology:
-
Event Detection: AEs should be detected through both solicited and unsolicited methods.
-
Solicited Reporting: At each study visit, use a standardized questionnaire to ask subjects open-ended, non-leading questions about their well-being since the last visit (e.g., "Have you felt unwell or experienced any new medical problems?").
-
Unsolicited Reporting: Instruct subjects to report any new or worsening symptoms to the research staff at any time between scheduled visits.
-
-
Data Collection: For every potential AE reported, the following information must be documented in the subject's case report form (CRF):
-
Description of Event: A clear and concise description of the sign, symptom, or diagnosis.
-
Onset and End Date/Time: The date and time the event started and, if applicable, when it resolved.
-
Severity: Grade the severity using a standardized scale (e.g., Mild, Moderate, Severe).
-
Action Taken: Document any medications administered, dose adjustments of the investigational product, or other interventions.
-
Outcome: Record the outcome of the event (e.g., Resolved, Resolved with sequelae, Ongoing).
-
-
Causality Assessment: The Principal Investigator must assess the relationship between this compound and the AE. The assessment should be categorized (e.g., Related, Possibly Related, Not Related).
-
Serious Adverse Event (SAE) Reporting: Any AE that is life-threatening, results in hospitalization, causes persistent disability, or is a significant medical event must be classified as an SAE. All SAEs must be reported to the sponsor and the IRB within 24 hours of the site becoming aware of the event.
Protocol 2: Monitoring of Suicidal Ideation and Behavior
Objective: To proactively monitor for any potential treatment-emergent suicidal ideation or behavior.
Methodology:
-
Instrument: The Columbia Suicide Severity Rating Scale (C-SSRS) is the required instrument for this assessment.
-
Schedule of Administration: The C-SSRS should be administered by a trained clinician at baseline (before the first dose of this compound) and at all subsequent follow-up visits throughout the study.
-
Procedure:
-
Administer the C-SSRS according to the official user guide. The scale assesses both the severity of suicidal ideation and the full spectrum of suicidal behaviors.
-
Begin with the questions on suicidal ideation (wishes to be dead, non-specific active thoughts, thoughts of methods, intent, plan).
-
Proceed to the questions on suicidal behavior (preparatory acts, aborted attempts, interrupted attempts, actual attempts).
-
-
Action Plan for Positive Findings:
-
Any affirmative response on the C-SSRS, particularly for ideation with intent or any suicidal behavior, requires immediate action.
-
The subject must be evaluated immediately by a qualified mental health professional.
-
The Principal Investigator and study sponsor must be notified immediately.
-
The event must be documented and reported as a potential SAE, as per the study protocol.
-
Visualizations
Signaling Pathway
Caption: Mechanism of Action of this compound as a KOR antagonist.
Experimental Workflow
Caption: Workflow for managing potential adverse events in a clinical research setting.
Logical Relationship Diagram
Caption: Decision tree for troubleshooting the potential cause of an adverse event.
References
- 1. Neumora Therapeutics Announces Initiation of Phase 3 Clinical Program for this compound (NMRA-140) in Major Depressive Disorder - BioSpace [biospace.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. neumoratx.com [neumoratx.com]
- 4. Neumora Therapeutics Reports Data from KOASTAL-1 Study of this compound in Major Depressive Disorder | Neumora Therapeutics, Inc. [ir.neumoratx.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the translational validity of animal models in the study of Navacaprant, a selective kappa-opioid receptor (KOR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its relevance to animal models of depression?
This compound is a novel, highly selective kappa-opioid receptor (KOR) antagonist.[1] In the brain, stress can lead to the release of dynorphin, the endogenous ligand for KORs. Activation of KORs is associated with dysphoria, anhedonia, and the regulation of stress responses.[2] By blocking these receptors, this compound is thought to modulate dopamine and other neurotransmitters in the brain's reward pathways, thereby potentially alleviating symptoms of major depressive disorder (MDD), particularly anhedonia.[3] Animal models of depression, especially those induced by chronic stress, are therefore highly relevant for preclinical evaluation of this compound's therapeutic potential.[4]
Q2: Which animal models are most appropriate for studying the antidepressant and anti-anhedonic effects of this compound?
The most translationally relevant models for this compound research are those that induce a state of anhedonia and behavioral despair, core symptoms of MDD. The Chronic Mild Stress (CMS) model is considered a gold standard due to its high face and construct validity.[5] In this model, rodents are exposed to a series of unpredictable, mild stressors over several weeks, leading to a depressive-like phenotype that includes anhedonia. Other relevant models include social defeat stress and learned helplessness. For initial screening, the Forced Swim Test (FST) and Tail Suspension Test (TST) can provide indications of antidepressant-like activity.
Q3: What are the key behavioral assays to assess the efficacy of this compound in these models?
To assess anhedonia, the Sucrose Preference Test (SPT) is widely used. This test measures the reduction in the consumption of a palatable sweet solution, which is indicative of a decreased sensitivity to reward. For assessing behavioral despair, the FST and TST are common, where an increase in mobility is interpreted as an antidepressant-like effect. It is crucial to use a battery of tests to get a comprehensive picture of the drug's effects.
Q4: Are there known sex differences in the response to KOR antagonists like this compound?
Yes, preclinical studies have indicated potential sex differences in the behavioral effects of KOR antagonists. For instance, some studies have shown that the effects of KOR antagonists on immobility in the forced swim test are more robust in male rodents. Clinical trial data for this compound also suggested a potential efficacy signal in female participants. Therefore, it is highly recommended to include both male and female animals in study designs to assess any sex-specific effects of this compound.
Troubleshooting Guides
Chronic Mild Stress (CMS) Model
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in behavioral outcomes between animals. | - Genetic predisposition of the animal strain.- Lack of standardization in the stressor application.- Social housing conditions. | - Use a well-characterized strain known to be susceptible to CMS.- Ensure the timing, duration, and nature of stressors are strictly controlled and unpredictable for the animals.- House animals individually during the CMS protocol to avoid social buffering effects. |
| Failure to induce a consistent anhedonic phenotype (no significant decrease in sucrose preference). | - Insufficient duration or intensity of the stress protocol.- Habituation to stressors.- Stressors are too severe, causing physical impairment rather than a depressive-like state. | - The CMS protocol should last for at least 4-6 weeks.- Ensure a varied and unpredictable schedule of mild stressors.- Avoid overly severe stressors that could cause injury or significant weight loss, which can confound the interpretation of the sucrose preference test. |
| This compound does not reverse the CMS-induced anhedonia. | - Inappropriate dose or route of administration.- Timing of drug administration in relation to behavioral testing.- Insufficient duration of treatment. | - Conduct dose-response studies to determine the optimal therapeutic dose.- Administer this compound chronically, as antidepressant effects in the CMS model often require repeated dosing.- Ensure the timing of the last dose allows for optimal receptor occupancy during the behavioral test. |
Sucrose Preference Test (SPT)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Baseline sucrose preference is too low or too high. | - Neophobia to the sucrose solution or the test setup.- Sucrose concentration is not optimal.- Side preference for one of the two bottles. | - Habituate the animals to the two-bottle setup with water in both bottles before introducing the sucrose solution.- A 1% sucrose solution is commonly used and effective.- Switch the position of the water and sucrose bottles daily to control for side preference. |
| High inter-individual variability in fluid intake. | - Differences in body weight and metabolic state.- Leaking bottles. | - Normalize sucrose preference as a percentage of total fluid intake.- Regularly check bottles for leaks. |
| No significant difference between control and stressed/treated groups. | - Issues with the CMS model (see above).- The test is not sensitive enough.- The timing of the test is not optimal. | - Ensure a robust depressive-like phenotype is induced before starting treatment.- Conduct the test in a quiet, low-stress environment.- The duration of the test should be sufficient to detect differences (e.g., 24 hours). |
Forced Swim Test (FST)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High baseline immobility in control animals. | - Animal strain is prone to high levels of passive behavior.- Water temperature is too low. | - Select a strain that has been well-validated for the FST.- Maintain the water temperature within the recommended range of 23-25°C. |
| Inconsistent results between experiments. | - Variations in handling and pre-test procedures.- Observer bias in scoring immobility. | - Standardize animal handling and the procedure for placing animals in the water.- Use automated video-tracking software for scoring, or ensure scorers are blinded to the treatment groups. |
| This compound does not decrease immobility time. | - Dose and timing of administration.- The FST may not be the most sensitive assay for the anti-anhedonic properties of this compound. | - Perform a dose-response and time-course study.- Complement the FST with other behavioral tests that measure anhedonia and motivation, such as the SPT or effort-based tasks. KOR antagonists have consistently shown antidepressant-like effects in the FST. |
Quantitative Data Summary
Table 1: Representative Preclinical Data for a KOR Antagonist in the Chronic Mild Stress (CMS) Model
| Group | Sucrose Preference (%) | Immobility Time in FST (seconds) |
| Control (No Stress) | 85 ± 5 | 120 ± 10 |
| CMS + Vehicle | 60 ± 7 | 180 ± 15 |
| CMS + KOR Antagonist (e.g., Aticaprant 10 mg/kg) | 82 ± 6# | 130 ± 12# |
| Data are presented as mean ± SEM. *p < 0.05 compared to Control. #p < 0.05 compared to CMS + Vehicle. Data are hypothetical and based on expected outcomes from published literature. |
Experimental Protocols
Chronic Mild Stress (CMS) Protocol
-
Animals: Male or female C57BL/6J mice are commonly used. Animals should be singly housed in a dedicated room.
-
Duration: 4-8 weeks.
-
Stressors: Apply one or two mild, unpredictable stressors daily. Examples include:
-
Stroboscopic lighting (4 hours)
-
Tilted cage (45°) (12 hours)
-
Wet bedding (100 ml of water in sawdust) (12 hours)
-
Food or water deprivation (12 hours)
-
Predator sounds (e.g., cat) (2 hours)
-
Social stress (pairing with a more aggressive mouse) (1 hour)
-
Changes in light/dark cycle (reversal for 24 hours)
-
-
Monitoring: Monitor body weight and general health weekly.
-
Behavioral Testing: Conduct behavioral assays such as the SPT and FST at the end of the stress period.
Sucrose Preference Test (SPT) Protocol
-
Habituation: For 48 hours, habituate singly housed mice to two drinking bottles filled with water.
-
Baseline: Replace one water bottle with a 1% sucrose solution. Measure the consumption from both bottles over 24 hours. The position of the bottles should be swapped after 12 hours to avoid place preference.
-
Calculation: Sucrose preference is calculated as: (Sucrose solution intake (g) / Total fluid intake (g)) x 100%.
-
Anhedonia Criterion: A significant decrease in sucrose preference in the stress group compared to the control group indicates anhedonia.
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent glass cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Gently place the mouse into the cylinder for a 6-minute session.
-
Record the entire session using a video camera.
-
After 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.
-
-
Scoring: Score the last 4 minutes of the test for immobility, defined as the absence of movement except for small motions necessary to keep the head above water. Scoring can be done manually by a trained observer blinded to the treatment groups or using automated software.
Visualizations
Caption: this compound blocks KOR activation, mitigating stress-induced anhedonia.
Caption: Workflow for evaluating this compound in the Chronic Mild Stress model.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. neumoratx.com [neumoratx.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Neumora Therapeutics Announces Initiation of Phase 3 Clinical Program for this compound in Major Depressive Disorder - Practical Patient Care [practical-patient-care.com]
- 4. The kappa opioid receptor antagonist aticaprant reverses behavioral effects from unpredictable chronic mild stress in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected results in behavioral experiments involving Navacaprant, a selective kappa opioid receptor (KOR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational drug that acts as a selective antagonist for the kappa opioid receptor (KOR).[1][2][3][4] Unlike traditional antidepressants that often target serotonin or norepinephrine pathways, this compound's mechanism of action is centered on modulating the KOR system, which is involved in regulating stress, mood, and reward pathways.[1] By blocking the KOR, this compound is thought to alleviate symptoms of depression, particularly anhedonia (the inability to feel pleasure).
Q2: In which behavioral paradigms is this compound's antidepressant-like effect typically assessed?
Preclinical assessment of the antidepressant-like effects of KOR antagonists like this compound commonly involves the following behavioral tests:
-
Forced Swim Test (FST): This test assesses behavioral despair in rodents. A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Sucrose Preference Test (SPT): This paradigm measures anhedonia, a core symptom of depression. An increase in preference for a sucrose solution over water suggests a reduction in anhedonic-like behavior.
-
Conditioned Place Preference (CPP): This test evaluates the rewarding or aversive properties of a drug. KOR agonists typically induce conditioned place aversion, which can be blocked by KOR antagonists.
Q3: What are the most common unexpected results observed in clinical trials with this compound?
In clinical trials, this compound has shown a generally favorable safety profile. However, some unexpected efficacy results have been noted:
-
Phase 2 studies showed promising results, with significant improvements in symptoms of depression and anhedonia in patients with moderate-to-severe Major Depressive Disorder (MDD).
-
The Phase 3 KOASTAL-1 study , however, did not meet its primary endpoint for the overall population. Interestingly, a potential gender-specific effect was observed, with female participants showing a more pronounced positive response to this compound compared to placebo.
Troubleshooting Guides for Preclinical Behavioral Experiments
Forced Swim Test (FST)
Issue: No significant decrease in immobility time with this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose | Conduct a dose-response study to determine the optimal effective dose of this compound for the specific rodent strain and sex being used. |
| Sex Differences | Analyze data separately for males and females. Some studies suggest that the antidepressant-like effects of KOR antagonists in the FST may be less robust in female rodents. |
| Confounding Locomotor Effects | KOR agonists can decrease locomotor activity. While antagonists are less likely to have a direct effect, it's crucial to rule out hyperactivity as a reason for decreased immobility. Conduct an open field test to assess general locomotor activity. A significant increase in locomotion could be a confounding factor. |
| Procedural Variability | Ensure strict adherence to the FST protocol, including water temperature (23-25°C), cylinder dimensions, and duration of the test. Even minor variations can impact results. |
| Timing of Administration | The timing of drug administration relative to the test is critical. For acute studies, a 30-60 minute pretreatment window is common. For chronic studies, ensure consistent daily dosing. |
Issue: Increased variability in immobility times within the treatment group.
| Potential Cause | Troubleshooting Steps |
| Individual Differences in Stress Response | Ensure all animals are properly habituated to the housing and handling procedures to minimize baseline stress differences. |
| Inconsistent Scoring | Use video recording for scoring and have two independent, blinded observers score the videos to ensure inter-rater reliability. Clearly define immobility (e.g., only movements necessary to keep the head above water). |
| Environmental Stressors | Minimize noise, light, and other environmental disturbances in the testing room. |
Sucrose Preference Test (SPT)
Issue: No significant increase in sucrose preference with this compound treatment in a stress model.
| Potential Cause | Troubleshooting Steps |
| Insufficient Stress Induction | Verify that the chronic stress protocol is sufficient to induce a significant decrease in sucrose preference in the vehicle-treated control group. |
| Neophobia to Sucrose Solution | Habituate the animals to the sucrose solution and the two-bottle choice setup for at least 48 hours before the baseline test. |
| Dehydration or Satiety | Ensure that the 24-hour food and water deprivation period prior to the test is consistent across all animals. However, be aware that KOR antagonists can affect food and water intake. |
| Side Preference | Alternate the position of the sucrose and water bottles daily to control for any side bias. |
| Variability in Sucrose Concentration | Use a consistent concentration of sucrose (typically 1-2%) throughout the experiment. |
Issue: General decrease in fluid consumption in the this compound group.
| Potential Cause | Troubleshooting Steps |
| Drug-induced Hypodipsia | KOR antagonists can influence fluid intake. Analyze total fluid consumption (sucrose + water) as a separate measure. If total consumption is significantly reduced, it may confound the preference calculation. Consider alternative anhedonia paradigms like intracranial self-stimulation. |
| Taste Aversion | While less likely with antagonists, consider the possibility of taste aversion. A two-bottle choice test with different concentrations of sucrose could help to assess this. |
Conditioned Place Preference (CPP)
Issue: this compound fails to block KOR agonist-induced conditioned place aversion (CPA).
| Potential Cause | Troubleshooting Steps |
| Ineffective KOR Agonist Dose | Ensure the dose of the KOR agonist (e.g., U-50,488) is sufficient to induce a robust CPA in the control group. |
| Suboptimal this compound Dose | Conduct a dose-response study to determine the dose of this compound required to block the CPA induced by the chosen KOR agonist dose. |
| Timing of Administration | Administer this compound prior to the KOR agonist during the conditioning phase. The pretreatment time will depend on the pharmacokinetic profile of this compound. |
| Biased Apparatus Design | Use an unbiased apparatus where animals do not show a significant preference for either compartment during the pre-test. If a biased design is used, ensure the KOR agonist is paired with the non-preferred side. |
Issue: this compound induces a place preference or aversion on its own.
| Potential Cause | Troubleshooting Steps |
| Rewarding or Aversive Properties | While selective KOR antagonists are generally considered to lack rewarding or aversive properties on their own, this should be empirically tested. Include a group that receives this compound paired with one compartment and vehicle with the other. |
| Off-Target Effects | At very high doses, off-target effects could potentially mediate rewarding or aversive effects. Ensure the dose used is within the selective range for KOR antagonism. |
Quantitative Data Summary
Table 1: Summary of this compound Clinical Trial Data (MDD)
| Study Phase | Population | Primary Endpoint | Key Findings |
| Phase 2 | Moderate-to-severe MDD | Change in HAMD-17 score at Week 8 | Statistically significant improvement in depression and anhedonia symptoms compared to placebo. |
| Phase 3 (KOASTAL-1) | Moderate-to-severe MDD | Change in MADRS score at Week 6 | Did not meet primary endpoint for the overall population. |
| Phase 3 (KOASTAL-1) | Female participants | Change in MADRS score at Week 6 | Showed a greater improvement with this compound compared to placebo. |
Table 2: Representative Preclinical Data for KOR Antagonists in Behavioral Tests
| Behavioral Test | Animal Model | KOR Antagonist | Key Finding |
| Forced Swim Test | Male Rats | nor-Binaltorphimine (nor-BNI) | Dose-dependent decrease in immobility time. |
| Forced Swim Test | Female Mice | nor-Binaltorphimine (nor-BNI) | No significant reduction in immobility time. |
| Sucrose Preference Test | Stressed Male Mice | AZ-MTAB | Blocked the development of stress-induced sucrose anhedonia. |
| Conditioned Place Aversion | Male Mice | JDTic | Prevented pain-induced place aversion. |
Experimental Protocols
Forced Swim Test (Mouse)
-
Apparatus: A transparent cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15-20 cm.
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes.
-
Gently place the mouse into the cylinder for a 6-minute session.
-
Record the entire session using a video camera.
-
After 6 minutes, remove the mouse, dry it thoroughly, and return it to its home cage.
-
-
Scoring: A trained observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing), with only minor movements necessary to keep the head above water.
Sucrose Preference Test (Mouse)
-
Habituation (48 hours):
-
House mice individually.
-
Provide two identical drinking bottles, both filled with a 1% sucrose solution.
-
-
Baseline (24 hours):
-
Replace one bottle with water.
-
Weigh both bottles at the beginning of the 24-hour period.
-
After 24 hours, re-weigh the bottles to determine consumption. The position of the bottles should be swapped after 12 hours.
-
-
Deprivation (24 hours):
-
Remove both food and water.
-
-
Test (1 hour):
-
Present the mice with two pre-weighed bottles: one with 1% sucrose solution and one with water.
-
After 1 hour, remove and weigh the bottles.
-
-
Calculation: Sucrose Preference (%) = (Sucrose consumed / Total fluid consumed) x 100.
Visualizations
Caption: this compound's mechanism of action in the brain.
Caption: Experimental workflow for the Forced Swim Test.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. The effect of opioid antagonism on food intake behavior and body weight in a biobehavioral model of obese binge eating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical efficacy of kappa opioid receptor antagonists for depression: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced swim stressor: Trends in usage and mechanistic consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Motivational properties of kappa and mu opioid receptor agonists studied with place and taste preference conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on ensuring the stability and purity of Navacaprant during long-term storage and experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in a laboratory setting.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential stability and purity issues with this compound.
Symptom: Inconsistent or Unexpected Experimental Results
If you observe variable or lower-than-expected potency in your experiments, it may be indicative of compound degradation.
-
Potential Cause: Degradation of this compound in stock or working solutions.
-
Recommended Actions:
-
Verify Compound Integrity: Use an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your current stock and working solutions.[1]
-
Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent exposure to moisture.[1]
-
Prepare Fresh Solutions: Prepare fresh working solutions from a new stock aliquot and compare their performance to older solutions.[1]
-
Symptom: Visible Changes in the Compound
Changes in the physical appearance of the compound can signal instability.
-
Potential Cause: Chemical instability, such as oxidation or hydrolysis, leading to the formation of degradation products.[1]
-
Recommended Actions:
-
Consult Certificate of Analysis (CoA): Review the manufacturer's CoA for information on the compound's appearance and solubility.
-
Analytical Assessment: Analyze the sample using techniques like HPLC to identify and quantify any impurities or degradation products.[2]
-
Safe Disposal: If significant degradation is confirmed, dispose of the compound according to your institution's safety guidelines.
-
Logical Troubleshooting Flowchart
Caption: Troubleshooting workflow for this compound stability issues.
Frequently Asked Questions (FAQs)
1. What are the ideal long-term storage conditions for this compound?
While specific stability data for this compound is not publicly available, general best practices for small molecule compounds should be followed. It is recommended to store this compound as a solid at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For solutions, it is advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
2. How can I assess the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for assessing the purity of small molecules like this compound. A well-developed HPLC method can separate this compound from any potential impurities or degradation products. Coupling HPLC with mass spectrometry (LC-MS) can further aid in the identification of these impurities.
3. What solvents are recommended for preparing this compound stock solutions?
For many research compounds, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. When preparing working solutions for aqueous-based experiments, it is crucial to perform serial dilutions to prevent precipitation. The final concentration of DMSO in the experimental medium should typically be kept low (e.g., <0.5%) to avoid solvent effects.
4. How stable is this compound in aqueous solutions?
The stability of a compound in aqueous solution is highly dependent on the pH, buffer components, and temperature. It is recommended to prepare fresh aqueous working solutions for each experiment. If the experiment requires long-term incubation, a preliminary stability study of this compound in the specific experimental buffer should be conducted.
5. What are the potential degradation pathways for a molecule like this compound?
Common degradation pathways for small molecule drugs include hydrolysis, oxidation, and photolysis. Given the chemical structure of this compound (C25H32FN5O2), moieties such as the oxadiazole ring and the piperidine linkage could be susceptible to hydrolysis under certain pH conditions. The quinoline core could be sensitive to oxidation. Protecting the compound from light is also a crucial preventative measure.
Data on this compound Stability (Illustrative)
The following tables present hypothetical stability data for this compound under various conditions. This data is for illustrative purposes and is based on typical stability profiles for small molecule drugs.
Table 1: Long-Term Stability of Solid this compound
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| -20°C, Dark, Dry | 0 | 99.8 | White Powder |
| 6 | 99.7 | White Powder | |
| 12 | 99.6 | White Powder | |
| 4°C, Dark, Dry | 0 | 99.8 | White Powder |
| 6 | 99.2 | White Powder | |
| 12 | 98.5 | Off-white Powder | |
| 25°C, Ambient Light | 0 | 99.8 | White Powder |
| 6 | 95.1 | Yellowish Powder | |
| 12 | 90.3 | Yellowish Powder |
Table 2: Stability of this compound in DMSO Stock Solution (10 mM) at -20°C
| Time (Weeks) | Purity (%) | Number of Freeze-Thaw Cycles |
| 0 | 99.8 | 0 |
| 4 | 99.7 | 1 |
| 8 | 99.5 | 2 |
| 12 | 99.0 | 3 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for determining the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
-
Gradient Elution:
-
Start with a gradient of 5% B, increasing to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute to a final concentration of 50 µg/mL with the mobile phase.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Experimental Workflow for Stability Testing
Caption: Workflow for a typical this compound stability study.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Acidic Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize and dilute for HPLC analysis.
-
-
Basic Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.
-
Dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Prepare solutions for HPLC analysis.
-
-
Thermal Degradation:
-
Heat a solid sample of this compound at 105°C for 24 hours.
-
Prepare a solution for HPLC analysis.
-
This compound Signaling Pathway
This compound is a selective kappa opioid receptor (KOR) antagonist. KORs are G-protein coupled receptors (GPCRs) that, when activated by an agonist (like dynorphin), typically lead to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the binding of agonists to KOR, thereby preventing this downstream signaling cascade.
Caption: Simplified signaling pathway of the Kappa Opioid Receptor.
References
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Navacaprant (also known as NMRA-140 or BTRX-335140) and aticaprant (also known as JNJ-67953964, CERC-501, or LY-2456302), two selective antagonists of the kappa-opioid receptor (KOR) that have been investigated for the treatment of major depressive disorder (MDD) and other stress-related conditions. This comparison focuses on their efficacy and selectivity, supported by available preclinical and clinical data.
Executive Summary
This compound and aticaprant are both orally bioavailable small molecules designed to block the KOR, a key component of the brain's stress and anti-reward circuitry. By antagonizing the KOR, these compounds aim to alleviate symptoms of depression, particularly anhedonia (the inability to feel pleasure). While both molecules share the same mechanism of action, they exhibit notable differences in their selectivity profiles and have shown divergent outcomes in clinical trials. This compound has demonstrated higher selectivity for the KOR over the mu-opioid receptor (MOR) in preclinical studies.[1] However, a recent Phase 3 trial of this compound for MDD did not meet its primary endpoint.[2][3] Aticaprant, with a lower but still significant KOR selectivity, has shown promise as an adjunctive therapy in MDD in a Phase 2 trial.[4][5]
Data Presentation
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | Target Receptor | Binding Affinity (IC₅₀/Kᵢ) | Selectivity vs. μ-Opioid Receptor (MOR) | Selectivity vs. δ-Opioid Receptor (DOR) | Reference |
| This compound | KOR | IC₅₀ = 29 nM | ~114-fold (IC₅₀ MOR = 3.3 µM) | >345-fold (IC₅₀ DOR > 10 µM) | |
| MOR | IC₅₀ = 3.3 µM | - | - | ||
| DOR | IC₅₀ > 10 µM | - | - | ||
| aticaprant | KOR | Kᵢ = 0.81 nM | ~30-fold (Kᵢ MOR = 24.0 nM) | ~191-fold (Kᵢ DOR = 155 nM) | |
| MOR | Kᵢ = 24.0 nM | - | - | ||
| DOR | Kᵢ = 155 nM | - | - |
Note: IC₅₀ is the half-maximal inhibitory concentration, while Kᵢ is the inhibitory constant. A lower value indicates higher binding affinity. Direct comparison should be made with caution due to potential differences in experimental conditions.
Table 2: Clinical Efficacy in Major Depressive Disorder (MDD)
| Compound | Trial Phase | Population | Primary Endpoint | Key Findings | Reference |
| This compound | Phase 2 | Adults with MDD and anhedonia | Change from baseline in HAMD-17 score at week 8 | Statistically significant improvement in HAMD-17 and SHAPS scores in patients with moderate-to-severe MDD. | |
| Phase 3 (KOASTAL-1) | Adults with moderate-to-severe MDD | Change from baseline in MADRS total score at week 6 | Did not meet primary or key secondary endpoints. | ||
| aticaprant | Phase 2a | Adults with MDD with inadequate response to SSRI/SNRI | Change from baseline in MADRS total score at week 6 | Statistically significant reduction in depressive symptoms versus placebo as an adjunctive therapy. |
HAMD-17: 17-item Hamilton Depression Rating Scale; SHAPS: Snaith-Hamilton Pleasure Scale; MADRS: Montgomery-Åsberg Depression Rating Scale; SSRI: Selective Serotonin Reuptake Inhibitor; SNRI: Serotonin-Norepinephrine Reuptake Inhibitor.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound and aticaprant are often found in the supplementary materials of the primary research publications. Below are generalized methodologies for the key assays used.
Radioligand Binding Assay (for determining binding affinity)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO-K1) stably expressing the human opioid receptors (KOR, MOR, or DOR). The cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.
-
Assay Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-U69,593 for KOR) and varying concentrations of the unlabeled test compound (this compound or aticaprant).
-
Separation and Detection: The reaction is incubated to allow for binding equilibrium. The bound and free radioligands are then separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value is determined. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay (for determining antagonist activity)
This functional assay measures the ability of a compound to inhibit G-protein activation by an agonist.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.
-
Assay Incubation: The membranes are incubated in a buffer containing GDP, the KOR agonist (e.g., U-50,488), varying concentrations of the antagonist (this compound or aticaprant), and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Separation and Detection: Following incubation, the bound [³⁵S]GTPγS is separated from the free form by filtration. The radioactivity on the filters is then quantified.
-
Data Analysis: The antagonist activity is determined by the degree to which it inhibits the agonist-stimulated [³⁵S]GTPγS binding. The IC₅₀ value for the antagonist is calculated from the concentration-response curve.
Mandatory Visualization
Caption: Kappa-Opioid Receptor Signaling Pathway.
Caption: Drug Development Workflow for KOR Antagonists.
Caption: Mechanism of Action to Clinical Outcome.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Navacaprant's specificity for the kappa opioid receptor (KOR), comparing its performance with other relevant KOR antagonists. The information presented is supported by experimental data to validate its selectivity profile.
Quantitative Comparison of Receptor Binding and Functional Activity
This compound demonstrates high potency and selectivity as a KOR antagonist. The following tables summarize its binding affinity (Ki) and functional antagonist activity (IC50) in comparison to other KOR antagonists.
Table 1: Opioid Receptor Binding Affinity (Ki, nM)
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity |
| This compound | ~0.1 | ~30 | >1000 | ~300-fold[1][2] | >10,000-fold |
| Aticaprant | 0.81 | 24.0 | 155 | ~30-fold[3] | ~191-fold |
| Naltrexone | 0.04 | 1.5 | - | ~37.5-fold | - |
| Norbinaltorphimine | - | - | - | High | High[1][4] |
*Note: Specific Ki values for this compound were not consistently available across the reviewed literature; selectivity is more frequently cited. The provided values are estimations based on available data.
Table 2: Opioid Receptor Functional Antagonist Activity (IC50, µM)
| Compound | KOR IC50 (µM) | MOR IC50 (µM) | DOR IC50 (µM) |
| This compound | 0.029 | 3.3 | >10 |
| Aticaprant | - | - | - |
| Naltrexone | - | - | - |
| Norbinaltorphimine | - | - | - |
This compound exhibits a 300-fold greater selectivity for the KOR compared to the mu-opioid receptor (MOR). In vitro studies using Chinese Hamster Ovary (CHO-K1) cells expressing human opioid receptors demonstrated this compound's selective antagonist properties at the KOR with an IC50 of 0.029 µM, compared to 3.3 µM at the MOR and greater than 10 µM at the delta-opioid receptor (DOR). Importantly, this compound shows no detectable agonist activity at any of the three opioid receptor subtypes (EC50 > 10 µM).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation.
In Vitro Functional Antagonist Assay (CHO-K1 Cells)
This protocol outlines the methodology for determining the functional antagonist activity of this compound at the human KOR, MOR, and DOR.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound in blocking agonist-induced signaling at the three opioid receptors.
Materials:
-
CHO-K1 cells stably expressing human KOR, MOR, or DOR.
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and appropriate selection antibiotics.
-
KOR agonist (e.g., U-50,488H)
-
MOR agonist (e.g., DAMGO)
-
DOR agonist (e.g., SNC80)
-
This compound and other test compounds.
-
cAMP assay kit (e.g., HTRF-based kit).
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Cell Culture: Culture the CHO-K1 cells expressing the respective opioid receptors in appropriate culture medium until they reach a suitable confluency for the assay.
-
Cell Plating: Harvest the cells and plate them into 96- or 384-well assay plates at a predetermined density. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and other test antagonists. Also, prepare a fixed concentration of the respective opioid receptor agonist (typically at its EC80 concentration).
-
Antagonist Incubation: Add the diluted antagonist compounds to the cell plates and incubate for a specific period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Following the antagonist incubation, add the agonist to the wells to stimulate the receptors.
-
cAMP Measurement: After a defined stimulation period, lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo KOR Antagonist Activity (Mouse Tail-Flick Test)
This protocol describes the in vivo assessment of this compound's ability to block KOR agonist-induced analgesia.
Objective: To determine the in vivo efficacy of this compound as a KOR antagonist.
Materials:
-
Male CD-1 mice (or other suitable strain).
-
This compound and vehicle control.
-
KOR agonist (e.g., U-50,488H).
-
Tail-flick apparatus with a radiant heat source.
Procedure:
-
Animal Acclimation: Acclimate the mice to the testing room and handling for several days before the experiment.
-
Baseline Latency: Determine the baseline tail-flick latency for each mouse by placing its tail on the apparatus and measuring the time it takes to flick its tail away from the heat source. A cut-off time (e.g., 10 seconds) should be used to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral) at various doses.
-
Agonist Administration: After a specific pretreatment time with the antagonist (e.g., 30-60 minutes), administer the KOR agonist (e.g., U-50,488H) to induce analgesia.
-
Post-Treatment Latency: Measure the tail-flick latency at several time points after agonist administration.
-
Data Analysis: Compare the tail-flick latencies of the antagonist-treated groups with the vehicle-treated group. A significant reduction in the agonist-induced increase in tail-flick latency indicates antagonist activity.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the KOR signaling pathway, the experimental workflow for assessing this compound's specificity, and a logical comparison of its selectivity.
Caption: Kappa Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for Validating this compound's Specificity.
Caption: Logical Comparison of this compound and Aticaprant Selectivity.
References
- 1. Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of selective binding epitopes for the kappa-opioid receptor antagonist nor-binaltorphimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical efficacy of kappa opioid receptor antagonists for depression: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Navacaprant, a novel kappa opioid receptor (KOR) antagonist, and traditional antidepressants for the treatment of Major Depressive Disorder (MDD). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, clinical efficacy, safety profiles, and the methodologies of key clinical trials.
Executive Summary
This compound represents a departure from the monoaminergic-focused mechanisms of traditional antidepressants. By selectively targeting the kappa opioid receptor (KOR), it aims to modulate the brain's stress and reward pathways, offering a potential new avenue for treating MDD, particularly in patients with anhedonia. However, recent Phase 3 clinical trial results for this compound have raised questions about its efficacy. This guide presents the available data to facilitate an objective comparison with established antidepressant classes, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs).
Mechanism of Action: A Tale of Two Pathways
Traditional antidepressants primarily increase the synaptic availability of monoamines like serotonin and norepinephrine.[1] this compound, in contrast, operates through the dynorphin/KOR system, which is implicated in stress, dysphoria, and the regulation of dopamine release.[2][3]
This compound: Targeting the Kappa Opioid Receptor System
This compound is a selective KOR antagonist.[2] In response to stress, the endogenous opioid peptide dynorphin is released and activates KORs. This activation can lead to a decrease in dopamine release in reward-related brain regions, contributing to symptoms of depression and anhedonia.[2] By blocking the KOR, this compound is hypothesized to prevent this dynorphin-induced suppression of dopamine signaling, thereby restoring reward processing and alleviating depressive symptoms.
Traditional Antidepressants: The Monoamine Hypothesis
The cornerstone of traditional antidepressant action is the enhancement of serotonergic and/or noradrenergic neurotransmission.
-
SSRIs and SNRIs: These drugs block the reuptake of serotonin (SSRIs) or both serotonin and norepinephrine (SNRIs) from the synaptic cleft, increasing their availability to bind to postsynaptic receptors.
-
TCAs: This older class of antidepressants also blocks the reuptake of serotonin and norepinephrine, but they are less selective and interact with other receptors, leading to a broader side effect profile.
-
MAOIs: These agents inhibit the enzyme monoamine oxidase, which is responsible for breaking down monoamines, thereby increasing the levels of serotonin, norepinephrine, and dopamine in the brain.
The therapeutic effects of these drugs are not immediate and are thought to involve downstream neuroadaptive changes, including alterations in receptor sensitivity and the promotion of neurogenesis through pathways involving Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB).
Clinical Efficacy: A Comparative Overview
The clinical efficacy of this compound and traditional antidepressants is assessed using standardized rating scales such as the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Hamilton Depression Rating Scale (HAMD-17).
This compound Clinical Trial Data
This compound has undergone Phase 2 and Phase 3 clinical trials for MDD.
-
Phase 2 Study: In a Phase 2a trial, this compound did not meet its primary endpoint in the overall population. However, in a prespecified subgroup of patients with moderate-to-severe MDD (baseline HAMD-17 score ≥22), this compound showed a statistically significant improvement in HAMD-17 scores compared to placebo at both week 4 and week 8. A significant improvement in the Snaith-Hamilton Pleasure Scale (SHAPS), a measure of anhedonia, was also observed at week 8 in this subgroup.
-
Phase 3 Program (KOASTAL): The first of three pivotal Phase 3 trials, KOASTAL-1, failed to meet its primary endpoint. There was no statistically significant difference in the change from baseline in MADRS total score at week 6 between this compound and placebo. The key secondary endpoint, change in SHAPS score, also was not met. Interestingly, a pre-specified subgroup analysis suggested a potential treatment effect in female participants. The KOASTAL-2 and KOASTAL-3 trials are ongoing.
Table 1: Summary of this compound Phase 2 Efficacy Data (Moderate-to-Severe MDD Subgroup)
| Outcome Measure | Timepoint | This compound Change from Baseline (LSMD vs. Placebo) | p-value |
| HAMD-17 | Week 4 | -3.0 | 0.015 |
| HAMD-17 | Week 8 | -2.8 | 0.037 |
| SHAPS | Week 8 | -4.8 | 0.001 |
LSMD: Least Squares Mean Difference
Table 2: Summary of this compound Phase 3 (KOASTAL-1) Efficacy Data (Overall Population)
| Outcome Measure | Timepoint | This compound Change from Baseline (vs. Placebo) | p-value |
| MADRS Total Score | Week 6 | No significant difference (-12.5 for both groups) | 0.993 |
| SHAPS | Week 6 | No statistically significant improvement | Not met |
Traditional Antidepressants Efficacy
The efficacy of traditional antidepressants has been established in numerous clinical trials and meta-analyses.
-
SSRIs and SNRIs: These are generally considered first-line treatments for MDD. Meta-analyses have shown their superiority over placebo, although the effect sizes are often modest.
-
TCAs: TCAs have demonstrated efficacy comparable to or, in some cases, greater than SSRIs, particularly in hospitalized patients with severe depression. However, their use is limited by a less favorable side effect profile.
-
MAOIs: While effective, MAOIs are typically reserved for treatment-resistant depression due to the need for dietary restrictions and the risk of hypertensive crisis.
Safety and Tolerability: A Key Differentiator
The side effect profiles of this compound and traditional antidepressants differ significantly, reflecting their distinct mechanisms of action.
This compound Safety Profile
Across its clinical trials, this compound has been generally well-tolerated.
-
Common Adverse Events: The most frequently reported adverse events in the Phase 2 trial were headache and nausea. In the KOASTAL-1 trial, common adverse events included headache and diarrhea.
-
Serious Adverse Events: No serious adverse events were reported with this compound in the Phase 2 study. In the KOASTAL-1 trial, no serious adverse events were reported, and there was no increased signal for suicidal ideation or behavior compared to placebo.
-
Notable Absences: Importantly, this compound has not been associated with some of the common and bothersome side effects of traditional antidepressants, such as weight gain and sexual dysfunction.
Table 3: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in this compound Clinical Trials
| Adverse Event | This compound Phase 2 (Incidence) | This compound KOASTAL-1 (Incidence) | Placebo KOASTAL-1 (Incidence) |
| Headache | 4.9% | 6.8% | 7.3% |
| Nausea | 4.9% | - | - |
| Diarrhea | - | 5.2% | 2.1% |
| Pruritus | - | 3.7% | 2.1% |
Traditional Antidepressants Side Effect Profiles
The side effects of traditional antidepressants are well-documented and vary by class.
Table 4: Common Adverse Events Associated with Traditional Antidepressants (Comparative Incidence)
| Adverse Event Class | SSRIs | SNRIs | TCAs |
| Gastrointestinal | Nausea, Diarrhea | Nausea, Constipation | Constipation, Dry Mouth |
| Neurological | Headache, Insomnia, Drowsiness | Dizziness, Insomnia | Drowsiness, Dizziness, Blurred Vision |
| Sexual Dysfunction | High Incidence | Moderate to High Incidence | Moderate Incidence |
| Cardiovascular | - | Increased Blood Pressure | Orthostatic Hypotension, Tachycardia |
| Weight Change | Variable (Gain or Loss) | Less likely to cause gain | Weight Gain is common |
| Anticholinergic | Minimal | Minimal | Common (Dry Mouth, Constipation, Urinary Retention) |
This table provides a general comparison; specific incidence rates vary by drug and study.
Experimental Protocols: A Closer Look at Clinical Trial Design
Understanding the methodologies of the clinical trials is crucial for interpreting their results.
This compound Phase 3 (KOASTAL-1) Trial Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients (18-65 years) with a diagnosis of moderate-to-severe MDD.
-
Inclusion Criteria: Montgomery-Åsberg Depression Rating Scale (MADRS) total score ≥ 25 at baseline.
-
Exclusion Criteria: History of non-response to two or more adequate antidepressant treatments in the current episode.
-
Intervention: this compound 80 mg once daily or placebo.
-
Primary Endpoint: Change from baseline in MADRS total score at Week 6.
-
Key Secondary Endpoint: Change from baseline in the Snaith-Hamilton Pleasure Scale (SHAPS) score at Week 6.
Representative SSRI (Sertraline) Clinical Trial Protocol
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: Adult outpatients with a primary diagnosis of MDD according to DSM criteria.
-
Inclusion Criteria: Typically, a minimum score on a standardized depression rating scale (e.g., HAMD-17 ≥ 18 or MADRS ≥ 22).
-
Exclusion Criteria: Treatment-resistant depression, bipolar disorder, psychotic disorders, and substance use disorders.
-
Intervention: Flexible dosing of Sertraline (e.g., 50-200 mg/day) or placebo.
-
Primary Endpoint: Change from baseline in a standardized depression rating scale (e.g., HAMD-17 or MADRS) total score at the end of the acute treatment phase (typically 6-8 weeks).
-
Key Secondary Endpoints: Response rates (e.g., ≥50% reduction in baseline score), remission rates (e.g., HAMD-17 score ≤7), and changes in anxiety and quality of life measures.
References
- 1. Are SSRIs better than TCAs? Comparison of SSRIs and TCAs: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Novel kappa opioid receptor antagonist this compound significantly reduces depression symptoms: Phase II study [medicaldialogues.in]
- 3. Scholars@Duke publication: Are SSRIs better than TCAs? Comparison of SSRIs and TCAs: a meta-analysis. [scholars.duke.edu]
For Immediate Release
This guide provides a comparative analysis of the published preclinical findings for navacaprant (formerly BTRX-335140, NMRA-140), a selective kappa opioid receptor (KOR) antagonist under investigation for major depressive disorder (MDD). The core preclinical data establishing its mechanism of action were presented by the developing parties, and this report juxtaposes those findings with available independent research to offer a broader perspective for researchers, scientists, and drug development professionals. To date, no direct, independent replications of the pivotal preclinical studies have been published. However, independent research utilizing this compound as a pharmacological tool provides valuable external validation of its activity at the kappa opioid receptor.
Summary of Preclinical Findings
This compound was designed as a potent and selective antagonist for the KOR, a receptor implicated in the modulation of stress, mood, and reward pathways.[1][2] The initial preclinical studies by Guerrero et al. (2019) and Morrison et al. (2024) established its fundamental pharmacological properties. An independent study by Margolis et al. (2020) subsequently used this compound to probe the function of the KOR system on dopamine neurons, providing indirect support for its mechanism of action.
Table 1: In Vitro Receptor Binding and Functional Activity
This table summarizes the in vitro characterization of this compound's binding affinity and functional activity at opioid receptors. The data demonstrate its high potency and selectivity for the kappa opioid receptor over mu and delta opioid receptors.
| Parameter | Original Finding (Guerrero et al., 2019) | Original Finding (Morrison et al., 2024) |
| KOR Binding Affinity (IC₅₀) | 1.2 nM | 0.029 µM (29 nM) |
| MOR Binding Affinity (IC₅₀) | Not Reported | 3.3 µM |
| DOR Binding Affinity (IC₅₀) | Not Reported | > 10 µM |
| KOR Agonist Activity (EC₅₀) | Not Reported | > 10 µM |
| MOR Agonist Activity (EC₅₀) | Not Reported | > 10 µM |
| DOR Agonist Activity (EC₅₀) | Not Reported | > 10 µM |
Table 2: In Vivo Target Engagement and Pharmacodynamics
This table presents the in vivo preclinical data demonstrating this compound's ability to engage the KOR in living systems and exert a functional effect. The original studies confirmed its KOR antagonist activity, and the independent study by Margolis et al. provides further evidence of its impact on neuronal circuits modulated by the KOR system.
| Experiment | Original Finding (Guerrero et al., 2019) | Original Finding (Morrison et al., 2024) | Independent Finding (Margolis et al., 2020) |
| KOR Agonist-Induced Analgesia Blockade | Orally administered this compound showed robust efficacy in antagonizing KOR agonist-induced tail-flick analgesia in mice. | This compound (10-30 mg/kg, i.p.) dose-dependently abolished KOR-agonist induced analgesia in the mouse tail-flick assay. | Not Assessed |
| KOR Agonist-Stimulated Prolactin Release | Orally administered this compound showed robust efficacy in antagonizing KOR agonist-induced prolactin secretion. | This compound (10, 30 mg/kg, p.o.) significantly reduced KOR agonist-stimulated prolactin release in mice and rats. | Not Assessed |
| Effect on Dopamine Neuron Firing | Not Assessed | Not Assessed | Bath application of this compound (BTRX-335140) blocked the U-69,593 (a KOR agonist)-induced inhibition of dopamine neuron firing in acute brain slices. |
| Effect on Dopamine Levels in Nucleus Accumbens | Not Assessed | This compound did not alter extracellular dopamine concentrations in the nucleus accumbens shell of freely-moving rats at doses ≤100 mg/kg, p.o. | Not Assessed |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway of the kappa opioid receptor and the general experimental workflows used in the preclinical evaluation of this compound.
Experimental Protocols
In Vitro Receptor Binding and Function (as described in Morrison et al., 2024)
-
Cell Lines: CHO-K1 cells expressing human KOR, mu opioid receptor (MOR), or delta opioid receptor (DOR).
-
Antagonist Activity Assay: The ability of this compound to antagonize agonist-stimulated [³⁵S]GTPγS binding was measured. Cells were incubated with this compound at various concentrations before the addition of a known agonist for each receptor subtype. The concentration of this compound that inhibited 50% of the agonist response (IC₅₀) was determined.
-
Agonist Activity Assay: The ability of this compound to stimulate [³⁵S]GTPγS binding on its own was measured across a range of concentrations to determine if it had any intrinsic agonist activity (EC₅₀).
In Vivo KOR Agonist-Induced Analgesia (as described in Morrison et al., 2024)
-
Animal Model: Male C57BL/6 mice.
-
Procedure: A baseline tail-flick latency in response to a thermal stimulus was measured. Animals were then treated with this compound (10-30 mg/kg, i.p.) or vehicle, followed by administration of the KOR agonist U-69,593. Tail-flick latency was measured again at peak effect time. The degree of analgesia was calculated as the percentage of maximum possible effect (%MPE), and the ability of this compound to block this effect was determined.
In Vivo KOR Agonist-Stimulated Prolactin Release (as described in Morrison et al., 2024)
-
Animal Models: Male C57BL/6 mice and Sprague-Dawley rats.
-
Procedure: Animals were pre-treated with this compound (10 or 30 mg/kg, p.o.) or vehicle. Subsequently, the KOR agonist U-69,593 was administered. Blood samples were collected, and plasma prolactin levels were measured by ELISA. The ability of this compound to inhibit the agonist-induced increase in prolactin was quantified.
Ex Vivo Electrophysiology (as described in Margolis et al., 2020)
-
Method: Whole-cell patch-clamp recordings from dopamine neurons in acute brain slices of the ventral tegmental area (VTA) from rats.
-
Procedure: The KOR agonist U-69,593 was bath-applied to the brain slices to induce a hyperpolarization (inhibition) of dopamine neurons. This compound (BTRX-335140) was then co-applied to determine its ability to block the effects of the KOR agonist on the neuronal membrane potential.
Conclusion
The primary preclinical data for this compound, published by its developers, consistently demonstrate its profile as a potent and selective KOR antagonist with in vivo target engagement. While direct independent replication studies are not yet available, the work by Margolis et al. (2020) provides independent evidence for this compound's ability to block KOR-mediated effects on dopamine neuron activity, which is consistent with its proposed mechanism of action. Further independent studies would be beneficial to fully corroborate the breadth of the initial preclinical findings.
References
For Immediate Release
Watertown, MA – November 25, 2025 – As the landscape of treatment for major depressive disorder (MDD) and other stress-related disorders evolves, the focus on novel mechanisms of action has intensified. Among the most promising targets is the kappa opioid receptor (KOR), and a new generation of antagonists is making its way through clinical development. This guide provides a comprehensive head-to-head comparison of Navacaprant (NMRA-140), a highly selective KOR antagonist, with other notable KOR antagonists currently in development, including Aticaprant (CERC-501/JNJ-67953964) and CYM-53093 (BTRX-335140). This report is intended for researchers, scientists, and drug development professionals, offering an objective, data-driven analysis of the preclinical and clinical profiles of these compounds.
The Rationale for KOR Antagonism in Depression
The endogenous opioid system, particularly the KOR and its natural ligand dynorphin, plays a crucial role in mood regulation, stress, and anhedonia (the inability to feel pleasure).[1] Chronic stress upregulates the dynorphin/KOR system, leading to a dysphoric state and contributing to the symptoms of depression.[2] By blocking the KOR, antagonists are hypothesized to disinhibit downstream dopamine release in the brain's reward pathways, thereby alleviating depressive symptoms and anhedonia.[3][4]
Preclinical Pharmacology: A Quantitative Comparison
The preclinical profiles of this compound, Aticaprant, and CYM-53093 reveal key differences in their potency and selectivity for the kappa opioid receptor over other opioid receptors, namely the mu (µ) and delta (δ) receptors. Off-target activity at the mu-opioid receptor, in particular, can be associated with undesirable side effects, making high selectivity for the KOR a desirable attribute.
| Compound | KOR Affinity (Ki/IC50, nM) | MOR Affinity (Ki/IC50, nM) | DOR Affinity (Ki/IC50, nM) | KOR/MOR Selectivity | KOR/DOR Selectivity |
| This compound | IC50 = 0.8 | IC50 = 110 | IC50 = 6500 | ~138-fold | >8000-fold |
| Aticaprant | Ki = 0.81 | Ki = 24.0 | Ki = 155 | ~30-fold | ~191-fold |
| CYM-53093 | IC50 = 0.8 | IC50 = 110 | IC50 = 6500 | ~138-fold | >8000-fold |
Note: Data is compiled from publicly available sources.[5] Ki and IC50 values are measures of binding affinity and inhibitory concentration, respectively. A lower value indicates higher potency.
This compound and CYM-53093 demonstrate a superior selectivity profile for the KOR over the MOR compared to Aticaprant. This compound is reported to have a 300-fold selectivity for the KOR over the mu-opioid receptor.
Preclinical In Vivo Efficacy: Models of Depression and Anhedonia
The antidepressant and anxiolytic potential of KOR antagonists is evaluated in various rodent models that mimic aspects of human depression and anhedonia. Key models include the forced swim test (FST) and the sucrose preference test (SPT).
Aticaprant has demonstrated efficacy in preclinical models of depression. In a study utilizing a chronic mild stress model in mice, Aticaprant reversed stress-induced deficits in the sucrose preference test and increased immobility in the forced swim test. These findings suggest that Aticaprant has antidepressant-like and anhedonia-reversing effects.
While specific data from the FST and SPT for This compound are not as readily available in the public domain, its advancement to Phase 3 clinical trials for MDD strongly suggests robust positive signals in these and other preclinical models of depression. The development of this compound has been predicated on its potential to modulate brain circuits involved in reward and motivation.
CYM-53093 has been shown to be effective in antagonizing KOR agonist-induced effects, such as analgesia and prolactin release, demonstrating in vivo target engagement. However, there is less publicly available data on its efficacy in preclinical models specifically designed to assess antidepressant or anxiolytic activity.
Clinical Development Landscape: A Head-to-Head Overview
This compound and Aticaprant are the leading KOR antagonists in clinical development for MDD, with both having reached late-stage trials. Their clinical trial designs offer insights into their targeted patient populations and therapeutic strategies.
| Feature | This compound (KOASTAL Program) | Aticaprant (VENTURA Program) |
| Development Phase | Phase 3 | Phase 3 |
| Indication | Major Depressive Disorder (MDD) | MDD with moderate-to-severe anhedonia |
| Treatment Strategy | Monotherapy | Adjunctive therapy to an existing antidepressant (SSRI/SNRI) |
| Primary Endpoint | Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) total score | Change from baseline in MADRS total score |
| Key Secondary Endpoint | Change from baseline in Snaith-Hamilton Pleasure Scale (SHAPS) score | Change from baseline in Dimensional Anhedonia Rating Scale (DARS) total score |
| Patient Population | Adults with moderate-to-severe MDD (MADRS ≥ 25) | Adults with MDD with inadequate response to current antidepressant therapy |
The KOASTAL program for this compound is evaluating it as a monotherapy, a potentially significant advantage if successful, as it would offer a new first-line treatment option for MDD. The VENTURA program for Aticaprant is investigating its use as an adjunctive treatment for patients who have not responded adequately to standard antidepressants, targeting a treatment-resistant population.
Initial results from the Phase 3 KOASTAL-1 trial for this compound did not show a statistically significant improvement on the primary endpoint compared to placebo. However, the company has highlighted a potential gender-specific response and is continuing with the KOASTAL-2 and KOASTAL-3 trials. Aticaprant's development for MDD was discontinued by Johnson & Johnson in March 2025 due to a lack of effectiveness in Phase 3 trials.
Experimental Protocols
Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target opioid receptor (KOR, MOR, or DOR) are prepared from cell lines (e.g., CHO or HEK293) or animal brain tissue.
-
Assay Setup: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity in rodents.
Methodology:
-
Apparatus: A transparent cylindrical tank is filled with water to a depth where the animal cannot touch the bottom or escape.
-
Procedure: The rodent (mouse or rat) is placed in the water tank for a predetermined period (typically 6 minutes).
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded.
-
Interpretation: A decrease in immobility time is interpreted as an antidepressant-like effect, as antidepressant-treated animals tend to struggle for longer periods.
Sucrose Preference Test (SPT)
Objective: To measure anhedonia, a core symptom of depression, in rodents.
Methodology:
-
Habituation: Animals are habituated to drinking from two bottles in their home cage.
-
Test Procedure: The animals are presented with two bottles, one containing plain water and the other a sucrose solution (e.g., 1-2%).
-
Measurement: The volume of liquid consumed from each bottle over a specific period (e.g., 24 hours) is measured.
-
Calculation: Sucrose preference is calculated as the percentage of sucrose solution consumed relative to the total fluid intake.
-
Interpretation: A decrease in sucrose preference is indicative of anhedonic-like behavior. An increase in sucrose preference following drug treatment suggests an anhedonia-reversing effect.
Visualizing the Science
Caption: KOR signaling pathway in stress and the mechanism of this compound.
Caption: General experimental workflow for KOR antagonist development.
Conclusion
This compound stands out among the KOR antagonists in development due to its high selectivity for the kappa opioid receptor, which may translate to a more favorable side effect profile. While its initial Phase 3 trial did not meet its primary endpoint, the ongoing clinical program will provide a clearer picture of its potential as a monotherapy for MDD. The development of KOR antagonists represents a significant step forward in the pursuit of novel and more effective treatments for depression and related disorders. The data presented in this guide underscore the importance of continued research in this area to address the unmet needs of patients suffering from these debilitating conditions.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Selective kappa-opioid antagonism ameliorates anhedonic behavior: evidence from the Fast-fail Trial in Mood and Anxiety Spectrum Disorders (FAST-MAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Aticaprant - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of Navacaprant, a selective kappa opioid receptor (KOR) antagonist under investigation for the treatment of major depressive disorder (MDD). We will delve into its enantiomeric purity, pharmacological activity, and compare its clinical performance against other relevant therapies. This analysis is supported by a review of available clinical trial data and detailed experimental methodologies.
Enantiomeric Purity Assessment of this compound
A crucial aspect of drug development is the characterization of its stereochemistry, as different enantiomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles. However, based on its chemical structure, This compound is an achiral molecule .[1] This means it does not have non-superimposable mirror images (enantiomers) and therefore, an assessment of enantiomeric purity is not applicable.
For chiral molecules, determining enantiomeric purity is a critical step. The following sections outline the standard experimental protocols used for such assessments.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers.[2] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Objective: To separate and quantify the enantiomers of a chiral compound to determine its enantiomeric purity.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column compartment with temperature control, and a UV-Vis or mass spectrometry (MS) detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®). The selection of the CSP is critical and is based on the chemical properties of the analyte.[2]
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile).
-
Acidic and basic additives (e.g., trifluoroacetic acid, diethylamine) to improve peak shape and resolution.[3]
-
The chiral compound to be analyzed.
-
Reference standards for each enantiomer, if available.
Procedure:
-
Method Development:
-
Column Screening: A variety of CSPs are screened with different mobile phases to identify a column that shows baseline separation of the enantiomers.
-
Mobile Phase Optimization: The composition of the mobile phase (e.g., the ratio of polar and non-polar solvents) is adjusted to optimize the resolution and retention times of the enantiomers. The addition of small amounts of acidic or basic modifiers can significantly improve separation.[3]
-
Flow Rate and Temperature Optimization: The flow rate and column temperature are adjusted to achieve the best balance between resolution, analysis time, and peak shape.
-
-
Sample Preparation: A solution of the chiral compound is prepared in a suitable solvent, typically the mobile phase, at a known concentration.
-
Chromatographic Analysis: The prepared sample is injected into the HPLC system. The enantiomers are separated on the chiral column and detected as they elute.
-
Data Analysis: The area under each enantiomeric peak is integrated. The enantiomeric excess (% ee) is calculated using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
The workflow for a typical chiral HPLC method development is illustrated below:
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine enantiomeric purity by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). These agents interact with the enantiomers to form transient diastereomeric complexes that have distinct NMR spectra.
Objective: To determine the enantiomeric purity of a chiral compound by NMR spectroscopy.
Materials and Instrumentation:
-
High-resolution Nuclear Magnetic Resonance (NMR) spectrometer.
-
NMR tubes.
-
Deuterated NMR solvents (e.g., CDCl₃, DMSO-d₆).
-
Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA).
-
The chiral compound to be analyzed.
Procedure with a Chiral Solvating Agent (CSA):
-
A solution of the chiral compound is prepared in a deuterated solvent in an NMR tube.
-
A ¹H NMR spectrum is acquired as a reference.
-
A molar equivalent of the CSA is added to the NMR tube.
-
A new ¹H NMR spectrum is acquired. The formation of diastereomeric complexes will result in the splitting of signals corresponding to the protons near the chiral center.
-
The integrals of the distinct signals for each diastereomer are measured.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.
Procedure with a Chiral Derivatizing Agent (CDA):
-
The chiral compound is reacted with a CDA to form stable diastereomers.
-
The resulting diastereomeric products are purified.
-
A solution of the purified diastereomers is prepared in a deuterated solvent.
-
A ¹H NMR spectrum is acquired. The signals for the protons in the two diastereomers will be chemically shifted.
-
The enantiomeric ratio is determined by integrating the distinct signals for each diastereomer.
Pharmacological Activity and Mechanism of Action of this compound
This compound is a selective kappa opioid receptor (KOR) antagonist. The KOR system is implicated in the regulation of mood, stress, and reward pathways. In conditions like depression, the endogenous KOR agonist, dynorphin, is thought to be overactive, leading to a state of dysphoria and anhedonia. By blocking the KOR, this compound is hypothesized to restore the balance in these pathways, including the dopaminergic system, thereby exerting its antidepressant effects.
The signaling pathway of KOR antagonism is depicted in the following diagram:
Comparative Clinical Performance of this compound
This compound has been evaluated in Phase II and Phase III clinical trials for the treatment of MDD. Its performance can be compared with other investigational drugs targeting similar pathways, such as Aticaprant and the buprenorphine/samidorphan combination.
This compound Clinical Trial Data
In a Phase II study, this compound did not meet its primary endpoint in the overall population which included patients with mild depression. However, in a sub-group of patients with moderate-to-severe MDD, this compound demonstrated statistically significant improvements in depressive symptoms as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Hamilton Depression Rating Scale (HAMD-17).
A subsequent Phase III trial (KOASTAL-1) failed to meet its primary and key secondary endpoints.
Comparator: Aticaprant
Aticaprant is another selective KOR antagonist that was in late-stage clinical development for MDD. However, in March 2025, it was announced that the Phase III program for aticaprant was discontinued due to a lack of efficacy. While safe and well-tolerated, the drug did not show a sufficient therapeutic effect in the target population.
Comparator: Buprenorphine/Samidorphan (ALKS 5461)
The combination of buprenorphine (a partial µ-opioid receptor agonist and KOR antagonist) and samidorphan (a µ-opioid receptor antagonist) represents another approach to modulating the opioid system for the treatment of MDD. This combination, known as ALKS 5461, has been studied in several Phase III trials (the FORWARD program).
The results of these trials have been mixed. The FORWARD-5 study met its primary endpoint, showing a statistically significant improvement in MADRS scores compared to placebo. However, the FORWARD-3 and FORWARD-4 studies did not meet their primary endpoints. Despite the mixed efficacy results, the combination has generally been well-tolerated.
Quantitative Comparison of Clinical Trial Data
| Drug | Mechanism of Action | Phase | Primary Endpoint | Key Secondary Endpoint | Outcome |
| This compound | Selective KOR Antagonist | Phase III (KOASTAL-1) | Change in MADRS score | Change in SHAPS score | Failed to meet primary and secondary endpoints |
| Aticaprant | Selective KOR Antagonist | Phase III | Change in MADRS score | Not specified | Program discontinued due to lack of efficacy |
| Buprenorphine/ Samidorphan | Opioid System Modulator | Phase III (FORWARD-5) | Change in MADRS score | Not specified | Met primary endpoint |
| Buprenorphine/ Samidorphan | Opioid System Modulator | Phase III (FORWARD-3 & 4) | Change in MADRS score | Not specified | Did not meet primary endpoint |
MADRS: Montgomery-Åsberg Depression Rating Scale; SHAPS: Snaith-Hamilton Pleasure Scale
Conclusion
This compound, as a selective KOR antagonist, represents a novel approach to the treatment of major depressive disorder. Its mechanism of action, targeting the dysregulated dynorphin/KOR system, is a departure from traditional monoaminergic antidepressants. As an achiral molecule, concerns regarding enantiomeric purity are not applicable.
Clinical trial data for this compound have shown mixed results, with a failure to meet the primary endpoint in its first Phase III trial. This outcome mirrors the challenges faced by another KOR antagonist, Aticaprant, which was discontinued due to a lack of efficacy. In contrast, the opioid system modulator buprenorphine/samidorphan has demonstrated some positive results in its Phase III program, although with inconsistencies across studies.
The development of novel antidepressants for MDD remains a significant challenge. While the KOR antagonist class has faced setbacks, further analysis of clinical trial data and potentially the identification of specific patient sub-populations may yet reveal a path forward for this therapeutic strategy. Researchers and drug development professionals should carefully consider the lessons learned from the clinical journeys of this compound and its comparators as they continue to explore new avenues for treating this debilitating condition.
References
For Researchers, Scientists, and Drug Development Professionals
The quest for personalized medicine in psychiatry is driven by the urgent need to move beyond the trial-and-error approach to antidepressant selection. Navacaprant, a selective kappa opioid receptor (KOR) antagonist, represents a novel mechanistic class for the treatment of major depressive disorder (MDD).[1][2] Its unique mechanism of action, which modulates the dopamine and reward processing pathways, offers a new avenue for therapeutic intervention and, concurrently, for the discovery of predictive biomarkers to guide its use.[3][4] This guide provides a comparative framework for validating biomarkers for this compound, juxtaposing its potential with the biomarker landscape of established antidepressant classes, and furnishing detailed experimental protocols for biomarker validation.
This compound: Mechanism of Action and Clinical Insights
This compound's therapeutic potential lies in its ability to block the binding of the endogenous ligand dynorphin to the kappa opioid receptor.[5] The KOR/dynorphin system is implicated in the regulation of stress, mood, and anhedonia, a core symptom of depression. By antagonizing KOR, this compound aims to restore normal function in brain circuits associated with reward and motivation.
Clinical trials have provided initial insights into this compound's efficacy and safety profile. A Phase 2 study demonstrated statistically significant and clinically meaningful improvements in depressive and anhedonic symptoms in patients with moderate-to-severe MDD. However, the subsequent Phase 3 KOASTAL-1 trial did not meet its primary endpoint of a statistically significant reduction in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6. Notably, a pre-specified subgroup analysis of the KOASTAL-1 study revealed a potential efficacy signal in female participants, suggesting a sex-specific treatment effect that warrants further investigation as a potential predictive factor.
The Biomarker Landscape: this compound in Context
To date, no specific biomarkers have been validated to predict treatment response to this compound. This is not unusual for a novel antidepressant in development. The broader field of antidepressant pharmacogenomics and biomarker discovery has identified several potential candidates for other drug classes, though few have achieved routine clinical use.
Below is a comparative table summarizing potential biomarker avenues for this compound based on its mechanism and the current state of biomarker research for other antidepressant classes.
| Biomarker Class | Potential Biomarkers for this compound (Investigational) | Biomarkers for Other Antidepressants (Investigational/Established) | Rationale for this compound Biomarker |
| Genetics | Polymorphisms in the OPRK1 gene (encoding the KOR) | SLC6A4 (serotonin transporter), CYP2D6, CYP2C19 (metabolizing enzymes) | Variations in the target receptor could influence drug binding and efficacy. |
| Neuroimaging | fMRI assessment of reward circuitry (e.g., ventral striatum) activation | fMRI assessment of amygdala reactivity (for SSRIs) | To measure target engagement and functional changes in brain circuits modulated by KOR antagonism. |
| Inflammatory Markers | C-reactive protein (CRP), pro-inflammatory cytokines (e.g., IL-6, TNF-α) | C-reactive protein (CRP) has been investigated as a predictor of response to various antidepressants. | The KOR system is known to modulate neuroinflammation, which is implicated in depression. |
| Neuroendocrine Markers | Prolactin levels | Hypothalamic-Pituitary-Adrenal (HPA) axis markers (e.g., cortisol) | KOR activation can influence prolactin secretion; changes may reflect target engagement. |
| Clinical Factors | Sex (female) | Anhedonia severity, anxiety levels | The KOASTAL-1 trial suggested a potential differential response in females. |
Experimental Protocols for Biomarker Validation
The validation of a predictive biomarker is a rigorous process that requires robust experimental design and execution. Below are detailed methodologies for key experiments in biomarker validation.
Genetic Biomarker Validation: OPRK1 Polymorphism Analysis
Objective: To determine if genetic variations in the kappa opioid receptor gene (OPRK1) are associated with treatment response to this compound.
Methodology:
-
Patient Cohort: A well-characterized cohort of MDD patients participating in a this compound clinical trial.
-
DNA Extraction: Genomic DNA is extracted from whole blood or saliva samples using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).
-
Genotyping: Single nucleotide polymorphisms (SNPs) in the OPRK1 gene are genotyped using a validated method such as TaqMan SNP Genotyping Assays or next-generation sequencing.
-
Statistical Analysis: Association between OPRK1 genotypes and treatment outcome (e.g., change in MADRS score) is assessed using appropriate statistical models (e.g., linear or logistic regression), correcting for multiple comparisons.
Neuroimaging Biomarker Validation: fMRI of Reward Circuitry
Objective: To assess whether baseline activation of reward-related brain regions during a relevant task predicts treatment response to this compound.
Methodology:
-
Patient Cohort: A subset of patients from a clinical trial undergoes fMRI scanning at baseline.
-
fMRI Paradigm: Participants perform a reward-related task (e.g., a monetary incentive delay task) while undergoing fMRI.
-
Image Acquisition: Functional and structural brain images are acquired on a 3T MRI scanner.
-
Image Analysis: Preprocessing and statistical analysis of fMRI data are performed using standard software packages (e.g., SPM, FSL). Regions of interest (ROIs), such as the ventral striatum, are defined to extract activation data.
-
Statistical Analysis: The relationship between baseline brain activation in ROIs and treatment response is examined using correlation or regression analyses.
Inflammatory Biomarker Validation: C-Reactive Protein (CRP) Measurement
Objective: To investigate if baseline levels of the inflammatory marker CRP predict treatment response to this compound.
Methodology:
-
Patient Cohort: Collection of blood samples from patients at baseline of a clinical trial.
-
Sample Processing: Serum or plasma is isolated from whole blood and stored at -80°C until analysis.
-
CRP Measurement: CRP levels are quantified using a high-sensitivity enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Statistical Analysis: The association between baseline CRP levels and treatment outcome is evaluated, often stratifying patients into high- and low-inflammation groups based on established CRP cut-offs (e.g., >3 mg/L).
Visualizing the Path to Personalized Treatment
The following diagrams illustrate the key concepts discussed in this guide.
Caption: this compound's mechanism of action.
Caption: General workflow for biomarker validation.
Caption: Comparison of biomarker strategies.
Conclusion
The development of this compound opens a new chapter in the treatment of MDD and invigorates the search for predictive biomarkers. While validated biomarkers for this compound are yet to be identified, the exploration of genetic, neuroimaging, and inflammatory markers, informed by its unique mechanism of action and clinical trial data, holds significant promise. The potential sex-specific effect observed in the KOASTAL-1 trial underscores the importance of investigating clinical and demographic factors as part of a comprehensive biomarker strategy. By employing rigorous validation methodologies, the field can move closer to the goal of personalized antidepressant therapy, ultimately improving outcomes for individuals suffering from major depressive disorder.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neumora Therapeutics Announces Initiation of Phase 3 Clinical Program for this compound (NMRA-140) in Major Depressive Disorder - BioSpace [biospace.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Novel kappa opioid receptor antagonist this compound significantly reduces depression symptoms: Phase II study [medicaldialogues.in]
- 5. neumoratx.com [neumoratx.com]
A critical examination of Navacaprant's impact on dopamine release in the nucleus accumbens reveals a notable divergence from the effects of other kappa-opioid receptor (KOR) antagonists. Preclinical data indicate that this compound does not alter basal dopamine levels in this key brain region, a finding that contrasts with evidence for other KOR antagonists like aticaprant, which has been shown to increase dopamine signaling. This comparison guide provides a detailed analysis of the available experimental data, methodologies, and underlying signaling pathways to offer researchers, scientists, and drug development professionals a clear perspective on the reproducibility and comparative pharmacology of these compounds.
Comparative Analysis of KOR Antagonist Effects on Dopamine Release
The primary finding from a pivotal preclinical study is that this compound, at doses up to 100 mg/kg administered orally, did not alter extracellular dopamine concentrations in the nucleus accumbens shell of freely-moving rats[1][2][3]. This stands in contrast to the expected outcome for a KOR antagonist, as the endogenous KOR system is known to exert a tonic inhibitory influence on dopamine release[4][5]. Blockade of this inhibition would be predicted to increase dopamine levels.
In contrast, the KOR antagonist aticaprant has been shown to produce a statistically significant increase in dopamine signal amplitude in the nucleus accumbens core of male mice. This suggests that aticaprant is capable of enhancing basal dopamine neurotransmission by blocking endogenous KOR activity. Another KOR antagonist, nor-binaltorphimine (nor-BNI), has also been shown to enhance basal dopamine release in the nucleus accumbens of mice. These divergent findings highlight a lack of consistent effect on basal dopamine release across different KOR antagonists, suggesting that the "reproducibility" of this effect is compound-dependent.
| Drug | Compound | Species | Brain Region | Dopamine Measurement Technique | Effect on Basal Dopamine Release | Reference |
| This compound | NMRA-140 | Rat | Nucleus Accumbens Shell | In Vivo Microdialysis | No change | |
| Aticaprant | JNJ-67953964 | Mouse | Nucleus Accumbens Core | Fiber Photometry (dLight1.2) | ▲ 17% increase in signal amplitude (males) | |
| nor-BNI | nor-binaltorphimine | Mouse | Nucleus Accumbens | In Vivo Microdialysis | Enhanced release (quantitative % not specified) |
Detailed Experimental Protocols
The observed differences in the effects of this compound and other KOR antagonists may be attributable to several factors, including differences in experimental design and methodology.
This compound (Morrison et al., 2024)
-
Objective: To assess the effect of this compound on basal dopamine levels in the nucleus accumbens.
-
Animal Model: Freely-moving male rats.
-
Drug Administration: this compound was administered orally (p.o.) at doses up to 100 mg/kg.
-
Dopamine Measurement Technique: In vivo microdialysis. This technique involves implanting a semi-permeable probe into the nucleus accumbens shell. The probe is perfused with an artificial cerebrospinal fluid (aCSF), and extracellular molecules, including dopamine, diffuse into the probe. The collected dialysate is then analyzed, typically by high-performance liquid chromatography with electrochemical detection (HPLC-ED), to determine the concentration of dopamine. This method provides a measure of tonic, or average, dopamine levels over several minutes per sample.
-
Key Findings: No significant alteration in extracellular dopamine concentrations was observed following this compound administration compared to baseline. In the same study, morphine (10 and 20 mg/kg, i.p.) produced a significant increase in dopamine levels, confirming the sensitivity of the method to detect changes in dopamine release.
Aticaprant (Wallace et al., 2024)
-
Objective: To investigate the influence of KOR activation and antagonism on real-time dopamine fluctuations.
-
Animal Model: Freely-moving male and female C57BL/6J mice.
-
Drug Administration: Aticaprant was administered subcutaneously (s.c.) at a dose of 10 mg/kg.
-
Dopamine Measurement Technique: Fiber photometry with the genetically encoded dopamine sensor dLight1.2. This technique involves virally expressing a fluorescent dopamine sensor in the neurons of the nucleus accumbens core. An implanted optical fiber delivers excitation light and collects the fluorescent signal, which changes in intensity upon dopamine binding. This method allows for the measurement of phasic, or transient, dopamine release events with sub-second temporal resolution.
-
Key Findings: Aticaprant administration led to a 17% increase in the amplitude of spontaneous dopamine signals in male mice, indicating an enhancement of dopamine release.
Signaling Pathways and Methodological Considerations
The differing outcomes between the this compound and aticaprant studies could be influenced by the underlying neurobiology and the distinct measurement techniques employed.
KOR Antagonism and Dopamine Release Signaling Pathway
The canonical hypothesis for how KOR antagonists affect dopamine release is illustrated in the diagram below. Endogenous dynorphins, released under basal conditions or in response to stress, act on presynaptic KORs located on dopamine neuron terminals in the nucleus accumbens. Activation of these Gi/o-coupled receptors leads to an inhibition of adenylyl cyclase, a decrease in cAMP, and the modulation of ion channels, ultimately resulting in a reduction of dopamine release. KOR antagonists are expected to block this tonic inhibition, thereby disinhibiting the dopamine terminal and increasing dopamine release.
Caption: Signaling pathway of KOR antagonism on dopamine release.
Experimental Workflow Comparison: Microdialysis vs. Fiber Photometry
The choice of dopamine measurement technique can significantly impact the experimental outcome. Microdialysis measures the average extracellular concentration of dopamine over several minutes, reflecting the tonic level. In contrast, fiber photometry captures rapid, transient changes in dopamine concentration, reflecting phasic release events.
Caption: Comparison of microdialysis and fiber photometry workflows.
The lack of effect of this compound on tonic dopamine levels measured by microdialysis could suggest that, under the specific conditions of the study, the endogenous dynorphin tone was not sufficiently high to produce a measurable decrease in average dopamine concentration. Therefore, blocking this low level of inhibition with this compound would not result in a detectable increase. Conversely, the aticaprant study, which measured phasic dopamine events, may have been more sensitive to subtle disinhibition of dopamine terminals, resulting in an observable increase in the amplitude of individual release events.
Conclusion
The available evidence indicates that the effect of KOR antagonists on basal dopamine release in the nucleus accumbens is not uniformly reproducible across different compounds. This compound did not alter tonic dopamine levels, whereas aticaprant increased the amplitude of phasic dopamine signals. This discrepancy may be due to a combination of factors, including:
-
Pharmacological differences between the compounds.
-
Differences in the experimental methodologies used to measure dopamine (microdialysis vs. fiber photometry), which capture different aspects of dopamine neurotransmission (tonic vs. phasic).
-
Variations in the basal level of endogenous dynorphin tone in the animal models and specific experimental conditions, which could influence the magnitude of the effect of a KOR antagonist.
For researchers and drug developers, these findings underscore the importance of utilizing multiple, complementary techniques to fully characterize the neurochemical effects of novel KOR antagonists. The lack of a this compound-induced increase in basal dopamine may have implications for its therapeutic mechanism and clinical profile, potentially differentiating it from other drugs in its class. Further studies directly comparing this compound and other KOR antagonists using identical methodologies are warranted to definitively elucidate the reasons for these divergent effects on the mesolimbic dopamine system.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel and selective kappa opioid receptor antagonist, has no agonist properties implicated in opioid-related abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Kappa Opioid Receptors Negatively Regulate Real Time Spontaneous Dopamine Signals by Reducing Release and Increasing Uptake - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Navacaprant (NMRA-140), a selective kappa-opioid receptor (KOR) antagonist, alongside other relevant KOR antagonists. The information is intended to support research and drug development efforts in the field of neuropsychiatric disorders.
Executive Summary
This compound is a novel, orally administered, once-daily, highly selective KOR antagonist in development for the treatment of major depressive disorder (MDD).[1][2][3][4] Preclinical and clinical data suggest its potential to modulate brain circuits related to mood, anhedonia, and anxiety.[1] This document presents a comparative overview of this compound's PK/PD profile against other KOR antagonists, including Aticaprant (LY2456302), JDTic, and nor-Binaltorphimine (nor-BNI), to highlight its distinct characteristics.
Comparative Pharmacokinetics
The pharmacokinetic profiles of KOR antagonists are crucial for determining their dosing regimens and clinical utility. This compound is characterized by its suitability for once-daily oral dosing. In contrast, some earlier KOR antagonists, such as nor-BNI and JDTic, exhibit exceptionally long durations of action that can complicate clinical development.
| Parameter | This compound | Aticaprant (LY2456302) | JDTic | nor-Binaltorphimine (nor-BNI) |
| Route of Administration | Oral | Oral | Intraperitoneal (i.p.), Oral (p.o.) | Intraperitoneal (i.p.) |
| Dosing Frequency | Once-daily | Not specified | Not applicable (long-acting) | Not applicable (long-acting) |
| Half-life (t½) | Supports once-daily dosing | Favorable for clinical development | Plasma: 24-41 h (rats); Brain: 24-76 h (rats) | Long-lasting effects (weeks) |
| Bioavailability | Orally bioavailable | Good oral bioavailability (F=25%) | Orally bioavailable | Not specified for oral |
| Receptor Occupancy | ~90% at 80 mg dose | ED₅₀ = 0.33 mg/kg (central KOR) | Not specified | Not specified |
Comparative Pharmacodynamics
The pharmacodynamic properties of KOR antagonists determine their therapeutic effects and side-effect profiles. This compound demonstrates high selectivity for the KOR, which is a desirable attribute for minimizing off-target effects.
In Vitro Pharmacology
| Parameter | This compound | Aticaprant (LY2456302) | JDTic | nor-Binaltorphimine (nor-BNI) |
| Mechanism of Action | Selective KOR antagonist | Selective KOR antagonist | Selective KOR antagonist | Selective KOR antagonist |
| KOR Selectivity | ~300-fold over mu-opioid receptor | ~30-fold over mu-opioid receptor | 341-fold over MOR, 7930-fold over DOR | 484-fold over MOR, 113-fold over DOR |
| KOR Antagonist Potency (IC₅₀/Kₑ) | IC₅₀ = 0.029 µM | Not specified | Kₑ = 0.01 nM | Kₑ = 0.04 nM |
| Agonist Activity | No detectable agonist activity at kappa, mu, or delta opioid receptors | No agonist activity | No agonist activity | No agonist activity |
In Vivo Preclinical Pharmacology
| Assay | This compound | Aticaprant (LY2456302) | JDTic | nor-Binaltorphimine (nor-BNI) |
| KOR Agonist-Induced Analgesia Blockade (Tail-flick test) | Dose-dependently abolished KOR-agonist induced analgesia (10-30 mg/kg, i.p.) | Potently blocked kappa-agonist-mediated analgesia | Blocks KOR agonist-induced analgesia | Blocks KOR agonist-induced analgesia |
| KOR Agonist-Induced Diuresis Blockade | Significantly reduced KOR agonist-stimulated prolactin release (10, 30 mg/kg, p.o.) | Not specified | Reverses U50,488-induced diuresis | Antagonizes U69,593-induced diuresis |
| Anhedonia Models | Preclinical studies suggest potential to modulate anhedonia | Reduced ethanol self-administration in alcohol-preferring rats | Attenuates anxiety-like behaviors associated with alcohol withdrawal | Reduces maximal responding rate to intracranial self-stimulation |
Clinical Pharmacology (Major Depressive Disorder)
| Outcome Measure | This compound (80 mg/day) | Placebo |
| Change from Baseline in HAMD-17 Score (Week 8, moderate-to-severe MDD) | Statistically significant improvement | --- |
| Change from Baseline in SHAPS Score (Week 8, moderate-to-severe MDD) | Statistically significant improvement | --- |
| Common Adverse Events | Headache (4.9%), Nausea (4.9%) | Headache (4.9%), Nausea (1.0%) |
Signaling Pathways
The kappa-opioid receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP). This G-protein pathway is also associated with the modulation of ion channels. Additionally, KOR activation can trigger a β-arrestin-mediated signaling cascade. KOR antagonists like this compound block these downstream signaling events by preventing agonist binding to the receptor.
Caption: Kappa-Opioid Receptor Signaling Pathways.
Experimental Protocols
The following are generalized protocols for key preclinical assays used to characterize KOR antagonists. Specific parameters may vary between studies.
KOR Agonist-Induced Analgesia Blockade (Tail-Flick Test)
This assay assesses the ability of a KOR antagonist to block the analgesic effects of a KOR agonist.
Animals: Male rats or mice are commonly used.
Procedure:
-
A baseline tail-flick latency is determined by focusing a beam of radiant heat on the animal's tail and measuring the time it takes for the animal to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
The test compound (KOR antagonist) or vehicle is administered via the intended route (e.g., p.o., i.p.).
-
After a predetermined pretreatment time, a KOR agonist (e.g., U-50,488H) is administered.
-
At the time of expected peak effect of the agonist, the tail-flick latency is measured again.
-
A reversal of the agonist-induced increase in tail-flick latency by the antagonist indicates KOR antagonism.
KOR Agonist-Induced Diuresis Blockade
This assay evaluates the antagonist's ability to block the diuretic effect of a KOR agonist.
Animals: Male Wistar or Sprague-Dawley rats are frequently used.
Procedure:
-
Animals are typically water-loaded (e.g., 2 x 20 ml/kg) prior to the experiment.
-
The test compound (KOR antagonist) or vehicle is administered.
-
A KOR agonist (e.g., U-50,488H) is administered.
-
Animals are placed in individual metabolic cages, and urine output is collected and measured over a specified period (e.g., 4-5 hours).
-
Inhibition of the agonist-induced increase in urine volume by the antagonist demonstrates KOR antagonism.
Conclusion
This compound is a promising, highly selective KOR antagonist with a pharmacokinetic profile suitable for once-daily oral administration. Its pharmacodynamic profile, characterized by potent KOR antagonism without agonist activity, supports its ongoing development for the treatment of major depressive disorder. Compared to older KOR antagonists with prolonged and complex pharmacokinetics, this compound's properties may offer a more favorable clinical profile. The experimental data and methodologies presented in this guide provide a basis for further research and comparative evaluation of KOR antagonists in the pursuit of novel treatments for neuropsychiatric disorders.
References
- 1. neumoratx.com [neumoratx.com]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. Neumora Starts Phase 2 Study of this compound for Bipolar Depression [synapse.patsnap.com]
- 4. Neumora Therapeutics Announces Initiation of Phase 3 Clinical Program for this compound in Major Depressive Disorder - Practical Patient Care [practical-patient-care.com]
Safety Operating Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Navacaprant, a selective κ-opioid receptor (KOR) antagonist used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
I. Understanding the Hazard Profile of this compound
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Acute toxicity, oral (Category 4)[1]
-
Skin corrosion/irritation (Category 2)[1]
-
Serious eye damage/eye irritation (Category 2A)[1]
A comprehensive summary of this compound's identifiers and hazard information is provided in the table below.
| Identifier | CAS Number | Molecular Formula | Molecular Weight | GHS Hazard Statements |
| This compound | 2244614-14-8[1] | C25H32FN5O2[1] | 453.56 g/mol | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation |
II. Proper Disposal Protocol for this compound
The following step-by-step procedure outlines the recommended process for the safe disposal of this compound and associated contaminated materials. This process is designed to comply with general laboratory safety standards and local regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure risks. This includes:
-
Protective gloves (e.g., nitrile)
-
Protective clothing (e.g., laboratory coat)
-
Eye protection (e.g., safety glasses with side shields or goggles)
-
Face protection (e.g., face shield) if there is a risk of splashing
Step 2: Waste Segregation
Proper segregation of waste is crucial. Prepare designated, clearly labeled waste containers for the following categories:
-
Unused or Expired this compound: This includes pure compound, stock solutions, and any formulations.
-
Contaminated Labware: This includes items such as vials, pipette tips, and any glassware or plasticware that has come into direct contact with this compound.
-
Contaminated PPE: This includes used gloves, disposable lab coats, and other protective gear worn during handling and disposal.
Step 3: Deactivation of Small Quantities (If Permissible by Institutional Policy)
For trace amounts of this compound on surfaces or in non-hazardous solvents, consult your institution's Environmental Health and Safety (EHS) office for approved chemical deactivation methods. Do not attempt to neutralize this compound without specific, validated protocols.
Step 4: Packaging for Disposal
-
Solid Waste: Place unused this compound, contaminated solids (e.g., absorbent pads), and disposable labware into a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and labeled hazardous waste container. Avoid mixing with incompatible chemicals.
-
Sharps: All needles and syringes must be placed directly into a designated sharps container without being crushed, clipped, or capped.
Step 5: Final Disposal
All waste streams containing this compound must be disposed of in accordance with local, state, and federal regulations. This typically involves collection by a licensed hazardous waste disposal company. Contact your institution's EHS office to arrange for pickup and proper disposal.
III. Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the safe disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
Researchers and drug development professionals handling Navacaprant must adhere to strict safety protocols to mitigate risks associated with this selective kappa opioid receptor (KOR) antagonist. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, a skin irritant, and a cause of serious eye irritation[1]. Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option. Always inspect gloves for integrity before use and change them immediately if contaminated, punctured, or torn. |
| Body Protection | Laboratory coat or gown | A long-sleeved lab coat or gown should be worn to protect the skin and clothing from potential splashes. |
| Eye and Face Protection | Safety glasses with side shields or goggles | To protect the eyes from splashes. A face shield may be necessary for procedures with a higher risk of aerosol or splash generation. |
| Respiratory Protection | Not generally required for standard handling of small quantities | Use in a well-ventilated area. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. |
Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and detailed PPE recommendations.
Operational and Handling Plan
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps for safe handling in a laboratory setting.
Caption: A workflow diagram illustrating the key procedural steps for the safe handling of this compound in a laboratory setting.
First Aid and Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1] |
| Skin Contact | Take off contaminated clothing and wash the affected area with plenty of soap and water.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of contents and container in accordance with local, state, and federal regulations for hazardous chemical waste.[1] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed, and labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Bag and dispose of as hazardous chemical waste. |
Do not dispose of this compound down the drain or in the regular trash. Follow your institution's specific guidelines for chemical waste disposal. If unsure, contact your institution's Environmental Health and Safety (EHS) department for guidance.
Signaling Pathway Context for Hazard Awareness
This compound is a selective antagonist of the kappa opioid receptor (KOR). While the immediate handling hazards are chemical in nature, understanding its biological target is important for overall risk assessment, particularly in the context of accidental ingestion or absorption. The KOR is involved in modulating neurotransmitter release, and its antagonism can have systemic effects.
Caption: A simplified diagram showing this compound as an antagonist to the Kappa Opioid Receptor, thereby inhibiting its downstream signaling pathways.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
